Myricetin 3-rhamnoside
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H20O12 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3 |
InChI Key |
DCYOADKBABEMIQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
melting_point |
194 - 197 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Myricetin 3-rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin (B1677590) 3-rhamnoside, a prominent member of the flavonol glycoside family, is a naturally occurring phytochemical of significant interest to the scientific community. This document provides an in-depth technical overview of its natural sources, distribution within the plant kingdom, and its interaction with key cellular signaling pathways. The potent antioxidant and potential therapeutic properties of Myricetin 3-rhamnoside underscore its importance in the fields of pharmacology and drug development.
Myricetin, the aglycone of this compound, is a well-studied flavonoid found in a variety of fruits, vegetables, nuts, berries, and teas.[1][2][3] this compound itself is formed by the glycosylation of myricetin with rhamnose, a naturally occurring deoxy sugar. This glycosidic linkage influences the bioavailability and metabolic fate of the parent myricetin molecule.
Natural Sources and Plant Distribution
This compound is distributed across a diverse range of plant families. Berries, in particular, represent a rich source of this compound. Highbush blueberries (Vaccinium corymbosum) and lentils (Lens culinaris) have been identified as containing notable concentrations of this compound.[4]
Other documented plant sources include various species of berries, such as cranberries and black currants, where myricetin and its glycosides are abundant.[5][6] The compound has also been identified in the leaves of various plants, including Myrtus communis.[7] The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.
Quantitative Data of this compound in Plant Sources
The following table summarizes the quantitative data for this compound found in selected natural sources, based on available literature.
| Plant Source | Scientific Name | Plant Part | Concentration (mg/100g FW) | Reference(s) |
| Highbush Blueberry | Vaccinium corymbosum | Fruit | 1.03 (mean) | [4] |
| Lentils (whole, raw) | Lens culinaris | Seed | 0.57 (mean) | [4] |
| Blueberry | Vaccinium spp. | Fruit | Detected | [8] |
| Blackberry | Rubus spp. | Fruit | Detected | [8] |
| Strawberry | Fragaria × ananassa | Fruit | Detected | [8] |
| Myrtus communis | Myrtus communis | Leaves | Detected | [6] |
| Terminalia brownii | Terminalia brownii | Leaves | Detected | [9] |
FW: Fresh Weight
Experimental Protocols
Accurate quantification of this compound in plant matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed for this purpose.
Sample Preparation: Extraction of this compound from Plant Material
Objective: To efficiently extract this compound from the plant matrix while minimizing degradation.
Materials:
-
Fresh or freeze-dried plant material
-
Methanol (B129727) or Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Mortar and pestle or a blender
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm or 0.45 µm)
Protocol:
-
Homogenization: Weigh a known amount of the plant material (e.g., 1-5 g) and homogenize it using a mortar and pestle or a blender with a suitable solvent system. A common solvent system is 80% aqueous methanol or ethanol.
-
Extraction: Transfer the homogenate to a flask and perform extraction. This can be done through various methods:
-
Maceration: Let the mixture stand at room temperature for 24 hours with occasional shaking.
-
Ultrasonication: Place the flask in an ultrasonic bath for 30-60 minutes.
-
Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus.
-
-
Filtration and Centrifugation: Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid debris. For finer clarification, centrifuge the filtrate at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or UPLC-MS/MS analysis.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial before injection.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in the plant extract.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute all compounds of interest.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25 - 35 °C.
-
Detection Wavelength: Myricetin and its glycosides show strong absorbance at approximately 350-370 nm.
-
Injection Volume: 10 - 20 µL.
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract.
-
Calculation: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Objective: To achieve higher sensitivity and selectivity in the quantification of this compound, especially in complex matrices.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Chromatographic Conditions:
-
Similar to HPLC, but with a UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for faster analysis and better resolution. The flow rate will be lower (e.g., 0.2 - 0.5 mL/min).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically more sensitive for flavonoids.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound are monitored.
-
Precursor Ion [M-H]⁻: m/z 463
-
Product Ions: Fragmentation of the precursor ion will yield characteristic product ions, such as the aglycone fragment (myricetin) at m/z 317.
-
-
Optimization: The cone voltage and collision energy should be optimized for the specific instrument to achieve the best sensitivity for the selected MRM transitions.
Quantification:
-
Quantification is performed using a calibration curve constructed with a pure standard of this compound, similar to the HPLC method. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy.
Biological Interactions and Signaling Pathways
Myricetin and its glycosides, including this compound, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. The primary mechanisms of action are often attributed to the antioxidant properties of the myricetin backbone and its ability to interact with various protein kinases.
One of the critical pathways influenced by myricetin is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer and other diseases. Myricetin has been demonstrated to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[10][11]
Below is a diagram illustrating the inhibitory effect of Myricetin on the PI3K/Akt/mTOR signaling pathway.
Caption: Myricetin's inhibition of the PI3K/Akt/mTOR pathway.
This compound, upon hydrolysis to its aglycone myricetin, can exert its biological effects through the modulation of other critical signaling cascades as well, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Myricetin has been shown to modulate the activity of different MAPK family members, such as ERK, JNK, and p38, which are involved in cellular responses to a wide range of stimuli.[12][13][14]
-
Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a key regulator of inflammation. Myricetin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[1][15][16][17]
The ability of this compound to influence these fundamental cellular pathways highlights its potential as a lead compound for the development of novel therapeutic agents for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Conclusion
This compound is a widely distributed flavonoid glycoside with significant potential for applications in human health. This technical guide has provided a comprehensive overview of its natural sources, methods for its extraction and quantification, and its interactions with key cellular signaling pathways. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its clinical applications.
References
- 1. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricetin - Wikipedia [en.wikipedia.org]
- 4. Showing all foods in which the polyphenol Myricetin 3-O-rhamnoside is found - Phenol-Explorer [phenol-explorer.eu]
- 5. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 6. Chemical Compounds of Berry-Derived Polyphenols and Their Effects on Gut Microbiota, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Survey of antioxidant capacity and phenolic composition of blueberry, blackberry, and strawberry in Nanjing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of Myricetin 3-rhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonol glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its biological effects, with a focus on its anticancer, antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The information is presented to support further research and drug development endeavors.
Anticancer Activity
Myricetin 3-rhamnoside has demonstrated notable antiproliferative effects in various cancer cell lines, particularly in hormone-independent breast cancer. Its mechanisms of action include the induction of cell cycle arrest and the inhibition of key enzymes involved in cancer progression.
Quantitative Data on Anticancer Activity
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | SRB Assay | 88.64 ± 7.14 | [1][2][3] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 56.26 ± 8.50 | [1][2][3] |
Experimental Protocols
1.2.1. Cell Viability Assays (MTT and SRB)
The antiproliferative activity of this compound was assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays.
-
Cell Culture: MDA-MB-231 human breast cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT Assay: After treatment, the medium was replaced with MTT solution (0.5 mg/mL in PBS) and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.
-
SRB Assay: Cells were fixed with 10% trichloroacetic acid (TCA), stained with 0.4% SRB solution, and washed with 1% acetic acid. The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm.
-
Data Analysis: The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated from the dose-response curves.
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of hyaluronidase (B3051955) (HYAL) and ornithine decarboxylase (ODC), enzymes that are often overexpressed in cancer and contribute to tumor growth and metastasis.[1][2][3]
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals and inhibiting enzymes involved in oxidative stress.
Quantitative Data on Antioxidant Activity
| Assay Type | Parameter | Value | Reference |
| DPPH Radical Scavenging | IC50 | 1.4 µg/mL | [4] |
| Xanthine (B1682287) Oxidase Inhibition | % Inhibition (at 100 µg/mL) | 59% | [4] |
| Lipid Peroxidation Inhibition | IC50 | 220 µg/mL | [4] |
Experimental Protocols
2.2.1. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
-
Procedure: A solution of DPPH in methanol (B129727) is mixed with various concentrations of this compound. The mixture is incubated in the dark at room temperature. The decrease in absorbance at 517 nm is measured, which corresponds to the reduction of DPPH.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.
2.2.2. Xanthine Oxidase Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that generates superoxide (B77818) radicals.
-
Procedure: The reaction mixture contains phosphate (B84403) buffer, xanthine (substrate), and xanthine oxidase. The formation of uric acid is monitored spectrophotometrically at 295 nm. The assay is performed with and without this compound to determine the percentage of inhibition.
Gene Expression Modulation in Oxidative Stress
This compound has been shown to modulate the expression of genes involved in the cellular defense system against oxidative stress.[4]
Anti-inflammatory Activity
The anti-inflammatory potential of myricetin and its glycosides is well-documented, involving the downregulation of pro-inflammatory mediators.[5][6] While specific quantitative data for this compound is less abundant in the initial search, the general mechanisms attributed to myricetin are relevant. Myricetin has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, and inhibit the expression of iNOS and COX-2.[5][6] This is often mediated through the inhibition of the NF-κB signaling pathway.[6]
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several enzymes, highlighting its therapeutic potential for various conditions, including diabetes.
Quantitative Data on Enzyme Inhibition
| Enzyme | IC50 Value (µg/mL) | Standard (IC50 µg/mL) | Reference |
| α-Amylase | 65.17 ± 0.43 | Acarbose (32.25 ± 0.36) | [7] |
| α-Glucosidase | 69.02 ± 0.65 | Acarbose (87.70 ± 0.68) | [7] |
| Hyaluronidase (Cell-free) | 11.92 ± 2.89 µM | - | [1][2][3] |
| Ornithine Decarboxylase (Cell-free) | 15.22 ± 2.61 µM | - | [1][2][3] |
| Hyaluronidase (Cell-based) | 21.46 ± 4.03 µM | - | [1][2][3] |
Experimental Protocols
4.2.1. α-Glucosidase and α-Amylase Inhibition Assays
-
Principle: These assays measure the inhibition of carbohydrate-hydrolyzing enzymes, which is relevant for managing postprandial hyperglycemia.
-
α-Glucosidase Assay: The enzyme activity is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside at 405 nm. The assay is performed with and without the inhibitor.
-
α-Amylase Assay: The enzyme activity is assessed by measuring the amount of maltose (B56501) produced from starch. The reducing sugar (maltose) is quantified using the dinitrosalicylic acid (DNS) reagent, with absorbance measured at 540 nm.
Conclusion
This compound is a promising natural compound with a wide spectrum of biological activities. Its demonstrated anticancer, antioxidant, and enzyme-inhibitory effects warrant further investigation for its potential development as a therapeutic agent. The detailed data and protocols presented in this guide are intended to facilitate future research in this area. Further studies should focus on in vivo efficacy, bioavailability, and detailed elucidation of the molecular mechanisms underlying its various biological activities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound retards the proliferation of hormone-independent breast cancer cells by targeting hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound retards the proliferation of hormone-independent breast cancer cells by targeting hyaluronidase | Semantic Scholar [semanticscholar.org]
- 4. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Myricetin 3-rhamnoside: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of Myricetin (B1677590) 3-rhamnoside. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed information on its biological effects and the underlying molecular mechanisms. The guide includes structured data presentation, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Chemical Structure and Identification
Myricetin 3-rhamnoside, also known as myricitrin, is a flavonoid glycoside consisting of the flavonol myricetin linked to a rhamnose sugar moiety.
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
| SMILES String | C[C@H]1--INVALID-LINK--OC2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=CC(=C(C(=C4)O)O)O)O)O">C@@HO |
| InChI Key | DCYOADKBABEMIQ-OWMUPTOHSA-N |
| Molecular Formula | C₂₁H₂₀O₁₂[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, providing essential data for experimental design and formulation development.
| Property | Value | Source |
| Molecular Weight | 464.38 g/mol | [1][2] |
| Melting Point | 194-197 °C | [2][3] |
| Solubility | Practically insoluble in water; Slightly soluble in ethanol. | [4] |
| logP | 0.6 | [3] |
| pKa (Strongest Acidic) | 6.43 | [3] |
Pharmacological Properties and Biological Activities
This compound has demonstrated a range of biological activities, with significant potential for therapeutic applications. The following table summarizes its key pharmacological effects with available quantitative data.
| Biological Activity | Assay/Model | Results |
| Anticancer | MTT assay on MDA-MB-231 cells | IC₅₀: 56.26 ± 8.50 µM[5][6] |
| SRB assay on MDA-MB-231 cells | IC₅₀: 88.64 ± 7.14 µM[5][6] | |
| Hyaluronidase Inhibition (cell-free) | IC₅₀: 11.92 ± 2.89 µM[6] | |
| Ornithine Decarboxylase Inhibition (cell-free) | IC₅₀: 15.22 ± 2.61 µM[6] | |
| Antioxidant | DPPH radical scavenging | Potent activity reported |
| Lipid Peroxidation Inhibition | IC₅₀: 220 µg/ml | |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Reported to suppress NF-κB and STAT1 activation |
| Antifungal | Against C. albicans and C. tropicalis | MIC: 93.8 µg/mL |
Signaling Pathways Modulated by Myricetin (Aglycone)
While research on the specific signaling pathways of this compound is ongoing, extensive studies on its aglycone, myricetin, have elucidated its interaction with several key cellular signaling cascades. It is hypothesized that this compound may exert its effects, at least in part, through the action of its aglycone following in vivo hydrolysis. The following diagrams illustrate the key signaling pathways modulated by myricetin.
References
The Discovery and First Isolation of Myricetin 3-Rhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside also known as myricitrin (B1677591), has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the seminal work leading to its discovery and first isolation, alongside a detailed examination of modern experimental protocols for its extraction and characterization. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.
Historical Context: The Pioneering Work of A.G. Perkin
Myricetin 3-rhamnoside was first described by the British chemist Arthur George Perkin in the early 20th century. His work on the chemical constituents of natural dyes laid the foundation for the identification of numerous flavonoids. The initial discovery was a part of a broader investigation into myricetin, a flavonoid aglycone.
Initial Discovery and Source:
-
Year of Discovery: 1911[1]
-
Discoverer: Arthur George Perkin[1]
-
Original Source: The bark of Myrica nagi Thunb., a plant belonging to the Myricaceae family.[1]
-
Initial Naming: The glycoside was named "myricitrin".[1]
Experimental Protocols
This section details both the historical method used by Perkin for the first isolation and a representative modern protocol, highlighting the evolution of extraction and purification techniques.
First Isolation Protocol by A.G. Perkin (1911)
Perkin's method, while rudimentary by today's standards, was effective in isolating myricitrin. The protocol, as described in his publications, can be summarized as follows:
-
Initial Extraction: An extract of Myrica nagi bark was treated with hot water to remove water-soluble components.
-
Alcoholic Digestion: The remaining residue was digested with boiling alcohol.
-
Crystallization: The alcoholic solution was evaporated until crystals of myricitrin separated out.
-
Purification: The crude crystals were washed with dilute alcohol. A further purification step involved the creation of an acetyl derivative of myricitrin, which was then purified and subsequently decomposed with acid to yield the pure glycoside.
Modern Isolation Protocol: Example from Daebong Persimmon Peel (Diospyros kaki L. cv. Hachiya)
Modern isolation techniques offer higher yield and purity and are exemplified by the following protocol for isolating myricitrin from persimmon peels[2]:
-
Extraction: Dried persimmon peel powder is extracted with 80% ethanol (B145695) under reflux for 12 hours. The ethanol is then removed by rotary evaporation.[2]
-
Solvent Fractionation: The concentrated extract is successively partitioned with n-hexane, ethyl acetate (B1210297), and n-butanol.[2]
-
Chromatographic Purification:
-
The ethyl acetate fraction, showing the highest antioxidant activity, is subjected to silica (B1680970) gel column chromatography.
-
Fractions are further purified using octadecylsilane (B103800) (ODS) column chromatography.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).[2]
-
-
Identification and Characterization: The structure of the isolated compound is confirmed using Liquid Chromatography/Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Data Presentation
Quantitative Data from Modern Isolation (from Daebong Persimmon Peel)
| Parameter | Value | Reference |
| Extraction Yield | ||
| Initial 80% Ethanol Extract | 17.5 g / 100 g powder | [2] |
| Fractionation Yields | ||
| n-hexane fraction | 365 mg | [2] |
| Ethyl acetate fraction | 1.45 g | [2] |
| n-butanol fraction | 3.24 g | [2] |
| Aqueous fraction | 12.16 g | [2] |
Spectroscopic Data for this compound Identification
| Spectroscopic Technique | Key Data Points | Reference |
| UV/Vis Spectroscopy | Absorption peaks at 257 and 360 nm | [3] |
| Mass Spectrometry (LC/MS) | Molecular ion [M+H]⁺ at m/z 465, fragment at m/z 317 (aglycone) | [2][3] |
| ¹H NMR (in MeOD-d₄) | δ 5.30 (1H, d, H-1″ of rhamnose), aromatic protons of myricetin | [2] |
| ¹³C NMR (in MeOD-d₄) | 21 carbon signals corresponding to myricetin and rhamnose moieties | [2] |
Mandatory Visualization
Experimental Workflow for Modern Isolation of this compound
Caption: Modern isolation workflow for this compound.
Hydrolysis of this compound
The glycosidic bond in myricitrin can be cleaved through acid hydrolysis to yield the aglycone myricetin and the sugar rhamnose. This reaction was crucial for Perkin in confirming the structure of the glycoside.
Caption: Acid hydrolysis of this compound.
Conclusion
The discovery and initial isolation of this compound by A.G. Perkin represent a significant milestone in the field of phytochemistry. While the fundamental principles of extraction and purification remain, modern techniques have vastly improved the efficiency and precision of this process. The detailed protocols and data presented in this guide offer valuable insights for researchers and professionals involved in the study and development of natural products, providing a solid foundation for future investigations into the bioactivities and potential applications of this important flavonoid glycoside.
References
- 1. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Myricitrin and 3,5-di-O-Methyl Gossypetin from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway [mdpi.com]
Synonyms for Myricetin 3-rhamnoside in scientific literature (e.g., Myricitrin)
An In-depth Analysis of Myricitrin and its Synonymous Derivatives in Scientific Research and Drug Development
Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside, is a subject of extensive research due to its wide array of pharmacological activities. Predominantly known in scientific literature as Myricitrin, this compound and its related forms are distinguished by a myricetin backbone attached to a rhamnose sugar moiety. This guide provides a detailed overview of its nomenclature, physicochemical properties, biological activities, and the signaling pathways it modulates, tailored for researchers, scientists, and professionals in drug development.
Nomenclature and Synonyms
Myricetin 3-rhamnoside is identified by several synonyms in scientific literature, which can vary based on the specific glycosidic linkage and historical naming conventions. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.
| Synonym | CAS Number | PubChem CID |
| Myricitrin | 17912-87-7 | 5281673 |
| Myricetin 3-O-rhamnoside | 17912-87-7 | 5281673 |
| Myricitroside | 17912-87-7 | 5281673 |
| Myricetrin | 17912-87-7 | 5281673 |
| Myricetol 3-rhamnoside | 17912-87-7 | 5281673 |
| 3,3',4',5,5',7-hexahydroxyflavone 3-rhamnoside | 17912-87-7 | 5281673 |
| Myricetin 3-O-alpha-L-rhamnopyranoside | 17912-87-7 | 5281673 |
Physicochemical and Spectral Data
The structural elucidation and characterization of this compound are fundamental for its identification and quantification. The following tables summarize its key physicochemical properties and spectral data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₂ | [1][2][3] |
| Molecular Weight | 464.38 g/mol | [1][2][3] |
| Melting Point | 194-197 °C | [4] |
| Appearance | Crystalline solid | [5] |
Spectral Data
| Technique | Wavelengths / Shifts | Source |
| UV-Vis Spectroscopy | λmax at 257 nm and 360 nm | [6][7] |
| Mass Spectrometry (ESI-MS) | m/z 465 [M+H]⁺, 319 [M-146+H]⁺ | [6][7] |
| ¹H-NMR (400 MHz, Methanol-d₄) | δ 6.91 (2H, s, H-2', H-6'), 6.32 (1H, d, J=1.8 Hz, H-8), 6.16 (1H, d, J=1.8 Hz, H-6), 5.30 (1H, d, H-1''), 4.21 (1H, dd, H-2''), 3.76-3.78 (1H, dd, H-3''), 3.31-3.34 (1H, m, H-4''), 3.48-3.54 (1H, m, H-5''), 0.94-0.96 (3H, m, H-6'') | [6] |
| ¹³C-NMR (100 MHz, Methanol-d₄) | δ 179.6 (C-4), 165.8 (C-7), 163.1 (C-5), 159.4 (C-9), 158.4 (C-2), 146.8 (C-3', C-5'), 137.8 (C-4'), 136.3 (C-3), 121.9 (C-1'), 109.5 (C-2', C-6'), 105.8 (C-10), 103.6 (C-1''), 99.8 (C-6), 94.7 (C-8), 73.3 (C-4''), 72.1 (C-3''), 72.0 (C-2''), 71.8 (C-5''), 17.6 (C-6'') | [7] |
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer effects. The following tables summarize key quantitative data from various in vitro studies.
Enzyme Inhibitory Activity
| Target Enzyme | IC₅₀ Value | Assay | Source | |---|---|---| | α-amylase | 65.17 ± 0.43 µg/mL | In vitro enzyme assay |[8] | | α-glucosidase | 69.02 ± 0.65 µg/mL | In vitro enzyme assay |[8] | | Hyaluronidase (HYAL) | 11.92 ± 2.89 µM (cell-free) | In vitro enzyme assay |[9] | | Ornithine decarboxylase (ODC) | 15.22 ± 2.61 µM (cell-free) | In vitro enzyme assay |[9] | | Neutrophil elastase | 7 µM | In vitro enzyme assay |[10] | | Thrombin | 28 µM | In vitro enzyme assay |[10] |
Cytotoxicity and Antiproliferative Activity
| Cell Line | Activity | IC₅₀ Value | Assay | Source |
| MDA-MB-231 (Breast Cancer) | Growth retardation | 88.64 ± 7.14 µM | SRB assay | [9] |
| MDA-MB-231 (Breast Cancer) | Growth retardation | 56.26 ± 8.50 µM | MTT assay | [9] |
| Caco-2 (Colon Cancer) | Growth inhibition | 88.4 ± 3.4 µM | Not specified | [11] |
| HT-29 (Colon Cancer) | Growth inhibition | 47.6 ± 2.3 µM | Not specified | [11] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Reduced cell growth | 114.75 µM (after 72h) | Not specified | [11] |
Antioxidant Activity
| Assay | IC₅₀ Value | Source |
| DPPH Radical Scavenging | ~5.8 µg/mL | [12] |
| ABTS Radical Scavenging | ~1.98 µg/mL | [12] |
Modulation of Cellular Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is critical for the development of targeted therapies.
PI3K/Akt Signaling Pathway
Myricitrin has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and protection against oxidative stress.[1] In some cancer models, its aglycone, myricetin, has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy in cancer cells.[13][14]
MAPK Signaling Pathway
Myricetin, the aglycone of myricitrin, regulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It can inhibit the activation of p38 MAPK and JNK, which are involved in apoptosis, while the effect on ERK can be context-dependent.[2][15] This modulation contributes to its cytoprotective and anti-inflammatory effects.
NF-κB Signaling Pathway
Myricetin has been shown to prevent the activation of NF-κB, a key transcription factor involved in the inflammatory response.[16] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and mediators.
Experimental Protocols
Isolation and Purification of Myricitrin from Plant Material
This protocol provides a general workflow for the isolation and purification of Myricitrin from a plant source, such as persimmon peel.[6][17]
Methodology:
-
Extraction: The dried and powdered plant material is extracted with ethanol. The solvent is then evaporated to yield a crude extract.
-
Solvent Fractionation: The crude extract is successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ethyl acetate fraction is often enriched with flavonoids like myricitrin.[6][17]
-
Silica Gel Column Chromatography: The enriched fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform/methanol) to further separate the components.
-
Octadecylsilane (ODS) Column Chromatography: Fractions showing high antioxidant activity are further purified using ODS column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC to isolate pure Myricitrin.
Quantification of this compound by HPLC
This protocol outlines a standard method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (solvent B) and water with 1% formic acid (solvent A). A typical gradient could be: 7-35% B over 26 minutes, then 35-7% B over 6 minutes, followed by 7% B for 3 minutes.[18]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure Myricitrin in methanol (B129727). From this, create a series of standard solutions of known concentrations.
-
Sample Preparation: Extract the plant material using a suitable solvent (e.g., methanol or ethanol). The extract should be filtered through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample extracts and determine the peak area corresponding to Myricitrin.
-
Quantification: Calculate the concentration of Myricitrin in the samples using the regression equation from the calibration curve.
Conclusion
This compound, or Myricitrin, is a flavonoid of significant interest with a well-documented profile of biological activities. Its potential therapeutic applications are underscored by its ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and proliferation. This guide provides a foundational resource for researchers, consolidating the essential technical information required for the effective study and development of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action in various disease models and to optimize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound this compound (FDB012726) - FooDB [foodb.ca]
- 5. Myricitrin | C21H20O12 | CID 5281673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel [pnfs.or.kr]
- 18. scielo.br [scielo.br]
Myricetin 3-Rhamnoside: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside, is a subject of growing interest within the scientific community due to its potential therapeutic applications. Found in a variety of plants, this compound is a derivative of myricetin, a well-studied flavonol known for its potent antioxidant, anti-inflammatory, and anticancer properties. The addition of a rhamnose sugar moiety to the myricetin backbone can influence its bioavailability, solubility, and specific molecular interactions, thereby modulating its biological activity. This technical guide provides a comprehensive overview of the in vitro mechanism of action of myricetin 3-rhamnoside, focusing on its core molecular interactions and effects on key cellular signaling pathways. The information presented herein is intended to support further research and development of this promising natural compound.
Core Mechanisms of Action
The in vitro biological activities of this compound are multifaceted, primarily encompassing enzyme inhibition, antioxidant effects, and modulation of inflammatory and cell signaling pathways.
Enzyme Inhibition
This compound has demonstrated significant inhibitory activity against a range of enzymes implicated in various pathological conditions. This targeted inhibition is a key aspect of its mechanism of action.
| Target Enzyme | IC50 (µM) | Cell Line/System | Reference |
| α-Amylase | 147.2 ± 0.97 | Not specified | [1] |
| α-Glucosidase | 155.9 ± 1.47 | Not specified | [1] |
| Hyaluronidase (HYAL) | 11.92 ± 2.89 | Cell-free assay | [2] |
| 21.46 ± 4.03 | Cell-based assay | [2] | |
| Ornithine Decarboxylase (ODC) | 15.22 ± 2.61 | Cell-free assay | [2] |
| Xanthine Oxidase | 59% inhibition at 100 µg/ml | Not specified |
Experimental Protocol: α-Glucosidase Inhibition Assay
A typical α-glucosidase inhibition assay involves the following steps:
-
Preparation of Solutions:
-
α-glucosidase enzyme solution (from Saccharomyces cerevisiae) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations. Acarbose (B1664774) is often used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, the enzyme solution is pre-incubated with different concentrations of this compound or acarbose for a specific period (e.g., 10 minutes at 37°C).
-
The reaction is initiated by adding the pNPG substrate to each well.
-
The plate is incubated for a further period (e.g., 20 minutes at 37°C).
-
The reaction is stopped by adding a stop solution (e.g., 0.1 M Na2CO3).
-
-
Data Analysis:
-
The absorbance of the liberated p-nitrophenol is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Antioxidant Activity
This compound exhibits potent antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
| Assay | Activity | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | IC50: 1.4 µg/ml |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common method to evaluate the free-radical scavenging ability of a compound.
-
Preparation of Solutions:
-
A stock solution of DPPH is prepared in a suitable solvent, such as methanol (B129727) or ethanol, to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
This compound is dissolved in the same solvent and serially diluted. Ascorbic acid or Trolox is typically used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the this compound solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Analysis:
-
The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.
-
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. While much of the detailed mechanistic work has been performed on its aglycone, myricetin, the glycoside is expected to exhibit similar, albeit potentially modulated, activities.
| Mediator | Effect | Cell Line | Inducer | Reference |
| Nitric Oxide (NO) | Inhibition of production | RAW 264.7 macrophages | LPS | [3] |
| Prostaglandin E2 (PGE2) | Inhibition of production | RAW 264.7 macrophages | LPS | [3] |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production | RAW 264.7 macrophages | LPS | [3] |
| Interleukin-6 (IL-6) | Inhibition of production | RAW 264.7 macrophages | LPS | [3] |
| Interleukin-1β (IL-1β) | Inhibition of production | RAW 264.7 macrophages | LPS | [3] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the culture medium.
-
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium, and the cells are incubated for a further 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
An aliquot of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
-
Data Analysis:
-
The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control group.
-
Modulation of Cellular Signaling Pathways
This compound is believed to exert its biological effects by modulating key intracellular signaling pathways that regulate inflammation, cell proliferation, and survival. While direct evidence for the rhamnoside is still emerging, the extensive research on its aglycone, myricetin, provides a strong basis for its likely mechanisms.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Myricetin has been shown to inhibit this pathway, and it is highly probable that this compound acts similarly.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway
-
Cell Treatment and Lysis: Cells (e.g., RAW 264.7) are treated with this compound and/or LPS as described for the NO assay. After treatment, cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their total protein levels.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes. Myricetin has been shown to modulate this pathway, suggesting a similar role for its rhamnoside derivative.
Caption: Modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Myricetin has been demonstrated to inhibit this pathway in cancer cells, suggesting that this compound may have antiproliferative effects through this mechanism.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Antiproliferative Activity
This compound has been shown to inhibit the proliferation of cancer cells in vitro.
| Cell Line | Assay | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | SRB (Sulforhodamine B) | 88.64 ± 7.14 | [2] |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 56.26 ± 8.50 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Conclusion
This compound demonstrates a compelling profile of in vitro bioactivity, characterized by its ability to inhibit key enzymes, scavenge free radicals, and modulate critical cellular signaling pathways involved in inflammation and cell proliferation. While much of the detailed mechanistic understanding is extrapolated from studies on its aglycone, myricetin, the available data for the rhamnoside form strongly supports its potential as a therapeutic agent. This technical guide provides a foundational understanding of its mechanisms of action and detailed experimental protocols to facilitate further investigation into its therapeutic promise. Future research should focus on elucidating the specific effects of the rhamnose moiety on the compound's activity and exploring its efficacy in more complex in vitro and in vivo models.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Myricetin 3-Rhamnoside: A Technical Review
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current state of research on Myricetin 3-rhamnoside, with a focus on its antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. We present a comprehensive summary of the quantitative data from preclinical studies, detail the experimental protocols for key assays, and provide visual representations of the underlying molecular mechanisms and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry, facilitating further investigation into the therapeutic potential of this promising compound.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in various plants, are renowned for their beneficial health effects.[1] Among them, this compound (also known as myricitrin) has emerged as a compound of particular interest.[2] Structurally, it consists of the flavonol myricetin O-glycosidically linked to a rhamnose sugar moiety at the C3 position.[3] This glycosylation can influence its bioavailability and metabolic fate.[4] Extensive preclinical research has demonstrated a wide spectrum of biological activities, positioning this compound as a promising candidate for the development of novel therapeutic agents.[2][5] This guide will delve into the core pharmacological potentials of this compound, providing a detailed overview of the scientific evidence to date.
Quantitative Data on Pharmacological Activities
The therapeutic potential of this compound is underscored by a growing body of quantitative data from in vitro and in vivo studies. This section summarizes the key findings in a tabular format for ease of comparison.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay Type | IC50 Value (µM) | Key Findings | Reference(s) |
| MDA-MB-231 (Breast Cancer) | MTT | 56.26 ± 8.50 | Significantly retarded cell growth. | [6] |
| MDA-MB-231 (Breast Cancer) | SRB | 88.64 ± 7.14 | Inhibited cell proliferation. | [6] |
| MCF-7 (Breast Cancer) | Not Specified | >200 | Poor activity when used alone. | [2] |
| A549 (Lung Cancer) | Not Specified | Not Specified | Inhibited cell proliferation and induced apoptosis. | [5] |
| K562 (Erythroleukemic) | Not Specified | Not Specified | Demonstrated strong anticancer role. | [5] |
Table 2: Antidiabetic Activity of this compound
| Enzyme/Target | Assay Type | IC50 Value (µg/mL) | IC50 Value (µM) | Key Findings | Reference(s) |
| α-Amylase | Enzyme Inhibition | 65.17 ± 0.43 | ~140.4 | Potent inhibition compared to acarbose (B1664774) (IC50 = 32.25 ± 0.36 µg/mL). | [7] |
| α-Glucosidase | Enzyme Inhibition | 69.02 ± 0.65 | ~148.6 | More active than the standard acarbose (IC50 = 87.70 ± 0.68 µg/mL). | [7] |
| α-Glucosidase | Enzyme Inhibition | Not Specified | 1.32 (for a galloyl derivative) | A derivative showed excellent inhibitory effects, hundredfold higher than acarbose. | [8][9] |
Table 3: Antioxidant and Anti-inflammatory Activities of this compound
| Activity | Assay Type | IC50 Value | Key Findings | Reference(s) |
| Radical Scavenging | DPPH | 1.4 µg/mL (~3.0 µM) | Very potent radical scavenger. | [10] |
| Lipid Peroxidation | Inhibition Assay | 220 µg/mL (~473.8 µM) | Inhibited lipid peroxidation. | [10] |
| Xanthine Oxidase | Inhibition Assay | 59% inhibition at 100 µg/mL | Potent inhibitory effect. | [10] |
| Anti-inflammatory | Carrageenan Edema | ED50 15 µg/kg (for a glucuronide derivative) | Marked and dose-dependent anti-inflammatory effect in an acute model. | [11] |
| COX-1 Inhibition | Intact Cell System | IC50 = 0.5 µM (for a glucuronide derivative) | Potent inhibition of COX-1. | [11] |
| COX-2 Inhibition | Isolated Enzyme | IC50 = 8 µM (for a glucuronide derivative) | Moderate inhibition of COX-2. | [11] |
| 5-LOX Inhibition | RBL-1 and PMNL Test | IC50 = 0.1 µM and 2.2 µM (for a glucuronide derivative) | Potent inhibition of 5-lipoxygenase. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of the pharmacological properties of this compound.
Anticancer Activity Assays
This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.[12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0-200 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%) for 24, 48, or 72 hours.[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Antidiabetic Activity Assays
This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.[15]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, pre-incubate various concentrations of this compound with porcine pancreatic α-amylase (e.g., 50 units/mL) in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.8 with 7 mM NaCl and 1 mM CaCl₂) for 30 minutes at room temperature.[15]
-
Substrate Addition: Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl-α-D-maltopentaoside (PNPG5).[15]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., 1 M Na₂CO₃).
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.
This assay evaluates the inhibitory effect of a compound on α-glucosidase, another key enzyme in carbohydrate digestion.[2]
Protocol:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate different concentrations of this compound with α-glucosidase from Saccharomyces cerevisiae (e.g., 2 mU) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5) at 37°C for 15 minutes.[2]
-
Substrate Addition: Start the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: Incubate the plate at 37°C for an additional 15 minutes.[2]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M Na₂CO₃).[2]
-
Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 400-405 nm.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value. Acarbose is typically used as a positive control.
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Protocol:
-
Reaction Setup: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH (e.g., 1 x 10⁻⁴ M).[16]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at a wavelength of approximately 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a key technique to investigate the effect of this compound on the phosphorylation and expression levels of proteins in signaling pathways like PI3K/Akt/mTOR and NF-κB.[6][17]
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, NF-κB p65) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating several key signaling pathways. This section provides a visual representation of these pathways using the DOT language for Graphviz.
Anticancer Mechanisms
This compound has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting multiple pathways. One of the key mechanisms involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.[11]
Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound are partly mediated by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the expression of pro-inflammatory cytokines and enzymes.[5]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the pharmacological potential of this compound.
Caption: General experimental workflow for this compound research.
In Vivo Studies and Safety Profile
While the majority of research on this compound has been conducted in vitro, some in vivo studies have provided promising results. For instance, a derivative of myricetin showed significant anti-inflammatory effects in a rat model of carrageenan-induced edema.[11] In a study on Wistar rats, myricitrin (B1677591) demonstrated diuretic, natriuretic, and kaliuretic effects.[20][21] However, it also led to a reduction in urinary chloride excretion, a factor to be considered in future therapeutic applications.[20][21]
The safety profile of this compound is an important consideration. In a bacterial reverse mutation assay (Ames test), myricitrin tested negative for mutagenic potential, whereas its aglycone, myricetin, was positive for frameshift mutations under metabolic activation.[4] In vivo micronucleus/Comet assays in mice did not show evidence of genotoxicity for myricitrin, supporting its potential for safe use.[4]
The bioavailability of myricetin, the aglycone, has been reported to be low when administered orally in rats, which is a common challenge for flavonoids. Further research into the pharmacokinetics and bioavailability of this compound is crucial for its development as a therapeutic agent.
Conclusion and Future Directions
This compound has demonstrated significant pharmacological potential across a range of preclinical models. Its multifaceted mechanisms of action, including the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB, make it a compelling candidate for further investigation. The quantitative data presented in this guide highlight its potent anticancer, antidiabetic, antioxidant, and anti-inflammatory activities.
Future research should focus on several key areas. Firstly, more extensive in vivo studies are needed to validate the in vitro findings and to establish the efficacy and safety of this compound in relevant disease models. Secondly, addressing the challenges of its bioavailability through formulation strategies or the development of synthetic analogs could enhance its therapeutic potential. Finally, while some clinical trial data exists for myricetin, dedicated clinical trials on this compound are necessary to translate the promising preclinical findings into clinical applications for human health.[5]
References
- 1. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids [mdpi.com]
- 2. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB012726) - FooDB [foodb.ca]
- 4. Genotoxicity evaluation of the flavonoid, myricitrin, and its aglycone, myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Two Myricetin-Derived Flavonols from Morella rubra Leaves as Potent α-Glucosidase Inhibitors and Structure-Activity Relationship Study by Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of myricetin-3-O-α-rhamnoside (myricitrin) treatment on urinary parameters of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Myricetin 3-Rhamnoside: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potent antioxidant and free radical scavenging properties. As the 3-O-rhamnoside of myricetin, this compound is found in various medicinal plants and dietary sources. Its structural features, particularly the polyhydroxylated phenyl rings, contribute to its capacity to neutralize reactive oxygen species (ROS) and chelate metal ions, thereby mitigating oxidative stress implicated in numerous pathological conditions. This technical guide provides an in-depth overview of the antioxidant and free radical scavenging activity of myricetin 3-rhamnoside, including quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Antioxidant and Free Radical Scavenging Activity
The antioxidant efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an antioxidant, with lower values indicating greater activity.
| Assay Type | Radical/Oxidant | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 1.4[1] | 3.02 | Hayder et al., 2008[1] |
| Lipid Peroxidation Inhibition | Thiobarbituric acid reactive substances (TBARS) | 220[1] | 473.7 | Hayder et al., 2008[1] |
¹ Molar mass of this compound (C₂₁H₂₀O₁₂) is approximately 464.38 g/mol .
In addition to direct radical scavenging, this compound has demonstrated inhibitory effects on enzymes that generate ROS. At a concentration of 100 µg/mL, it inhibits xanthine (B1682287) oxidase activity by 59%[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antioxidant studies. The following are protocols for key assays used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or ethanol)
-
96-well microplate
-
Microplate reader (517 nm)
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Sample Solutions: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the different concentrations of the this compound solutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank (control), add 100 µL of methanol instead of the sample solution.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The IC50 is the concentration required to scavenge 50% of the DPPH radicals.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular damage.
Materials:
-
This compound
-
Linoleic acid emulsion
-
Phosphate (B84403) buffer (pH 7.4)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) as a positive control
Procedure:
-
Induction of Lipid Peroxidation: A reaction mixture is prepared containing a linoleic acid emulsion in phosphate buffer. Peroxidation is initiated by the addition of FeSO₄.
-
Sample Incubation: this compound is added to the reaction mixture at various concentrations and incubated at 37°C for a specified time (e.g., 1 hour).
-
Termination of Reaction and Color Development:
-
The reaction is stopped by adding TCA.
-
TBA solution is then added, and the mixture is heated in a boiling water bath for a set period (e.g., 20 minutes) to develop a pink chromogen.
-
-
Measurement: After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (without antioxidant).
-
IC50 Determination: The IC50 value is calculated from the plot of percentage inhibition versus the concentration of this compound.
Signaling Pathways and Molecular Mechanisms
The antioxidant effects of this compound are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate the endogenous antioxidant defense system. While much of the research has focused on its aglycone, myricetin, the findings provide a strong basis for understanding the potential mechanisms of this compound.
Modulation of Antioxidant Gene Expression
This compound has been shown to modulate the expression of genes involved in the cellular response to oxidative stress. In response to an oxidative challenge, treatment with this compound has been observed to alter the expression of key antioxidant enzymes and related proteins[1].
Caption: this compound's modulation of antioxidant gene expression.
This upregulation of critical antioxidant genes, such as Thioredoxin Reductase 1 (TXNRD1), Thioredoxin (TXN), and Superoxide Dismutase 1 (SOD1), enhances the cell's capacity to neutralize ROS and withstand oxidative damage[1].
Potential Involvement of Nrf2 and MAPK Pathways
While direct evidence for this compound is still emerging, the antioxidant activities of its aglycone, myricetin, are well-documented to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and modulation of Mitogen-Activated Protein Kinase (MAPK) signaling. It is plausible that this compound, following potential deglycosylation in vivo, could exert its effects through these pathways.
Caption: Potential signaling pathways modulated by myricetin.
Experimental Workflow Visualization
A clear understanding of the experimental workflow is essential for designing and interpreting antioxidant assays.
Caption: General workflow for the DPPH radical scavenging assay.
Conclusion
This compound is a potent natural antioxidant with significant free radical scavenging and enzyme inhibitory activities. Its ability to modulate the expression of key antioxidant genes highlights a multi-faceted mechanism of action that extends beyond direct chemical neutralization of ROS. While further research is warranted to fully elucidate the specific signaling pathways directly governed by the glycoside form, the existing data strongly support its potential as a valuable compound for the development of novel therapeutic strategies aimed at mitigating oxidative stress-related diseases. The provided data and protocols serve as a foundational resource for researchers and drug development professionals in this endeavor.
References
The Anti-inflammatory Effects of Myricetin 3-rhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside also known as myricitrin, has emerged as a compound of significant interest in the field of pharmacology due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of the anti-inflammatory effects of Myricetin 3-rhamnoside, with a focus on its mechanisms of action, supported by quantitative data from in vitro and in vivo studies. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p65.[1][2]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to external stressors and in the production of inflammatory cytokines. This compound has been demonstrated to suppress the phosphorylation of JNK, p38, and ERK in response to inflammatory stimuli, thereby downregulating the expression of downstream inflammatory mediators.[1][3]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its aglycone, myricetin, from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound (Myricitrin)
| Cell Line | Inflammatory Stimulus | Analyte | Concentration of Myricitrin | Inhibition/Effect | Reference |
| H9c2 cardiomyocytes | Advanced Glycation End products (AGEs) (400 µg/mL) | Cell Viability | 6.25, 12.5, 25 µg/mL | Increased to 70.52%, 73.67%, and 78.94% respectively | [4] |
| H9c2 cardiomyocytes | AGEs (400 µg/mL) | TNF-α and phospho-IKK-β expression | 25 µg/mL | Markedly reduced | [4] |
| H9c2 cardiomyocytes | AGEs (400 µg/mL) | Nuclear translocation of p65 | 25 µg/mL | Markedly reduced | [4] |
Table 2: In Vivo Anti-inflammatory Effects of this compound (Myricitrin)
| Animal Model | Inflammatory Stimulus | Dosage of Myricitrin | Analyte | Result | Reference |
| Diabetic Mice (STZ-induced) | Diabetes | 300 mg/kg | Serum IL-6 | Reduced from 112.41 pg/ml to 35.72 pg/ml | [4] |
| Diabetic Mice (STZ-induced) | Diabetes | 300 mg/kg | Serum TNF-α | Reduced from 56.21 pg/ml to 24.83 pg/ml | [4] |
| LPS-stimulated Mice | Lipopolysaccharide (LPS) | Not specified | IL-1β, IL-6, TNF-α | Decreased production | [1] |
| LPS-stimulated Mice | Lipopolysaccharide (LPS) | Not specified | MCP-1 | Decreased level | [1] |
| LPS-stimulated Mice | Lipopolysaccharide (LPS) | Not specified | COX-2, iNOS | Suppressed expressions | [1] |
| Carbon tetrachloride-intoxicated mice | Carbon tetrachloride (CCl4) | 10, 30, 100 mg/kg | Serum AST and ALT | Significantly ameliorated increase | [5] |
| Carbon tetrachloride-intoxicated mice | Carbon tetrachloride (CCl4) | 10, 30, 100 mg/kg | Hepatic COX-2 and TNF-α overexpression | Reduced | [5] |
Table 3: In Vitro Anti-inflammatory Effects of Myricetin (Aglycone)
| Cell Line | Inflammatory Stimulus | Analyte | Concentration of Myricetin | Inhibition/Effect | Reference |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Pro-inflammatory cytokine production | Not specified | Significantly inhibited | [6] |
| BV2 microglia | Lipopolysaccharide (LPS) | iNOS, COX-2, PGE2, IL-1β, TNF-α | Not specified | Significantly downregulated | [3] |
Table 4: In Vivo Anti-inflammatory Effects of Myricetin (Aglycone)
| Animal Model | Inflammatory Stimulus | Dosage of Myricetin | Analyte | Result | Reference |
| LPS-induced lung injury mice | Lipopolysaccharide (LPS) | Not specified | Pro-inflammatory cytokine production | Significantly inhibited | [6] |
| LPS-induced cardiac injury mice | Lipopolysaccharide (LPS) | 100 mg/kg | Inflammatory cytokine production in serum and cardiac tissue | Significantly reduced | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of the anti-inflammatory effects of this compound and its aglycone.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol is adapted from studies on myricetin and can be applied to this compound.[6]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 24-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement: Determine the production of nitric oxide in the supernatant by using the Griess reagent.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity and is suitable for testing this compound.[8]
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). House the animals under standard laboratory conditions with free access to food and water.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group treated with a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the vehicle control group.
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This protocol is based on studies using myricetin and can be adapted for this compound to assess its systemic anti-inflammatory effects.[9]
-
Animals: Use male BALB/c mice. House them under standard laboratory conditions.
-
Compound Administration: Pre-treat mice with this compound (e.g., via oral gavage) for a specified period.
-
Induction of Inflammation: Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
Sample Collection: At a designated time point after LPS injection (e.g., 6 or 12 hours), collect blood samples via cardiac puncture for serum analysis and harvest tissues (e.g., lungs, heart, brain) for further analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum and tissue homogenates using ELISA.
-
Histopathological Analysis: Fix tissues in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate inflammatory cell infiltration and tissue damage.
-
Western Blot Analysis: Prepare protein lysates from tissues to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Conclusion
This compound demonstrates significant anti-inflammatory potential through its ability to modulate key signaling pathways, including NF-κB and MAPK, and inhibit the production of pro-inflammatory mediators. The available in vitro and in vivo data provide a strong foundation for its further investigation as a therapeutic agent for inflammatory diseases. This technical guide offers a summary of the current knowledge, quantitative data, and detailed experimental protocols to aid researchers in advancing the understanding and application of this promising natural compound. Further studies are warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. Myricitrin blocks activation of NF-κB and MAPK signaling pathways to protect nigrostriatum neuron in LPS-stimulated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricitrin Alleviates Oxidative Stress-induced Inflammation and Apoptosis and Protects Mice against Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricitrin exhibits antioxidant, anti-inflammatory and antifibrotic activity in carbon tetrachloride-intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myricetin attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
The Anti-cancer and Antiproliferative Properties of Myricetin 3-rhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonol glycoside, has emerged as a molecule of interest in oncology research due to its demonstrated anti-cancer and antiproliferative activities. This technical guide provides an in-depth overview of the current scientific understanding of Myricetin 3-rhamnoside's effects on cancer cells, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. While research specifically on this compound is still developing, this guide also incorporates data from its well-studied aglycone, myricetin, to provide a broader mechanistic context. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes involved.
Introduction
Natural products have long been a valuable source of novel therapeutic agents, particularly in the field of oncology. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound belongs to this class and has shown promise in retarding the proliferation of cancer cells.[1][2] This guide will synthesize the available data on this compound and its aglycone, myricetin, to provide a comprehensive resource for researchers in the field.
Antiproliferative and Cytotoxic Effects
This compound has demonstrated significant growth-inhibiting effects on hormone-independent breast cancer cells.[1][2] Its cytotoxic potential has been quantified using standard in vitro assays.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and its aglycone, myricetin.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| MDA-MB-231 | MTT | 56.26 ± 8.50 | [1][2] |
| MDA-MB-231 | SRB | 88.64 ± 7.14 | [1][2] |
Table 2: Enzyme Inhibition by this compound
| Enzyme | Assay Type | IC50 (µM) | Reference |
| Hyaluronidase (B3051955) (HYAL) | Cell-free | 11.92 ± 2.89 | [1] |
| Hyaluronidase (HYAL) | Cell-based (MDA-MB-231) | 21.46 ± 4.03 | [1] |
| Ornithine Decarboxylase (ODC) | Cell-free | 15.22 ± 2.61 | [1] |
Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound
| Treatment | Effect | Fold Change | Reference |
| This compound | Arrest in G0/G1 phase | 1.10 | [1][2] |
Mechanisms of Action
The anti-cancer effects of this compound are believed to be mediated through multiple mechanisms, including the induction of cell cycle arrest and the inhibition of key enzymes involved in cancer progression.[1][2] The broader mechanisms of the aglycone, myricetin, which involve the induction of apoptosis and modulation of critical signaling pathways, provide further insight into the potential pathways affected by this compound.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G0/G1 phase in MDA-MB-231 breast cancer cells, thereby suppressing the transition of cells into the S-phase of DNA replication.[1][2] This effect contributes to its overall antiproliferative activity.
Enzyme Inhibition
A key mechanism identified for this compound is its ability to target and inhibit hyaluronidase (HYAL) and ornithine decarboxylase (ODC), which are considered poor prognostic markers in breast cancer.[1][2] In silico docking studies have shown robust binding interactions of this compound with both HYAL and ODC.[1] Furthermore, it has been observed to down-regulate the expression of HYAL.[1]
Induction of Apoptosis (Inferred from Myricetin)
While specific quantitative data on apoptosis induction by this compound is limited, extensive research on its aglycone, myricetin, demonstrates potent pro-apoptotic effects across various cancer cell lines. Myricetin has been shown to induce apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.
Modulation of Signaling Pathways (Inferred from Myricetin)
The anti-cancer activity of myricetin is associated with its ability to modulate key signaling pathways that regulate cell growth, proliferation, and survival.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation. Myricetin has been shown to inhibit this pathway by reducing the phosphorylation of key components like PI3K, Akt, and mTOR.[5][6]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. Myricetin has been observed to modulate the MAPK pathway, often leading to the activation of pro-apoptotic signals.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle Analysis
Cell cycle distribution is analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Enzyme Inhibition Assays
This assay measures the ability of a compound to inhibit the enzymatic activity of hyaluronidase.
-
Reaction Mixture: Prepare a reaction mixture containing hyaluronic acid as the substrate in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the hyaluronidase enzyme with various concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Reaction Termination: Stop the reaction and measure the amount of undigested hyaluronic acid, often through a turbidimetric method where a protein solution is added that precipitates with the remaining hyaluronic acid.
-
Measurement: Measure the turbidity or absorbance at a specific wavelength (e.g., 600 nm).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
This assay measures the inhibition of ODC activity, which catalyzes the conversion of ornithine to putrescine.
-
Enzyme Preparation: Prepare a cell lysate or a purified ODC enzyme solution.
-
Inhibitor Incubation: Pre-incubate the enzyme with different concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding L-[1-14C]ornithine as the substrate.
-
CO2 Trapping: The enzymatic reaction releases 14CO2, which is trapped on a filter paper soaked in a scintillation cocktail or a basic solution.
-
Measurement: Quantify the trapped 14CO2 using a scintillation counter.
-
Data Analysis: Calculate the percentage of ODC inhibition and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Putative inhibitory effect of myricetin on the PI3K/Akt/mTOR signaling pathway.
Caption: Myricetin's modulatory role on the MAPK signaling pathway.
Experimental Workflows
Caption: A streamlined workflow diagram for the MTT cytotoxicity assay.
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
Conclusion and Future Directions
This compound exhibits promising anti-cancer and antiproliferative properties, particularly against hormone-independent breast cancer cells. Its mechanism of action appears to involve the induction of G0/G1 cell cycle arrest and the inhibition of key enzymes such as hyaluronidase and ornithine decarboxylase. While the broader mechanistic landscape, including the induction of apoptosis and modulation of the PI3K/Akt/mTOR and MAPK signaling pathways, is largely inferred from studies on its aglycone, myricetin, these findings provide a strong rationale for further investigation into this compound as a potential therapeutic agent.
Future research should focus on expanding the evaluation of this compound across a wider range of cancer cell lines to determine its broader efficacy. Detailed studies are needed to specifically quantify its apoptotic effects and to confirm its impact on the PI3K/Akt and MAPK signaling pathways. Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models. Such research will be crucial in determining its potential for clinical development as a novel anti-cancer drug.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. Myricetin induces cell death of human colon cancer cells via BAX/BCL2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Relationship - myricetin - increases - BAX [biokb.lcsb.uni.lu]
- 5. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells [jcpjournal.org]
- 7. researchgate.net [researchgate.net]
Whitepaper: The Role of Myricetin 3-Rhamnoside in Neuroprotective Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neurodegenerative diseases represent a growing global health challenge characterized by the progressive loss of neuronal structure and function. Emerging research has identified natural flavonoids as promising therapeutic agents due to their pleiotropic effects on key pathological processes. This technical guide provides an in-depth analysis of Myricetin (B1677590) 3-Rhamnoside and its aglycone, myricetin, focusing on their roles in neuroprotective pathways. Myricetin, a naturally occurring flavonol found in various plants, vegetables, and fruits, has demonstrated significant antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3] Myricetin 3-rhamnoside, a glycoside form of myricetin, acts as a precursor and exhibits potent biological activities, including radical scavenging and modulation of cellular defense genes.[4][5] This document details the underlying signaling pathways, summarizes quantitative data from preclinical studies, provides methodologies for key experiments, and visualizes the complex molecular interactions, offering a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Core Neuroprotective Mechanisms
The neuroprotective effects of myricetin and its glycoside, this compound, are primarily attributed to three interconnected mechanisms: mitigation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptosis. While much of the mechanistic research has focused on the aglycone myricetin, this compound is a biologically relevant form that contributes to these protective effects.[4]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological factor in neurodegeneration.[6] Myricetin acts as a potent antioxidant by scavenging free radicals and enhancing the endogenous antioxidant defense system.[5][7]
Key pathways and effects include:
-
Nrf2/Keap1 Pathway Activation: Myricetin promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2][8][9] This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (Gpx4).[2][8][10]
-
Reduction of Oxidative Markers: Treatment with myricetin has been shown to significantly decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reduce ROS production in various experimental models of neurotoxicity.[8][9][11]
-
Restoration of Glutathione (GSH): Myricetin helps to restore depleted levels of glutathione (GSH), a critical intracellular antioxidant.[8][11]
Suppression of Neuroinflammation
Chronic neuroinflammation, often mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative diseases.[1][12] Myricetin exerts powerful anti-inflammatory effects by modulating key signaling cascades.[1][13]
Key pathways and effects include:
-
Inhibition of MAPK Pathway: Myricetin suppresses the phosphorylation of components of the mitogen-activated protein kinase (MAPK) pathway, including c-Jun NH2-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).[1][12]
-
Inhibition of NF-κB Pathway: By inhibiting the degradation of IκBα, myricetin prevents the nuclear translocation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor for proinflammatory genes.[3][9][11]
-
Downregulation of Pro-inflammatory Mediators: This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][12][14] It also decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][12][15]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is the final common pathway leading to neuronal loss. Myricetin confers neuroprotection by modulating the expression of key apoptotic regulatory proteins.[16]
Key pathways and effects include:
-
Modulation of Bcl-2 Family Proteins: Myricetin increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[6][16]
-
Inhibition of Caspase Activation: Myricetin has been shown to directly inhibit the activity of caspase-3 and suppress the activation of caspase-9, critical executioner and initiator caspases in the apoptotic cascade.[9][11][16]
-
PI3K/Akt Pathway Activation: Myricetin stimulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is a major pro-survival pathway that can inhibit apoptosis.[2][11][17]
Signaling Pathway Visualizations
The following diagrams illustrate the key neuroprotective signaling pathways modulated by myricetin.
Caption: Myricetin's anti-inflammatory signaling cascade.
Caption: Myricetin's Nrf2-mediated antioxidant pathway.
References
- 1. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Potential of Myricetin in the Treatment of Neurological, Neuropsychiatric, and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myricetin mitigates motor disturbance and decreases neuronal ferroptosis in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myricetin ameliorates brain injury and neurological deficits via Nrf2 activation after experimental stroke in middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models [frontiersin.org]
- 12. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myricetin as a Promising Molecule for the Treatment of Post-Ischemic Brain Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myricetin suppresses traumatic brain injury-induced inflammatory response via EGFR/AKT/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Myricetin ameliorated ischemia/reperfusion-induced brain endothelial permeability by improvement of eNOS uncoupling and activation eNOS/NO - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Myricetin 3-Rhamnoside Extraction from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myricetin (B1677590) 3-rhamnoside, also known as myricitrin, is a flavonoid glycoside found in various medicinal and dietary plants. It has garnered significant interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] These biological activities are attributed to its ability to modulate key cellular signaling pathways. This document provides a comprehensive overview of the protocols for extracting and purifying myricetin 3-rhamnoside from plant materials, along with a summary of its biological activities and the signaling pathways it influences. The protocols are intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Extraction of this compound
The successful extraction of this compound from plant materials is a critical first step in its isolation and subsequent study. The choice of extraction method and solvent system significantly impacts the yield and purity of the final product. Various techniques have been employed, each with its own advantages and limitations.
Solvent Selection
The polarity of the solvent plays a crucial role in the efficient extraction of flavonoids. Methanol (B129727) is often considered a suitable solvent due to its ability to provide good solubility and higher extraction yields for flavonoids.[4] Other commonly used solvents include ethanol, ethyl acetate (B1210297), and acetone (B3395972).[4][5] The selection of the solvent can also be part of a successive extraction strategy to isolate compounds of varying polarities.[6]
Extraction Techniques
Several techniques can be utilized for the extraction of this compound from plant materials. These include:
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and increasing extraction efficiency. It is often a rapid and reliable technique.[4][7]
-
Maceration: This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation. Both hot and cold maceration can be employed.[5][8]
-
Soxhlet Extraction: A continuous extraction method that uses a small amount of solvent repeatedly. It is an efficient method but may not be suitable for thermolabile compounds due to the heat involved.[8]
-
Deep Eutectic Solvent (DES) Extraction: An emerging green technology that utilizes a mixture of a hydrogen bond acceptor and a hydrogen bond donor. DES systems have shown high efficiency in extracting myricetin.[9]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction from Acacia mearnsii Leaves
This protocol is adapted from a study that reported a high yield of myricitrin.[4]
-
Sample Preparation: Air-dry and grind the Acacia mearnsii leaves into a fine powder.
-
Extraction:
-
Mix 1 kg of the ground leaves with 40 L of an 80% aqueous methanol solution.
-
Perform the extraction in an ultrasonic cleaner at 60°C for 75 minutes.
-
Repeat the extraction process twice.
-
-
Filtration and Concentration:
-
Filter the resulting solution to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Protocol 2: Maceration of Myrica esculenta Leaves
This protocol is based on a method described for the extraction of myricetin from Myrica esculenta.[5]
-
Sample Preparation: Collect, dry, and grind the leaves of Myrica esculenta into a coarse powder.
-
Extraction:
-
Weigh 250 g of the powdered leaves and place them in a 1000 ml beaker.
-
Add 800 ml of acetone to the beaker and stir.
-
Cover the beaker with aluminum foil and let it stand for 3 days with periodic stirring.
-
-
Filtration and Evaporation:
-
After 3 days, filter the mixture using suction filtration.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
-
Purification of this compound
Following extraction, the crude extract contains a mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound with high purity.
Purification Steps
A typical purification workflow involves the following steps:
-
Solvent Partitioning: The crude extract is sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate) to separate compounds based on their solubility.[4]
-
Macroporous Adsorbent Resin Column Chromatography: The enriched fraction is loaded onto a macroporous resin column (e.g., AB-8) to further separate the target compound from other impurities.[4][9]
-
Sephadex Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column.[4][10]
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the final step to obtain highly pure this compound.[4]
Detailed Purification Protocol from Acacia mearnsii Extract
This protocol is a continuation of the extraction from Acacia mearnsii leaves.[4]
-
Solvent Partitioning: Fractionate the crude methanolic extract sequentially with petroleum ether, dichloromethane, and ethyl acetate.
-
Macroporous Resin Chromatography: Subject the ethyl acetate fraction to separation on an AB-8 macroporous adsorbent resin column.
-
Sephadex LH-20 Chromatography: Further purify the relevant fractions from the macroporous resin column on a Sephadex LH-20 column.
-
Preparative RP-HPLC: Purify the final fraction using a preparative RP-HPLC system with a C18 column. A suitable mobile phase gradient could be acetonitrile (B52724) and water containing 0.1% formic acid.[4]
Data Presentation
The efficiency of different extraction and purification methods can be compared based on quantitative data such as yield and purity.
| Plant Source | Extraction Method | Solvent | Yield of this compound | Purity | Reference |
| Acacia mearnsii Leaves | Ultrasound-Assisted | 80% Aqueous Methanol | 7.3 mg/g of crude extract | 98.4% | [4] |
| Myrica Leaves | Deep Eutectic Solvent | Choline chloride–oxalic acid | 22.47 mg/g | Not specified | [9] |
| Madhuca longifolia Leaves | Cold Maceration | Ethanol:Water (1:1) | 2.524 ng (relative concentration) | Not specified | [8] |
| Daebong Persimmon Peel | Not specified | Not specified | 180.6 mg (from a larger batch) | High purity | [11] |
Biological Activities and Signaling Pathways
Myricetin and its glycosides, including this compound, modulate several key signaling pathways, which underlies their diverse pharmacological effects.
-
PI3K/Akt/mTOR Pathway: Myricetin has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[12]
-
MAPK/ERK Pathway: This pathway is also modulated by myricetin, affecting cell proliferation, invasion, and angiogenesis.[1][12]
-
NF-κB Signaling Pathway: Myricetin can suppress the activation of NF-κB, a key regulator of inflammation, thereby exerting anti-inflammatory effects.[2][3]
-
Nrf2 Pathway: Myricetin and its derivatives can activate the Nrf2 pathway, which is involved in the cellular antioxidant response and protection against oxidative stress.[13]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Signaling Pathways Modulated by Myricetin
Caption: Key signaling pathways modulated by myricetin and its derivatives.
References
- 1. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Note & Protocol: Purification of Myricetin 3-rhamnoside via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myricetin 3-rhamnoside, also known as Myricitrin, is a flavonoid glycoside found in various plants that exhibits significant antioxidant properties.[1] This document provides a detailed protocol for the purification of this compound from a plant-derived crude extract using column chromatography. The outlined procedure is a composite of established methodologies, designed to yield a high-purity compound suitable for further research and development.
Experimental Protocols
The purification of this compound is typically a multi-step process involving initial extraction, solvent partitioning to enrich the flavonoid fraction, and subsequent chromatographic separations to isolate the target compound.
Preparation of Crude Extract
A generalized procedure for obtaining a crude extract enriched in flavonoids is as follows:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol (B129727) or ethanol. This can be done through maceration, soxhlet extraction, or ultrasonic-assisted extraction.
-
Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves sequential partitioning with n-hexane, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction is often found to be enriched with this compound.[1]
Silica (B1680970) Gel Column Chromatography (Initial Purification)
This step aims to separate the major classes of compounds in the enriched ethyl acetate fraction.
-
Column Preparation: A glass column is slurry-packed with silica gel (100-200 mesh) using a non-polar solvent like hexane.
-
Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity. A common mobile phase system is a mixture of chloroform (B151607) and methanol or dichloromethane (B109758) and methanol.[2] The polarity is gradually increased by increasing the proportion of methanol.
-
Fraction Collection: Fractions are collected in regular volumes (e.g., 10-20 mL) and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Fractions with similar TLC profiles, and those indicating the presence of the target compound, are pooled together and the solvent is evaporated.
Octadecylsilane (ODS) or C18 Column Chromatography (Fine Purification)
For higher purity, a second column chromatography step using a reverse-phase stationary phase is often employed.[1]
-
Column Preparation: An ODS or C18 column is equilibrated with the initial mobile phase, typically a mixture of methanol and water or acetonitrile (B52724) and water, often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Sample Loading: The pooled and dried fraction from the silica gel column is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: A gradient elution is performed by gradually increasing the concentration of the organic solvent (methanol or acetonitrile).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound. Fractions with the desired purity are combined.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional Final Polishing)
For obtaining very high purity this compound, a final purification step using preparative HPLC may be necessary.[1]
-
Column and Mobile Phase: A preparative C18 column is used with a mobile phase system similar to the analytical HPLC method, but at a much higher flow rate.
-
Injection and Fractionation: The semi-purified sample is injected onto the column, and the peak corresponding to this compound is collected.
-
Purity Confirmation: The purity of the final product is confirmed by analytical HPLC and other analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Data Presentation
The following tables summarize typical parameters used in the column chromatography purification of this compound.
Table 1: Silica Gel Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Gradient of Chloroform:Methanol or Dichloromethane:Methanol |
| Elution Profile | Stepwise or linear gradient of increasing methanol concentration |
| Monitoring | Thin Layer Chromatography (TLC) |
Table 2: ODS/C18 Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Octadecylsilane (ODS) or C18 |
| Mobile Phase | Gradient of Methanol:Water or Acetonitrile:Water with 0.1% Formic Acid |
| Elution Profile | Gradient of increasing organic solvent concentration |
| Monitoring | High-Performance Liquid Chromatography (HPLC) |
Table 3: Example Purification Yield and Purity
| Purification Step | Starting Material | Yield | Purity | Reference |
| Solvent Partitioning | Crude Plant Extract | Varies | Enriched Fraction | [1] |
| Silica Gel Chromatography | Ethyl Acetate Fraction | - | Semi-pure | [1][3] |
| ODS/C18 Chromatography | Semi-pure Fraction | - | >95% | [1] |
| Preparative HPLC | Purified Fraction | 7.3 mg/g of crude extract | 98.4% | [4] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
The following diagram illustrates the logical progression and decision points in the purification process.
Caption: Logical flow of the purification of this compound.
References
- 1. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Myricitrin and 3,5-di-O-Methyl Gossypetin from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Myricetin 3-rhamnoside by HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myricetin (B1677590) 3-rhamnoside, also known as myricitrin, is a naturally occurring flavonoid glycoside found in various plants.[1] It belongs to the flavonol subclass of flavonoids and is of significant scientific interest due to its potential antioxidant, anti-inflammatory, and antitumor properties.[2] Accurate quantification of Myricetin 3-rhamnoside in different matrices, such as plant extracts and biological fluids, is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥95% purity)
-
Internal Standard (IS), e.g., Kaempferol or Rutin
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water[3]
-
Formic acid (LC-MS grade)[4]
-
Syringe filters (0.22 µm or 0.45 µm PTFE)[5]
-
Blank matrix (e.g., plasma, plant extract) for calibration standards and quality controls.
Standard and Sample Preparation
2.1. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent (e.g., methanol:water, 1:1 v/v) to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of the IS (e.g., 1 mg/mL in methanol). Dilute the stock to a working concentration (e.g., 100 ng/mL) with the mobile phase.
2.2. Sample Preparation (General Protocol)
The optimal extraction method may vary depending on the sample matrix.
-
Plant Material:
-
Accurately weigh about 1.0 g of the dried, powdered plant material.[3]
-
Add a suitable extraction solvent (e.g., 50 mL of 70% methanol in water).
-
Sonication or vortexing can be used to enhance extraction efficiency.
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
-
-
Plasma Samples (for pharmacokinetic studies):
-
To 100 µL of plasma, add the internal standard.
-
Perform a protein precipitation by adding a solvent like acetonitrile or methanol (e.g., 3 volumes of solvent to 1 volume of plasma).
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS Analysis
3.1. Chromatographic Conditions
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 2.1×50 mm, 1.7 μm or Gemini C18, 150 × 4.6 mm, 3 µm).[2][4]
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both acidified with 0.1% formic acid, is typical.[4][5]
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).[7]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[7]
-
Injection Volume: Typically 1-10 µL.[7]
3.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for flavonoids.[2][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: The precursor ion will be the deprotonated molecule [M-H]⁻. For this compound (C₂₁H₂₀O₁₂), the molecular weight is approximately 464.38 g/mol , so the precursor ion will be at m/z 463.[1] The product ion will correspond to the myricetin aglycone after the loss of the rhamnose moiety, which would be at m/z 317 or 316.[8]
-
Internal Standard (e.g., Kaempferol): Precursor ion [M-H]⁻ at m/z 285, with a characteristic product ion.
-
-
Typical MS Parameters:
Data Presentation
Method Validation Parameters
The developed HPLC-MS method should be validated for its intended purpose. Key validation parameters are summarized in the table below. The values are representative and should be established for each specific application.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [9] |
| Limit of Detection (LOD) | 0.03 - 0.5 ng/mL | [10] |
| Limit of Quantification (LOQ) | 0.1 - 1.5 ng/mL | [7][10] |
| Accuracy (% Recovery) | 85 - 115% | [2][9] |
| Precision (%RSD) | < 15% | [2] |
Quantitative Data Summary
This table is an example of how to present quantitative results for this compound in different samples.
| Sample ID | Matrix | Concentration (ng/mL or µg/g) | %RSD (n=3) |
| Sample A | Plant Extract | 254.3 | 3.5 |
| Sample B | Plant Extract | 189.7 | 4.1 |
| Sample C | Plasma (1h post-dose) | 88.2 | 5.2 |
| Sample D | Plasma (4h post-dose) | 23.5 | 6.8 |
Mandatory Visualization
References
- 1. Showing dietary polyphenol Myricetin 3-O-rhamnoside - Phenol-Explorer [phenol-explorer.eu]
- 2. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant capacity and identification of bioactive compounds of Myrtus communis L. extract obtained by ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Myricetin 3-rhamnoside using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myricetin 3-rhamnoside, a naturally occurring flavonoid glycoside, is of significant interest in pharmaceutical and nutraceutical research due to its potential antioxidant and other biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such natural products. This document provides a detailed protocol and data interpretation guide for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Data Presentation
The structural elucidation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the chemical shift assignments in deuterated methanol (B129727) (CD₃OD), a common solvent for flavonoid analysis.[1][2]
Table 1: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for this compound [2]
| Position | δH (ppm), Multiplicity (J in Hz) | δC (ppm) |
| Myricetin Aglycone | ||
| 2 | - | 158.4 |
| 3 | - | 136.3 |
| 4 | - | 179.6 |
| 5 | - | 163.1 |
| 6 | 6.16, d (1.8) | 99.8 |
| 7 | - | 165.8 |
| 8 | 6.32, d (1.8) | 94.7 |
| 9 | - | 159.4 |
| 10 | - | 105.8 |
| 1' | - | 121.9 |
| 2' | 6.91, s | 109.5 |
| 3' | - | 146.8 |
| 4' | - | 137.8 |
| 5' | - | 146.8 |
| 6' | 6.91, s | 109.5 |
| Rhamnose Moiety | ||
| 1'' | 5.28, s | 103.6 |
| 2'' | 4.19, brs | 72.0 |
| 3'' | 3.76, dd (3.0, 9.6) | 72.1 |
| 4'' | 3.48, m | 73.3 |
| 5'' | 3.27, brs | 71.8 |
| 6'' | 0.93, d (6.0) | 17.6 |
Experimental Protocols
A systematic approach involving sample preparation and a series of NMR experiments is crucial for successful structural elucidation.
Protocol 1: NMR Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation.[3][4][5][6]
Materials:
-
This compound sample (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)[3][5][6]
-
Deuterated methanol (CD₃OD, 99.8% D)
-
5 mm NMR tubes[4]
-
Vortex mixer or sonicator[5]
Procedure:
-
Accurately weigh the this compound sample and place it in a clean, dry vial.
-
Gently vortex or sonicate the mixture until the sample is completely dissolved.[5]
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution by passing it through the glass wool-plugged pipette directly into the NMR tube. This removes any particulate matter that could affect spectral quality.[3][7]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[3]
-
Cap the NMR tube securely to prevent solvent evaporation.[5]
Protocol 2: NMR Data Acquisition
A series of 1D and 2D NMR experiments are required for complete structural assignment.
Instrumentation:
Experiments:
-
¹H NMR (Proton): This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment, and their coupling patterns (spin-spin splitting).
-
¹³C NMR (Carbon): This experiment provides information on the number of different types of carbon atoms in the molecule.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different fragments of the molecule, such as the aglycone and the sugar moiety.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is particularly useful for determining stereochemistry and the conformation of the glycosidic linkage.
Visualization of Workflows and Structures
Diagram 1: Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
References
- 1. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. organomation.com [organomation.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Myricetin 3-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin 3-rhamnoside, a naturally occurring flavonoid glycoside, has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] As a member of the flavonoid family, it is recognized for its potential to modulate critical cellular processes, including cell cycle progression and apoptosis.[3][4] These application notes provide a comprehensive guide for designing and executing cell-based assays to evaluate the cytotoxic properties of this compound. Detailed protocols for key assays—MTT, LDH, and Caspase-3/7—are presented to ensure robust and reproducible data generation for preclinical drug discovery and development.
Data Presentation
The quantitative data generated from the described assays should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide a template for summarizing the cytotoxic and apoptotic effects of this compound.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC₅₀ (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 48 | 56.26 ± 8.50[2] |
| A549 | Lung Carcinoma | MTT | 48 | Data to be determined |
| HeLa | Cervical Cancer | LDH | 48 | Data to be determined |
| HepG2 | Liver Cancer | MTT | 48 | Data to be determined |
| Caco-2 | Colorectal Cancer | LDH | 48 | Data to be determined |
IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of cell growth.
Table 2: Apoptotic Activity of this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hrs) | Caspase-3/7 Activity (Fold Change vs. Control) |
| MDA-MB-231 | 25 | 24 | Data to be determined |
| MDA-MB-231 | 50 | 24 | Data to be determined |
| MDA-MB-231 | 100 | 24 | Data to be determined |
| A549 | 25 | 24 | Data to be determined |
| A549 | 50 | 24 | Data to be determined |
| A549 | 100 | 24 | Data to be determined |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves a series of sequential steps, from initial cell culture to data analysis.
Figure 1: General experimental workflow for cytotoxicity testing.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution[6][7]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5][7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[8]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)[9]
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes.[9][10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit or similar (containing caspase substrate and buffer)
-
White-walled 96-well plates (for luminescence)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1 and 2).
-
Incubation: Incubate for the desired period (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[12]
-
Reagent Addition: Equilibrate the cell plate to room temperature. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the untreated control.
Potential Signaling Pathways
While the precise signaling pathways activated by this compound are still under investigation, studies on its aglycone, Myricetin, suggest the involvement of key apoptosis-regulating pathways. Myricetin has been shown to induce apoptosis by modulating the PI3K/Akt and MAPK signaling cascades.[13][14] It can promote the expression of pro-apoptotic proteins like Bax and inhibit anti-apoptotic proteins such as Bcl-2.[3][14]
Figure 2: Proposed apoptotic signaling pathway for this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound's cytotoxic and pro-apoptotic activities. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this promising natural compound and its potential as a therapeutic agent. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its mechanism of action.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. This compound retards the proliferation of hormone-independent breast cancer cells by targeting hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. promega.com [promega.com]
- 13. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Models for Studying Myricetin Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Myricetin (B1677590) and Myricetin 3-rhamnoside: Myricetin is a naturally occurring flavonoid with a wide range of documented biological activities. This compound, also known as myricitrin, is a glycosidic form of myricetin. While much of the in vivo research has been conducted on the aglycone form (myricetin), the findings are considered relevant to myricitrin, as it is hydrolyzed to myricetin in the body to exert its effects. These application notes focus on established in vivo models using myricetin, providing a foundational framework for studying the pharmacological effects of myricetin and its derivatives.
I. Anti-inflammatory Effects: Carrageenan-Induced Paw Edema Model
This model is a classic and highly reproducible in vivo assay for evaluating acute inflammation and screening potential anti-inflammatory drug candidates.
Data Presentation
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Male Wistar Rats | Myricetin | 10, 20, 40 mg/kg (intraperitoneally) | Dose-dependent reduction in paw edema volume. Significant inhibition of inflammatory mediators. | [1] |
| Male Long Evans Rats | Plant Extract containing Myricetin | 2.5, 25 mg/kg (intraplantar) or 50, 200 mg/kg (intraperitoneally) | Significant inhibition of paw edema. | [2] |
Experimental Protocol
Materials:
-
Male Wistar or Long Evans rats (180-220g)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Myricetin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Myricetin (different dose levels)
-
Positive Control (e.g., Indomethacin)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer Myricetin or vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using one-way ANOVA followed by a suitable post-hoc test.
Visualization
II. Anti-inflammatory Effects: Lipopolysaccharide-Induced Acute Lung Injury Model
This model mimics the inflammatory response seen in bacterial infections and is used to study acute respiratory distress syndrome (ARDS).
Data Presentation
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Male BALB/c Mice | Myricetin | 25, 50, 100 mg/kg (intraperitoneally) | Significantly attenuated pulmonary edema, reduced inflammatory cell infiltration, and decreased levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in bronchoalveolar lavage fluid (BALF). | [3] |
| Rats | Myricetin | 10, 20, 40 mg/kg | Attenuated lung inflammation, decreased wet-to-dry weight ratio, protein concentration in BALF, MPO activity, and cytokine production. | [1] |
Experimental Protocol
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Myricetin
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., ketamine/xylazine)
-
Intratracheal instillation device
-
Materials for bronchoalveolar lavage (BAL) and lung tissue collection
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week.
-
Grouping: Divide mice into control, LPS + vehicle, and LPS + Myricetin (various doses) groups.
-
Drug Administration: Administer Myricetin or vehicle intraperitoneally 1 hour before LPS challenge.
-
Induction of Lung Injury: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS instillation, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counts and cytokine analysis.
-
Lung Tissue Collection: Harvest lung tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and measurement of wet-to-dry weight ratio.
-
Data Analysis: Analyze data using appropriate statistical tests to compare between groups.
Visualization
III. Neuroprotective Effects: Cerebral Ischemia-Reperfusion Injury Model
This model simulates the events of a stroke, where blood flow to a part of the brain is temporarily blocked and then restored, leading to neuronal damage.
Data Presentation
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Male Wistar-albino Rats | Myricetin | 50 mg/kg (intraperitoneally) | Attenuated the increase in inflammatory cytokines (IL-1β), adhesion molecules (ICAM-1), and pro-apoptotic enzymes (caspase-3). Reduced infarct size and histopathological damage. | [4] |
| Rats | Myricetin | 3 and 6 mg/kg | Reduced neuronal loss in the hippocampus, decreased MDA levels, and reduced TNF-α mRNA expression. | [5] |
Experimental Protocol
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)
-
Nylon monofilament suture (e.g., 4-0)
-
Operating microscope
-
Surgical instruments
-
Myricetin and vehicle
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature.
-
Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a specific period (e.g., 90-120 minutes).
-
Withdraw the suture to allow for reperfusion.
-
-
Drug Administration: Administer Myricetin (e.g., intraperitoneally) before, during, or after the ischemic period.
-
Neurological Deficit Scoring: Assess neurological function at various time points post-reperfusion.
-
Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), euthanize the animal and remove the brain. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data Analysis: Compare neurological scores and infarct volumes between treatment groups.
Visualization
IV. Anticancer Effects: Xenograft Tumor Model
This model involves implanting human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents.
Data Presentation
| Animal Model | Cancer Cell Line | Treatment | Dosage | Key Findings | Reference |
| Nude Mice | Triple-Negative Breast Cancer (MDA-MB-231) | Myricetin | 50 mg/kg | Significantly reduced tumor volume and weight. | [6] |
| Nude Mice | Hepatocellular Carcinoma | Myricetin | - | Significantly reduced tumor growth. | [7] |
| Nude Mice | Gastric Cancer (AGS) | Myricetin | 25 mg/kg | Decreased tumor size and weight. |
Experimental Protocol
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
Myricetin and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the desired cancer cell line under appropriate conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize mice into control and Myricetin treatment groups. Administer treatment (e.g., oral gavage, intraperitoneal injection) according to the desired schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare tumor growth curves and final tumor weights between groups.
Visualization
V. Metabolic Effects: High-Fat Diet-Induced Metabolic Syndrome Model
This model is used to study obesity, insulin (B600854) resistance, and other features of metabolic syndrome by feeding animals a diet high in fat.
Data Presentation
| Animal Model | Diet | Treatment | Dosage | Key Findings | Reference |
| C57BL/6J Mice | High-Fat, High-Sucrose Diet | Myricetin | 0.12% of diet | Reduced body weight, weight gain, and white adipose tissue weight. Improved hypertriglyceridemia and hypercholesterolemia. Decreased serum glucose and insulin levels. | |
| Male Mice | Monosodium L-glutamate (MSG) induced obesity | Myricetin | 50 mg/kg/day (oral) | Reduced elevated serum levels of glucose and triglycerides. Restored peripheral insulin sensitivity and liver steatosis. |
Experimental Protocol
Materials:
-
C57BL/6J mice
-
Normal chow diet
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Myricetin
-
Equipment for measuring body weight, food intake, and metabolic parameters.
Procedure:
-
Animal Acclimatization and Diet Induction: After acclimatization, divide mice into a normal diet group and a high-fat diet group. Feed them the respective diets for a period to induce metabolic syndrome (e.g., 8-12 weeks).
-
Grouping and Treatment: Subdivide the HFD group into HFD + vehicle and HFD + Myricetin groups. Administer Myricetin mixed in the diet or by oral gavage.
-
Monitoring: Regularly monitor body weight and food intake.
-
Metabolic Tests: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.
-
Sample Collection: At the end of the study, collect blood for analysis of glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL, LDL). Collect liver and adipose tissue for histological analysis and measurement of lipid accumulation.
-
Data Analysis: Compare metabolic parameters between the different diet and treatment groups.
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Nanoemulsion of myricetin enhances its anti-tumor activity in nude mice of triple-negative breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myricetin induces apoptosis and autophagy in human gastric cancer cells through inhibition of the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ameliorative effect of myricetin on insulin resistance in mice fed a high-fat, high-sucrose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin improves metabolic outcomes but not cognitive deficit associated to metabolic syndrome in male mice - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Evaluating Myricetin 3-rhamnoside in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the therapeutic potential of Myricetin 3-rhamnoside in wound healing. The protocols outlined below cover essential in vitro assays to characterize its effects on key cellular components of the wound healing process, including fibroblasts and endothelial cells.
Introduction to this compound and Wound Healing
Wound healing is a complex and highly regulated process involving inflammation, cell proliferation, and tissue remodeling. Natural compounds that can modulate these events are of significant interest for developing novel wound healing therapies. This compound, a flavonoid glycoside, has demonstrated promising pro-healing properties. Studies have shown that it can selectively promote the migration of fibroblasts, a critical cell type in the formation of new connective tissue, and enhance angiogenesis, the formation of new blood vessels, which is vital for supplying nutrients to the healing wound.[1][2][3] Its mechanism of action is thought to involve the regulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and C-Jun N-terminal kinase (JNK) pathways.[1]
Key In Vitro Wound Healing Assays
To evaluate the efficacy of this compound, a series of in vitro assays are recommended. These assays model specific phases of the wound healing process, providing quantitative data on cell migration, proliferation, and angiogenesis.
Scratch (Wound Healing) Assay
The scratch assay is a straightforward and widely used method to study collective cell migration in vitro.[4][5][6] It mimics the migration of cells to close a wound.
Principle: A "scratch" or cell-free gap is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time, providing an indication of the compound's effect on cell migration.[4][5]
Experimental Protocol: Scratch Assay with Human Dermal Fibroblasts (HDFs)
-
Cell Seeding:
-
Culture Normal Human Dermal Fibroblasts (NHDFs) in appropriate media (e.g., DMEM with 10% FBS).[7]
-
Seed the cells into a 12-well or 24-well tissue culture plate at a density that will allow them to reach 70-80% confluence within 24 hours.[7][8] For a 12-well plate, a seeding density of approximately 200,000 cells per well is recommended.[8]
-
-
Creating the Scratch:
-
Washing and Treatment:
-
Imaging and Analysis:
-
Immediately after treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the specific locations of the images to ensure the same fields are captured at subsequent time points.[8]
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.[8]
-
Quantify the rate of wound closure by measuring the area or width of the cell-free gap at each time point using image analysis software such as ImageJ. The percentage of wound closure can be calculated as:
-
% Wound Closure = [ (Initial Area - Area at time T) / Initial Area ] * 100
-
-
Data Presentation: Effect of this compound on Fibroblast Migration
| Treatment Group | Concentration (µg/mL) | Wound Closure at 8h (%) | Wound Closure at 20h (%) |
| Control (Vehicle) | - | 15 ± 2.5 | 40 ± 4.1 |
| This compound | 10 | 35 ± 3.8 | 85 ± 5.2[1] |
| This compound | 20 | 25 ± 3.1 | 70 ± 4.9 |
Note: The data presented are hypothetical and should be replaced with experimental results. The values for 10 µg/mL are based on findings that this concentration was more effective than 20 µg/mL in promoting fibroblast migration.[1][2]
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of cells involved in wound healing, such as fibroblasts and keratinocytes.
Principle: The MTS assay is a colorimetric method for assessing cell viability. The reduction of the MTS tetrazolium compound by viable cells produces a colored formazan (B1609692) product that is soluble in the culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in the culture.
Experimental Protocol: MTS Assay
-
Cell Seeding:
-
Seed fibroblasts or keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well in their respective growth media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound and controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add MTS reagent to each well according to the manufacturer's instructions (e.g., CytoSelect™ Cell Proliferation Assay).
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Presentation: Effect of this compound on Cell Proliferation
| Cell Type | Treatment | Concentration (µg/mL) | Cell Viability (% of Control) |
| NHDFs | Control (Vehicle) | - | 100 ± 5.0 |
| This compound | 10 | 115 ± 6.2 | |
| This compound | 20 | 125 ± 7.1[1] | |
| NHEKs | Control (Vehicle) | - | 100 ± 4.5 |
| This compound | 10 | 108 ± 5.3 | |
| This compound | 20 | 112 ± 5.9[1] |
Note: Data are illustrative. Studies have shown a dose-dependent increase in the viability of endothelial cells with this compound.[1]
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the potential of this compound to promote the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will differentiate and form a network of tube-like structures. The extent of this network formation can be quantified to assess pro- or anti-angiogenic activity.
Experimental Protocol: Tube Formation Assay
-
Plate Coating:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer.
-
Allow the gel to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding and Treatment:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound and controls.
-
-
Incubation and Imaging:
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Capture images of the tube networks using a phase-contrast microscope.
-
-
Analysis:
-
Quantify the degree of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using specialized software (e.g., ImageJ with an angiogenesis plugin).
-
Data Presentation: Effect of this compound on Angiogenesis
| Treatment Group | Concentration (µg/mL) | Number of Junctions | Total Tube Length (µm) |
| Control (Vehicle) | - | 45 ± 5 | 2500 ± 300 |
| This compound | 10 | 75 ± 8[1][2] | 4200 ± 450 |
| This compound | 20 | 68 ± 7 | 3800 ± 410 |
Note: Data are illustrative and based on findings that this compound enhances capillary-like tube formation.[1][2]
Visualization of Protocols and Pathways
To aid in the understanding of the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the in vitro scratch assay.
Caption: Proposed signaling pathway for this compound in wound healing.
In Vivo Wound Healing Models
Following promising in vitro results, the efficacy of this compound should be evaluated in an in vivo model of wound healing. An excisional wound model in rodents is a standard and relevant model.
Experimental Protocol: Murine Excisional Wound Model
-
Animal Acclimatization and Anesthesia:
-
Acclimatize animals (e.g., Wistar rats) for at least one week.
-
Anesthetize the animals using an appropriate method (e.g., ketamine/xylazine injection).
-
-
Wound Creation:
-
Shave the dorsal region of the animal and disinfect the area.
-
Create a full-thickness circular excision wound using a sterile biopsy punch (e.g., 6-8 mm diameter).
-
-
Topical Treatment:
-
Divide the animals into treatment groups: vehicle control, positive control (e.g., a commercial wound healing ointment), and this compound treatment groups (e.g., 10% and 20% ointment formulations).[9][10]
-
Apply the respective treatments topically to the wound area daily for a specified period (e.g., 14 days).[9][10]
-
-
Wound Closure Measurement:
-
Histological Analysis:
-
Biochemical and Molecular Analysis:
Data Presentation: In Vivo Wound Closure in Rats
| Treatment Group | Wound Closure on Day 7 (%) | Wound Closure on Day 14 (%) |
| Control (Untreated) | 35 ± 4.2 | 67.35 ± 5.1[9][10] |
| Myricetin Ointment (10%) | 55 ± 5.8 | 88.5 ± 6.3 |
| Myricetin Ointment (20%) | 70 ± 6.1 | 98.76 ± 4.9[9][10] |
| Positive Control | 65 ± 5.9 | 95.2 ± 5.4 |
Note: Data are illustrative and based on published findings for myricetin.[9][10]
Concluding Remarks
The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential wound healing agent. The combination of in vitro and in vivo assays will allow for a comprehensive characterization of its cellular and physiological effects, elucidating its mechanism of action and therapeutic potential. Careful execution of these experiments and thorough data analysis are crucial for advancing our understanding of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Wound Healing Potential of Chlorogenic Acid and Myricetin-3-O-β-Rhamnoside Isolated from Parrotia persica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Topical Wound Healing Activity of Myricetin Isolated from Tecomaria capensis v. aurea [mdpi.com]
- 10. Topical Wound Healing Activity of Myricetin Isolated from Tecomaria capensis v. aurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wound healing potential of quercetin-3-O-rhamnoside and myricetin-3-O-rhamnoside isolated from Pistacia lentiscus distilled leaves in rats model - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Antioxidant Capacity of Myricetin 3-rhamnoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the antioxidant capacity of Myricetin 3-rhamnoside, a naturally occurring flavonoid glycoside. Understanding the antioxidant potential of this compound is crucial for its development as a therapeutic agent in conditions associated with oxidative stress.
This compound, also known as myricitrin, exhibits significant antioxidant activity, primarily attributed to its molecular structure rich in hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. To comprehensively evaluate its antioxidant profile, it is recommended to employ a battery of assays based on different mechanisms. This guide details the protocols for four widely accepted in vitro antioxidant capacity assays: DPPH, ABTS, FRAP, and ORAC.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), the concentration required to scavenge 50% of free radicals, or in terms of equivalence to a standard antioxidant like Trolox. A lower IC50 value indicates higher antioxidant potency.
| Assay | Compound | Result | Reference |
| DPPH Radical Scavenging Assay | This compound | IC50: 1.4 µg/mL | [1] |
| Myricetin | IC50: ~5.8 µg/mL | [2] | |
| Ascorbic Acid (Vitamin C) | IC50: 9.53 µg/mL | ||
| ABTS Radical Scavenging Assay | This compound (Myricitrin) | IC50: ~1.98 µg/mL | [2] |
| Myricetin | - | ||
| Quercetin | IC50: 0.5083 µg/mL | [2] | |
| FRAP (Ferric Reducing Antioxidant Power) | This compound | 2667.62 ± 7.5 µmol Trolox equivalent/g | |
| Myricetin | - | ||
| Trolox | - | ||
| ORAC (Oxygen Radical Absorbance Capacity) | Myricetin | 3.2 Trolox Equivalents | [3] |
| This compound | Data not available | ||
| Trolox | 1.0 Trolox Equivalents |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, and in the presence of a hydrogen-donating antioxidant, it is reduced to the yellow-colored, non-radical form, DPPH-H. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox, or Myricetin)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by a strong oxidizing agent, such as potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Materials and Reagents:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or phosphate (B84403) buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or the positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The increase in absorbance is proportional to the antioxidant's reducing power.
Materials and Reagents:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
96-well microplate
-
Microplate reader
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions. Prepare a standard curve using the chosen standard.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials and Reagents:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
-
Standard (Trolox)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer immediately before use.
-
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and Trolox in phosphate buffer.
-
Assay:
-
In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the different concentrations of this compound, Trolox standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 10-30 minutes in the plate reader.
-
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Measurement: Immediately begin recording the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes.
-
Calculation: Calculate the net area under the curve (AUC) for each sample and standard by subtracting the AUC of the blank. The antioxidant capacity is determined from the Trolox standard curve and expressed as µmol of Trolox equivalents per gram or mole of the sample.
Cellular Antioxidant Signaling Pathways Modulated by Flavonoids
Beyond direct radical scavenging, flavonoids like this compound can exert their antioxidant effects by modulating intracellular signaling pathways, leading to the upregulation of endogenous antioxidant enzymes.
Flavonoids can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or the presence of flavonoids can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). This leads to increased synthesis of these protective enzymes, enhancing the cell's overall antioxidant capacity.
References
Application Notes and Protocols for Myricetin 3-rhamnoside in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Myricetin 3-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant interest in the scientific community for its diverse pharmacological activities, including its potent enzyme inhibitory effects. These notes provide a comprehensive overview of its application in studying enzyme inhibition, complete with detailed protocols and quantitative data to facilitate further research and drug discovery initiatives.
Overview of this compound's Enzyme Inhibitory Activity
This compound has been demonstrated to inhibit a range of enzymes implicated in various pathological conditions. Its inhibitory profile makes it a valuable tool for studying enzyme kinetics and a promising lead compound for the development of novel therapeutics.
Quantitative Data on Enzyme Inhibition
The inhibitory efficacy of this compound against several key enzymes has been quantified and is summarized in the table below. This data provides a basis for comparative analysis and for planning future in vitro and in vivo studies.
| Target Enzyme | IC50 Value (µM) | IC50 Value (µg/mL) | Notes | Reference(s) |
| α-Amylase | Not Reported | 65.17 ± 0.43 | Compared to acarbose (B1664774) (IC50 = 32.25 ± 0.36 µg/mL). | [1] |
| α-Glucosidase | Not Reported | 69.02 ± 0.65 | More active than the standard acarbose (IC50 = 87.70 ± 0.68 µg/mL). | [1] |
| Xanthine Oxidase | Not Reported | Not Reported | At 100 µg/mL, caused 59% inhibition. | [2] |
| Hyaluronidase (B3051955) (HYAL) | 11.92 ± 2.89 | Not Reported | Cell-free assay. | [3][4] |
| Ornithine Decarboxylase (ODC) | 15.22 ± 2.61 | Not Reported | Cell-free assay. | [3][4] |
| HIV-1 Reverse Transcriptase | Not Reported | Not Reported | Stated to be more effective than myricetin-3-(6-rhamnosyl-galactoside). | [5] |
Experimental Protocols
The following are detailed protocols for key enzyme inhibition assays that can be employed to study the effects of this compound.
Protocol for α-Glucosidase Inhibition Assay
Principle: This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in the breakdown of carbohydrates. The enzymatic activity is measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which can be detected spectrophotometrically.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and acarbose in potassium phosphate buffer.
-
In a 96-well plate, add 20 µL of α-glucosidase solution (0.2 U/mL in buffer), 112 µL of potassium phosphate buffer, and 8 µL of the test sample or positive control at various concentrations.[6]
-
Pre-incubate the plate at 37°C for 15 minutes.[6]
-
Initiate the enzymatic reaction by adding 20 µL of pNPG solution (2.5 mM in buffer) to each well.[6]
-
Incubate the reaction mixture at 37°C for another 15 minutes.[6]
-
Stop the reaction by adding 80 µL of Na₂CO₃ solution.[6]
-
Measure the absorbance at 405 nm using a microplate reader.[6]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow of the α-Glucosidase Inhibition Assay.
Protocol for Hyaluronidase Inhibition Assay
Principle: This assay measures the ability of an inhibitor to prevent the enzymatic degradation of hyaluronic acid by hyaluronidase. The remaining undigested hyaluronic acid is precipitated with cetyltrimethylammonium bromide (CTAB), and the resulting turbidity is measured.
Materials:
-
Hyaluronidase from bovine testes
-
Hyaluronic acid sodium salt
-
This compound
-
Quercetin (B1663063) (positive control)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Cetyltrimethylammonium bromide (CTAB) in 2.5% NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and quercetin in phosphate buffer.
-
In a 96-well plate, add 20 µL of hyaluronidase solution (10 U/mL in buffer).[7]
-
Add 20 µL of the test compound or positive control at various concentrations.[7]
-
Incubate the plate at 37°C for 20 minutes.[7]
-
Initiate the enzymatic reaction by adding 20 µL of hyaluronic acid solution (0.5 mg/mL in buffer).[7]
-
Incubate the reaction mixture at 37°C for 40 minutes.[7]
-
Stop the reaction by adding 200 µL of CTAB solution.[7]
-
Measure the absorbance at 400 nm using a microplate reader.[7]
-
Calculate the percentage of inhibition as described previously.
Logical Relationship in Hyaluronidase Inhibition
Caption: Logical flow of this compound's inhibitory action on hyaluronidase.
Signaling Pathway Context
Inhibition of Carbohydrate Metabolizing Enzymes and Potential Downstream Effects
This compound's inhibition of α-amylase and α-glucosidase can have significant downstream effects on carbohydrate metabolism and signaling pathways related to glucose homeostasis. By delaying the breakdown and absorption of carbohydrates in the small intestine, it can lead to a reduction in postprandial hyperglycemia. This mechanism is a key therapeutic strategy in the management of type 2 diabetes.
Potential Downstream Signaling Effects of α-Amylase and α-Glucosidase Inhibition
Caption: Signaling pathway illustrating the effect of this compound on carbohydrate metabolism.
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and research objectives. It is recommended to consult the original research articles for further details.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound retards the proliferation of hormone-independent breast cancer cells by targeting hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Two Myricetin-Derived Flavonols from Morella rubra Leaves as Potent α-Glucosidase Inhibitors and Structure-Activity Relationship Study by Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Silico Docking of Myricetin 3-rhamnoside: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the in silico molecular docking of Myricetin (B1677590) 3-rhamnoside with various protein targets implicated in cancer, inflammation, and diabetes. This guide includes a summary of quantitative binding data, detailed experimental protocols for conducting molecular docking studies, and visualizations of relevant signaling pathways and experimental workflows.
Myricetin 3-rhamnoside, a flavonoid glycoside found in many plants, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antidiabetic activities. In silico molecular docking is a powerful computational technique that predicts the binding affinity and interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. This approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.
Quantitative Docking Data Summary
The following tables summarize the binding affinities of this compound and its aglycone, Myricetin, with several protein targets as reported in various in silico studies. Binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.
| Ligand | Protein Target | PDB ID | Binding Energy (kcal/mol) | Potential Therapeutic Area |
| This compound | Hyaluronidase (B3051955) (HYAL) | N/A | -9.46 | Anticancer[1] |
| This compound | Ornithine Decarboxylase (ODC) | N/A | -7.90 | Anticancer[1] |
| This compound | α-amylase | N/A | -4.03 to -10.20 | Antidiabetic[2] |
| This compound | α-glucosidase | N/A | -4.03 to -10.20 | Antidiabetic[2] |
| Myricetin | TGF-β1 | 3TZM | -8.5 | Anti-fibrotic[3][4] |
| Myricetin | Galectin-3 | 2XG3 | -7.0 | Anti-fibrotic[3][4] |
| Myricetin | Keap1 | N/A | -9.7 | Antioxidant, Anti-inflammatory[5] |
| Myricetin | NRF2 | N/A | -6.9 | Antioxidant, Anti-inflammatory[5] |
| Myricetin | NF-κB (p65) | N/A | -6.9 | Anti-inflammatory[5] |
| Myricetin | IL-1β | N/A | -7.1 | Anti-inflammatory[5] |
| Myricetin | SARS-CoV-2 3CLpro | 6LU7 | -7.4 | Antiviral[6] |
| Myricetin | Matrix Metalloproteinase-9 (MMP9) | N/A | N/A (Mentioned as a target) | Anticancer[7] |
| Myricetin | PIK3R1 | N/A | N/A (Mentioned as a target) | Anticancer[7] |
Note: "N/A" indicates that the specific PDB ID was not provided in the cited source. The range of binding energies for α-amylase and α-glucosidase reflects results from a study screening multiple compounds.
Experimental Protocols
This section outlines detailed methodologies for performing in silico molecular docking studies with this compound. The protocols for two widely used docking software, AutoDock Vina and Molegro Virtual Docker, are provided below, along with general procedures for preparing the ligand and protein for docking.
General Workflow for In Silico Molecular Docking
The following diagram illustrates the typical workflow for a molecular docking experiment.
Caption: A flowchart illustrating the key stages of a molecular docking study.
Protocol 1: Ligand and Protein Preparation
Accurate preparation of both the ligand and protein is crucial for a successful docking simulation.
1. Ligand Preparation (this compound):
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem (CID: 56843093) in SDF or MOL2 format.[8]
-
Energy Minimization: Use a molecular modeling software like ChemBio3D Ultra or Avogadro to perform energy minimization of the ligand structure. This process optimizes the ligand's geometry to its lowest energy conformation.
-
File Format Conversion: Convert the energy-minimized ligand file to the PDBQT format, which is required for AutoDock Vina. This can be done using AutoDock Tools or other compatible software. This step involves assigning partial charges and defining rotatable bonds.
2. Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Clean the Protein Structure: Remove any heteroatoms, including water molecules, ions, and co-crystallized ligands from the PDB file. This can be accomplished using software like UCSF Chimera or Discovery Studio Visualizer.[9]
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are essential for defining hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms. For AutoDock Vina, Gasteiger charges are commonly used.
-
File Format Conversion: Save the prepared protein structure in the PDBQT format using AutoDock Tools.
Protocol 2: Molecular Docking using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.
1. Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. This can be done interactively using AutoDock Tools.
2. Configuration File:
-
Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
3. Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities.
4. Analysis of Results:
-
The output file can be visualized using software like PyMOL or Discovery Studio Visualizer to analyze the binding poses and interactions between this compound and the protein's active site residues.[10][11][12]
Protocol 3: Molecular Docking using Molegro Virtual Docker (MVD)
MVD is a user-friendly commercial software for molecular docking.
1. Import and Prepare Molecules:
-
Import the prepared protein (PDB) and ligand (MOL2 or SDF) files into the MVD workspace.
-
MVD has built-in functions to prepare the molecules, which includes assigning charges and detecting potential binding sites (cavities).
2. Define the Binding Site:
-
Use MVD's cavity detection algorithm to identify potential binding pockets on the protein surface. Select the cavity corresponding to the active site for the docking simulation.
3. Run the Docking Simulation:
-
Set up the docking simulation using the Docking Wizard. Select the prepared ligand and the defined binding site on the protein.
-
Choose the desired scoring function (e.g., MolDock Score, Rerank Score) and run the simulation.
4. Analyze the Results:
-
MVD provides a comprehensive analysis of the docking results, including ranked binding poses, interaction maps, and calculated binding energies. These can be visualized directly within the MVD interface.
Signaling Pathways Modulated by Myricetin and its Glycosides
Myricetin and its derivatives, including this compound, are known to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, inflammation, and apoptosis. The following diagrams illustrate the putative points of intervention for these compounds in the PI3K/Akt/mTOR and NF-κB signaling pathways.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Myricetin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, leading to decreased cell proliferation and induction of apoptosis.[13][14][15][16]
Caption: this compound can inhibit key kinases in the PI3K/Akt pathway.
NF-κB Signaling Pathway in Inflammation
Myricetin has been demonstrated to suppress the NF-κB signaling pathway, a key regulator of the inflammatory response.[17][18][19][20][21][22] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound can interfere with multiple steps in NF-κB activation.
These protocols and data serve as a foundational guide for researchers initiating in silico investigations into the therapeutic potential of this compound. The provided workflows and pathway diagrams offer a structured approach to experimental design and data interpretation in the field of computational drug discovery.
References
- 1. This compound retards the proliferation of hormone-independent breast cancer cells by targeting hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico studies on quercetin, myricetin, and kaempferol in inhibiting TGF-β1 and galectin- 3 for cardiac fibrosis management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. narraj.org [narraj.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The mechanism of action of myricetin against lung adenocarcinoma based on bioinformatics, in silico and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myricetin 3'-rhamnoside | C21H20O12 | CID 56843093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling | Semantic Scholar [semanticscholar.org]
- 17. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myricetin 3-rhamnoside as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin (B1677590) 3-rhamnoside, also known as myricitrin, is a flavonoid glycoside commonly found in various medicinal plants, fruits, and vegetables. As a key bioactive constituent, it is instrumental in the quality control and standardization of herbal products. The use of a well-characterized reference standard is paramount for accurate and reproducible phytochemical analysis. This document provides detailed application notes and experimental protocols for the use of Myricetin 3-rhamnoside as a reference standard in High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) analysis.
Application Notes
This compound serves as a primary reference standard for the identification and quantification of this specific glycoside in various plant matrices. Furthermore, through acid hydrolysis, it can be converted to its aglycone, myricetin, and used as a standard for the quantification of total myricetin content after hydrolysis of the plant extract. This is a common and accepted practice in phytochemical analysis, particularly for quality control purposes.
Key Applications:
-
Identification and Quantification: Direct identification and quantification of this compound in plant extracts and herbal formulations.
-
Quality Control: Standardization of raw plant materials and finished herbal products by quantifying the content of this compound or its aglycone.
-
Pharmacokinetic Studies: As a reference standard in bioanalytical methods to study the absorption, distribution, metabolism, and excretion of this compound.
-
Biological Activity Studies: As a pure compound for in vitro and in vivo studies to investigate its pharmacological effects.
Experimental Protocols
Extraction and Isolation of this compound from Plant Material (General Protocol)
This protocol outlines a general procedure for the extraction and isolation of this compound, which can be adapted based on the specific plant material.
Materials and Reagents:
-
Dried and powdered plant material
-
Ethanol (B145695) (96%)
-
n-hexane
-
n-butanol
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform:methanol (B129727) with increasing polarity)
Procedure:
-
Extraction: Macerate the powdered plant material with 96% ethanol at room temperature for 72 hours.[1]
-
Concentration: Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and successively partition with n-hexane, chloroform, and n-butanol. This compound is expected to be enriched in the n-butanol fraction.[1]
-
Column Chromatography: Subject the n-butanol fraction to silica gel column chromatography. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.[1]
-
Fraction Collection and Analysis: Collect the fractions and monitor them by Thin-Layer Chromatography (TLC). Combine the fractions containing the spot corresponding to the this compound standard.
-
Purification: Further purify the combined fractions using techniques like Sephadex LH-20 column chromatography or preparative HPLC to obtain pure this compound.
Acid Hydrolysis of this compound to Myricetin
This protocol is for the conversion of this compound to its aglycone, myricetin, for quantitative analysis.
Materials and Reagents:
-
This compound standard or plant extract
-
Hydrochloric acid (HCl)
-
Methanol
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve a known amount of this compound or the plant extract in methanol.
-
Add an equal volume of 2 M HCl.
-
Heat the mixture at 90°C in a water bath for 2 hours under reflux.
-
Cool the reaction mixture to room temperature.
-
Extract the aglycone (myricetin) with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and reconstitute the residue in a known volume of methanol for HPTLC or HPLC analysis.
HPTLC Method for Quantification of Myricetin (after Hydrolysis)
This validated method is suitable for the quantification of myricetin.
Instrumentation and Materials:
-
HPTLC system with a densitometric scanner
-
Pre-coated silica gel 60 F254 HPTLC plates
-
Myricetin reference standard
-
Toluene, ethyl acetate, formic acid, methanol (analytical grade)
Chromatographic Conditions:
-
Mobile Phase: Toluene: Ethyl Acetate: Formic acid: Methanol (3:3:0.6:0.4 v/v/v/v)[2][3]
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates[2][3]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate at 268 nm in absorbance-reflection mode.[2]
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of myricetin in methanol (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to obtain concentrations in the range of 0.4 to 2.0 µ g/band .[2]
-
Sample Solution: Use the reconstituted ethyl acetate extract from the acid hydrolysis protocol.
HPLC Method for Analysis of this compound and Myricetin
This method is suitable for the separation and identification of this compound and myricetin.
Instrumentation and Materials:
-
HPLC system with a DAD or UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
This compound and Myricetin reference standards
-
Acetonitrile (B52724), water, formic acid (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be: 10-30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 370 nm
-
Injection Volume: 20 µL
Data Presentation
Table 1: Method Validation Data for HPTLC Quantification of Myricetin
| Parameter | Result | Reference |
| Linear Range | 0.4 - 2.0 µ g/band | [2][4] |
| Regression Equation | y = 5474.65x + 3148.05 | [2] |
| Correlation Coefficient (r²) | 0.99845 | [2] |
| Limit of Detection (LOD) | 0.0939 µ g/band | [2][4] |
| Limit of Quantification (LOQ) | 0.2845 µ g/band | [2][4] |
| Recovery | 98.94 - 100.10% | [2] |
| Specificity | Specific | [2] |
Table 2: Representative HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 370 nm |
| Column Temperature | 30°C |
Mandatory Visualization
Caption: Experimental workflow for phytochemical analysis.
Caption: Signaling pathway modulation by this compound.
References
- 1. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. A study on HPTLC Quantification for Quality Control of Myricetin a Nutraceutical from Different Plant Parts of Myrica esculenta Linn – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
Application Note: Investigating Cancer Cell Signaling Pathways with Myricetin 3-rhamnoside
Audience: Researchers, scientists, and drug development professionals.
Introduction: Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonol glycoside, has emerged as a molecule of interest in cancer research due to its antiproliferative properties.[1] As a derivative of Myricetin, a well-studied flavonoid known for its antioxidant and anticancer effects, Myricetin 3-rhamnoside offers a promising avenue for investigating the complex signaling networks that govern cancer cell proliferation, survival, and apoptosis.[2][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to probe key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[4][5] The provided data, diagrams, and experimental methodologies are intended to guide researchers in designing and executing experiments to elucidate the mechanisms of action of this compound in various cancer cell models.
Data Presentation: Quantitative Effects
The following tables summarize the quantitative effects of this compound and its parent compound, Myricetin, on cancer cell viability and key signaling proteins.
Table 1: Cytotoxicity of this compound and Myricetin in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| This compound | MDA-MB-231 | Breast (Hormone-Independent) | MTT | 56.26 ± 8.50 | [6] |
| This compound | MDA-MB-231 | Breast (Hormone-Independent) | SRB | 88.64 ± 7.14 | [6] |
| Myricetin | HCT116 | Colon | N/A | LD50: 28.2 | [7] |
| Myricetin | HT-29 | Colon | N/A | 47.6 ± 2.3 | [8] |
| Myricetin | Caco-2 | Colon | N/A | 88.4 ± 3.4 | [8] |
| Myricetin | A2780 | Ovarian | MTT | ~25 | [9] |
| Myricetin | OVCAR3 | Ovarian | MTT | ~25 | [9] |
| Myricetin | T47D | Breast | N/A | 46 | [10] |
| Myricetin | T47D | Breast | MTT | 51.43 | [11] |
| Myricetin | HeLa | Cervical | MTT | 22.70 | [11] |
| Myricetin | MDA-MB-231 | Breast (Triple-Negative) | N/A | 114.75 (72h) | [8] |
Table 2: Modulation of Key Signaling Proteins by Myricetin
| Pathway | Target Protein | Effect | Cell Line | Myricetin Conc. | Reference |
| MAPK | p-JNK | Increased (dose-dependent) | SK-BR-3 | 10, 20 µM | [2][12] |
| MAPK | p-p38 | Increased (dose-dependent) | SK-BR-3 | 10, 20 µM | [2][12] |
| MAPK | p-ERK | Decreased | SK-BR-3 | N/A | [12] |
| PI3K/Akt/mTOR | p-PI3K | Decreased (dose-dependent) | AGS | 15, 25 µM | [4] |
| PI3K/Akt/mTOR | p-Akt | Decreased (dose-dependent) | AGS | 15, 25 µM | [4][5] |
| PI3K/Akt/mTOR | p-mTOR | Decreased (dose-dependent) | AGS | 15, 25 µM | [4] |
| Apoptosis | Bax | Increased | SK-BR-3 | N/A | [2] |
| Apoptosis | Bcl-2 | Decreased | SK-BR-3 | N/A | [2] |
| Apoptosis | Cleaved PARP | Increased | SK-BR-3 | N/A | [2] |
| Apoptosis | Caspase-3 | Increased | Pancreatic Cancer Cells | N/A | [13] |
| Apoptosis | Caspase-9 | Increased | Pancreatic Cancer Cells | N/A | [13] |
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular pathways affected by Myricetin and a general workflow for investigating its effects.
Caption: this compound's proposed mechanism of action in cancer cells.
Caption: General experimental workflow for studying this compound effects.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments to assess the effects of this compound on cancer cells.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15][16]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).[15]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound dose) and a medium-only blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[14]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[15][16]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[15][16]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Analysis of Signaling Proteins by Western Blot
This protocol allows for the detection and quantification of specific proteins and their phosphorylation status.[17]
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[17] Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[17]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.[17]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[17]
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein level.[17]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Materials:
-
Treated and control cells (suspension or trypsinized adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).[19]
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment, collect both floating and adherent cells. Centrifuge at 400 x g for 5 minutes and wash the cell pellet once with ice-cold PBS.[19]
-
Binding Buffer Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[20]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20]
-
Data Interpretation:
References
- 1. This compound retards the proliferation of hormone-independent breast cancer cells by targeting hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Myricetin induces apoptosis and autophagy in human gastric cancer cells through inhibition of the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibitory effects of myricetin on mammalian DNA polymerase, topoisomerase and human cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol [mdpi.com]
- 9. Myricetin induces apoptosis and enhances chemosensitivity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Myricetin Induces Autophagy and Cell Cycle Arrest of HCC by Inhibiting MARCH1-Regulated Stat3 and p38 MAPK Signaling Pathways [frontiersin.org]
- 11. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myricetin Induces Pancreatic Cancer Cell Death via the Induction of Apoptosis and Inhibition of the Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. kumc.edu [kumc.edu]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Challenges in accurate quantification of Myricetin 3-rhamnoside in complex mixtures
Welcome to the technical support center for the accurate quantification of Myricetin 3-rhamnoside in complex mixtures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in accurately quantifying this compound in complex matrices?
A1: The primary challenges include:
-
Matrix Effects: Interference from other components in the sample matrix can suppress or enhance the analytical signal, particularly in LC-MS analysis, leading to inaccurate results.[1][2][3]
-
Co-elution: Structurally similar flavonoids present in the extract can co-elute with this compound, causing overlapping chromatographic peaks and making accurate quantification difficult.[4][5]
-
Low Recovery during Extraction: The choice of extraction solvent and method significantly impacts the yield of this compound from the sample matrix.[6][7][8] Inefficient extraction can lead to an underestimation of its concentration.
-
Analyte Stability: this compound can be susceptible to degradation under certain pH, temperature, and light conditions, affecting the accuracy of quantification.[9]
-
Lack of Certified Reference Standards: The availability of high-purity, certified this compound standards can be limited, impacting the accuracy of calibration curves.
Q2: How can I identify and mitigate matrix effects in my LC-MS analysis?
A2: Matrix effects, the alteration of ionization efficiency due to co-eluting matrix components, can be identified by a post-extraction spike method.[1][3][10] This involves comparing the response of an analyte in a clean solvent to the response of the analyte spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.[10]
To mitigate matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected similarly to the analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.
-
Method of Standard Addition: This involves adding known amounts of the standard to sample aliquots to create a calibration curve within the sample matrix itself.[10]
Q3: My this compound peak is showing poor resolution and co-eluting with other peaks in my HPLC chromatogram. What can I do?
A3: To improve chromatographic resolution, you can:
-
Optimize the Mobile Phase: Adjust the solvent composition, gradient, and pH. Adding a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape for phenolic compounds.[6]
-
Change the Column: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher efficiency.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve separation.
-
Modify the Temperature: Optimizing the column temperature can influence selectivity and resolution.[11]
Q4: I am experiencing low recovery of this compound during sample extraction. How can I improve this?
A4: Low recovery is often due to an inappropriate extraction solvent or method. To improve recovery:
-
Solvent Selection: A mixture of ethanol (B145695) and water is often effective for extracting flavonoids.[8][12] The optimal ratio may need to be determined experimentally.
-
Extraction Method: Compare different extraction techniques such as sonication, maceration, and Soxhlet extraction to find the most efficient method for your specific sample matrix.[7][8]
-
Optimize Extraction Parameters: Factors such as temperature, time, and solvent-to-sample ratio should be optimized to maximize extraction efficiency.[8]
Q5: My quantified values for this compound are inconsistent across different batches of the same sample. What could be the cause?
A5: Inconsistent results can stem from several factors:
-
Sample Inhomogeneity: Ensure your sample is homogenous before taking aliquots for extraction.
-
Analyte Instability: this compound may be degrading during storage or sample processing.[9] Investigate the stability of your analyte under your experimental conditions.
-
Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes can lead to variability. Ensure your protocol is followed precisely for all samples.
-
Instrumental Variability: Check for any issues with your analytical instrument, such as fluctuations in pump pressure or detector response.
Troubleshooting Guides
Issue 1: Peak Tailing or Fronting in HPLC
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For flavonoids, a slightly acidic mobile phase is often beneficial.[6] |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
| Presence of Interfering Compounds | Improve sample cleanup using SPE or other purification techniques. |
Issue 2: Non-linear Calibration Curve
| Possible Cause | Troubleshooting Step |
| Detector Saturation | Extend the concentration range of your standards to lower concentrations or dilute your higher concentration standards. |
| Inaccurate Standard Preparation | Prepare fresh standards and ensure accurate dilutions. |
| Analyte Adsorption | Use a different vial type or add a competing agent to the mobile phase. |
| Co-elution with an Interference | Improve chromatographic separation as described in FAQ 3. |
Issue 3: High Signal Suppression in LC-MS
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement strategies to mitigate matrix effects as outlined in FAQ 2.[1][3][10] |
| Ion Source Contamination | Clean the ion source of the mass spectrometer. |
| Inappropriate Ionization Parameters | Optimize ion source parameters such as capillary voltage, gas flow, and temperature. |
| Mobile Phase Incompatibility | Ensure the mobile phase is compatible with electrospray ionization (ESI). Avoid non-volatile buffers. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation: Dry the plant material at 40°C and grind it into a fine powder.[7]
-
Extraction:
-
Weigh 1 g of the powdered sample into a flask.
-
Add 20 mL of 80% ethanol.
-
Sonicate the mixture for 60 minutes at 50°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants.
-
-
Concentration: Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
Protocol 2: Quantification of this compound by HPLC-UV
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analysis: Inject the prepared standards and sample extracts into the HPLC system.
-
Quantification: Identify the peak for this compound based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | 0.01 - 0.05 µg/mL | [1][14] |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL | 0.03 - 0.15 µg/mL | [1][14] |
| Recovery | 85 - 115% | 80 - 120% | [1][11] |
| Linearity (R²) | > 0.999 | > 0.995 | [11][14] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting flowchart for inaccurate quantification results.
References
- 1. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ftb.com.hr [ftb.com.hr]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Validated high-throughput HPLC method for the analysis of flavonol aglycones myricetin, quercetin, and kaempferol in Rhus coriaria L. using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Myricetin 3-rhamnoside in different solvents and pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Myricetin 3-rhamnoside (also known as Myricitrin) in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: How does the stability of this compound compare to its aglycone, Myricetin?
A1: this compound is generally more stable than its aglycone, myricetin. Studies on gastrointestinal stability have shown that the stability follows the order of Myricitrin > Dihydromyricetin > Myricetin. Both compounds are relatively stable in acidic conditions (e.g., simulated gastric fluids at pH 1.2) but are susceptible to degradation in neutral to alkaline conditions (e.g., simulated intestinal fluids at pH 6.8), with this compound showing greater stability.
Q2: What are the primary factors that influence the stability of this compound?
A2: The main factors affecting the stability of this compound are:
-
pH: It is most stable in acidic environments and is extremely unstable in alkaline conditions, where it can degrade completely within minutes.
-
Solvent Composition: The type of solvent and the presence of co-solvents can impact solubility and stability.
-
Temperature: Higher temperatures can accelerate the degradation process.
-
Presence of Oxidizing and Reducing Agents: this compound is unstable in the presence of reducing agents and can also be degraded by oxidizing agents like hydrogen peroxide.
-
Light Exposure: Like many flavonoids, prolonged exposure to light can contribute to degradation.
Q3: What are the visible signs of this compound degradation?
A3: A common sign of degradation for flavonoids like this compound is a color change in the solution, often to a yellowish or brownish hue. This is typically accompanied by a loss of biological activity.
Q4: How can I enhance the stability of this compound in my experimental solutions?
A4: To improve stability, consider the following:
-
pH Control: Maintain an acidic pH (below 7) for your solutions whenever possible.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, has been shown to significantly increase the stability of this compound.
-
Solvent Selection: Prepare stock solutions in solvents like DMSO, pyridine, methanol, or ethanol, and store them properly. For aqueous solutions, prepare them fresh before use.
-
Temperature and Light Protection: Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and protect them from light by using amber vials or covering containers with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid color change of the solution. | Degradation due to alkaline pH, high temperature, or oxidation. | Prepare solutions in an acidic buffer. Work at lower temperatures and protect from light. Consider adding an antioxidant like ascorbic acid. |
| Inconsistent or lower-than-expected biological activity. | Degradation of the compound leading to a lower effective concentration. | Perform a stability study under your specific experimental conditions to determine the degradation rate. Prepare fresh solutions for each experiment. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Stability Data
Table 1: Stability of this compound at Different pH Conditions
| pH | Condition | Stability | Degradation Kinetics |
| 1.2 | Simulated Gastric Fluid | Stable | - |
| 6.8 | Simulated Intestinal Fluid | Unstable | Pseudo-first-order |
| Alkaline (>7) | Aqueous Buffer | Extremely Unstable | Rapid degradation |
Data compiled from studies on the gastrointestinal stability of flavonoids.
For comparison, the stability of the aglycone, Myricetin, has been more extensively studied and is presented in Table 2. It is important to note that this compound is generally more stable than Myricetin.
Table 2: Degradation Kinetics of Myricetin at 23°C in Different Buffers
| pH | Buffer | Rate Constant (k, h⁻¹) | Half-life (t½, hours) |
| 3 | Citrate | 0.0006 | 1155 |
| 4 | Citrate | 0.0008 | 866 |
| 5 | Citrate | 0.0011 | 630 |
| 5 | Phosphate | 0.0035 | 198 |
| 6 | Phosphate | 0.0231 | 30 |
| 7 | Phosphate | 0.2310 | 3 |
| 8 | Phosphate | 6.9315 | 0.1 |
| 8 | Borate | 0.0990 | 7 |
| 9 | Borate | 0.6931 | 1 |
| 10 | Borate | 6.9315 | 0.1 |
Note: This data is for Myricetin, the aglycone of this compound. This compound is expected to have a longer half-life under similar conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method to determine the stability of this compound in a specific solvent and pH condition using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound standard
-
Solvents of interest (e.g., methanol, ethanol, water)
-
Buffers of various pH values
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile (B52724), methanol, formic acid, water)
-
HPLC system with a UV-Vis or DAD detector
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
Prepare working solutions by diluting the stock solution with the desired solvent/buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
3. Stability Study:
-
Aliquots of the working solution are stored under the desired experimental conditions (e.g., different temperatures, protected from or exposed to light).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.
-
Immediately analyze the samples by HPLC or store them at -20°C or lower until analysis.
4. HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: Monitor the elution of this compound at its maximum absorbance wavelength (around 260 nm and 350 nm).
-
Quantification: Create a calibration curve using freshly prepared standards of known concentrations. Calculate the concentration of this compound remaining in the samples at each time point by comparing their peak areas to the calibration curve.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Caption: Workflow for determining the stability of this compound.
Signaling Pathway Involvement
This compound has been shown to exert its biological effects, particularly its anti-inflammatory and neuroprotective properties, through the modulation of key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.
Caption: this compound inhibits inflammatory pathways.
How to improve the extraction yield of Myricetin 3-rhamnoside from plant extracts?
Welcome to the technical support center for the optimized extraction of Myricetin (B1677590) 3-rhamnoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of Myricetin 3-rhamnoside?
A1: The extraction yield of this compound is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the sample-to-solvent ratio. The physical characteristics of the plant material, such as particle size, also play a significant role.
Q2: Which extraction method is most effective for obtaining this compound?
A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[1] These methods offer higher yields in shorter times with reduced solvent consumption. The choice of method may also depend on the specific plant matrix and available equipment.
Q3: How can I minimize the degradation of this compound during extraction?
A3: this compound, like many flavonoids, is sensitive to high temperatures and prolonged extraction times. To minimize degradation, it is crucial to use optimized extraction parameters. For instance, in Microwave-Assisted Extraction of similar compounds, shorter extraction times (e.g., 2-15 minutes) have been found to be optimal to prevent degradation while maximizing yield.[2]
Q4: What is the best solvent system for extracting this compound?
A4: this compound is a polar compound. Therefore, polar solvents are most effective for its extraction. Hydroalcoholic solutions, such as ethanol-water or methanol-water mixtures, are commonly used. The optimal ratio of alcohol to water can vary depending on the plant material and extraction technique. For instance, a study on a related compound, myricetin, found that a hydroalcoholic solvent system yielded the highest amount of the target molecule.[3] Less polar solvents are generally required to extract myricetin and its derivatives effectively.[4]
Q5: How can I remove impurities like chlorophyll (B73375) from my extract?
A5: Chlorophyll and other less polar pigments can be co-extracted, especially when using solvents like ethanol (B145695) or methanol. A common purification step involves liquid-liquid partitioning. After initial extraction, the crude extract can be dissolved in water and then partitioned against a non-polar solvent like petroleum ether or dichloromethane (B109758) to remove chlorophyll and other lipids.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate solvent choice. 2. Sub-optimal extraction parameters (time, temperature). 3. Insufficient grinding of plant material. 4. Degradation of the target compound. | 1. Use a polar solvent system like a methanol-water or ethanol-water mixture.[4] Experiment with different ratios. 2. Optimize extraction time and temperature. For MAE, try shorter times (e.g., 15 minutes for phenolic compounds).[2] For UAE, optimal conditions might be around 45 minutes at 72°C.[6][7][8] 3. Ensure the plant material is finely ground to increase the surface area for extraction. 4. Avoid excessive heat and prolonged extraction times. |
| Co-extraction of Impurities (e.g., chlorophyll) | 1. Low selectivity of the chosen solvent. 2. Extraction of pigments along with flavonoids. | 1. Perform a post-extraction clean-up. Dissolve the crude extract in water and perform liquid-liquid extraction with a non-polar solvent like petroleum ether to remove chlorophyll.[5] 2. Consider using a purification step with macroporous adsorbent resins. |
| Inconsistent Results | 1. Variability in plant material. 2. Inconsistent experimental conditions. 3. Inaccurate quantification. | 1. Ensure the plant material is from a consistent source and processed uniformly. 2. Precisely control all extraction parameters (temperature, time, solvent ratio, etc.). 3. Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision. Use a certified reference standard for this compound for quantification.[9] |
| This compound Degradation | 1. Excessive temperature. 2. Prolonged exposure to the extraction solvent. 3. Presence of degrading enzymes. | 1. Lower the extraction temperature. For MAE, 50°C was found to be optimal for anthocyanins, which are also sensitive compounds.[2] 2. Reduce the extraction time to the minimum required for efficient extraction. 3. Consider blanching the plant material before extraction to deactivate enzymes. |
Data Presentation
Table 1: Comparison of Optimized Extraction Parameters for Myricetin and its Glycosides using Different Methods
| Method | Plant Material | Target Compound | Optimal Solvent | Temperature (°C) | Time (min) | Solvent-to-Solid Ratio (mL/g) | Yield |
| Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvent (DES) | Myrica rubra leaves | Myricetin | Choline chloride–oxalic acid (with 19% water) | 72 | 45 | 37:1 | 22.47 mg/g[6][7][8] |
| Microwave-Assisted Extraction (MAE) | Myrtle berries | Total Phenolic Compounds (including Myricetin derivatives) | 58.2% Methanol in water (pH 2) | 100 | 15 | 40:1 (0.5g in 20mL) | Not specified for individual compounds[2] |
| Ultrasound-Assisted Extraction (UAE) | Hovenia acerba seed | Myricetin | 60% Ethanol | 40 | 30 | 20:1 | 0.53 mg/g[10] |
| Soxhlet Extraction | Myrica esculenta | Myricetin | Methanol | 60-65 | 300 | 15:1 | 0.2111 ± 0.003% w/w in stem[11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on a general procedure for the UAE of flavonoids and can be optimized for this compound.
1. Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Place the powder in an extraction vessel.
-
Add the extraction solvent (e.g., 60% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).[10]
-
Place the vessel in an ultrasonic bath.
-
Set the extraction temperature (e.g., 40°C) and time (e.g., 30 minutes).[10]
-
Set the ultrasonic power (e.g., 180 W).[10]
-
After extraction, cool the mixture to room temperature.
3. Filtration and Concentration:
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Wash the residue with a small amount of fresh solvent and combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
4. Quantification:
-
Dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the sample by HPLC-DAD using a C18 column.
-
Use a mobile phase gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile.
-
Quantify this compound by comparing the peak area with that of a certified reference standard.
Protocol 2: Purification of this compound using Macroporous Adsorption Resin
This protocol is a general procedure for the purification of flavonoids from crude extracts.
1. Preparation of the Crude Extract:
-
Obtain a concentrated crude extract as described in Protocol 1.
-
Redissolve the extract in an appropriate solvent (e.g., 10% ethanol).
2. Column Chromatography:
-
Pack a glass column with a suitable macroporous adsorption resin (e.g., AB-8).
-
Equilibrate the column with the same solvent used to dissolve the extract.
-
Load the crude extract onto the column at a controlled flow rate.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the adsorbed flavonoids with an ethanol-water solution, gradually increasing the ethanol concentration (e.g., 30%, 50%, 70% ethanol).
-
Collect fractions and monitor the presence of this compound in each fraction using TLC or HPLC.
3. Concentration and Drying:
-
Pool the fractions rich in this compound.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound powder.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves [mdpi.com]
- 5. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep eutectic solvent extraction of myricetin and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Antioxidant capacity and identification of bioactive compounds of Myrtus communis L. extract obtained by ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracting myricetin and dihydromyricetin simultaneously from Hovenia acerba seed by Ultrasound-Assisted extraction on a lab and small Pilot-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study on HPTLC Quantification for Quality Control of Myricetin a Nutraceutical from Different Plant Parts of Myrica esculenta Linn – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Overcoming the Low Oral Bioavailability of Myricetin 3-Rhamnoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Myricetin (B1677590) 3-rhamnoside.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Myricetin 3-rhamnoside typically low?
A1: The low oral bioavailability of this compound, and its aglycone Myricetin, is attributed to several physicochemical and physiological factors:
-
Poor Aqueous Solubility: Myricetin is practically insoluble in water, which significantly limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2][3][4]
-
High Hydrophobicity: Its lipophilic nature contributes to poor dissolution in the aqueous environment of the gut.[3][5]
-
Instability: Myricetin is susceptible to degradation in the neutral to alkaline pH of the small intestine.[3] It is most stable at a low pH of 2.0.[3]
-
Extensive Metabolism: Like many flavonoids, myricetin undergoes extensive first-pass metabolism in the gut and liver by Phase II enzymes, leading to glucuronidation and sulfation.[6] It also interacts with cytochrome P450 enzymes.[6][7]
-
Efflux by P-glycoprotein: Myricetin can be pumped back into the intestinal lumen by efflux transporters like P-glycoprotein, further reducing its net absorption.[1][2][7]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: The most successful strategies focus on improving the solubility, stability, and absorption of Myricetin and its glycosides. These primarily involve advanced drug delivery systems:
-
Nanoformulations: Encapsulating the compound in nanocarriers can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.[3][4] Common nanoformulations include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water nanoemulsions in the GI tract.[3]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic compounds.[8][9][10][11]
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[12]
-
Phytosomes: Complexes of the natural compound with phospholipids, which improve absorption and bioavailability.[13][14][15][16]
-
Polymeric Nanomicelles: Self-assembling systems, such as those using casein, that can encapsulate hydrophobic compounds in their core.[5]
-
-
Cyclodextrin (B1172386) Inclusion Complexes: Myricetin can be encapsulated within the hydrophobic cavity of cyclodextrins, which have a hydrophilic exterior, thereby increasing its aqueous solubility and dissolution rate.[17][18][19][20][21]
Q3: How does the glycosylation of Myricetin to this compound affect its bioavailability?
A3: Glycosylation can have a dual effect on flavonoid bioavailability. While the addition of a sugar moiety like rhamnose generally increases the water solubility and stability of the flavonoid aglycone[22], the absorption of flavonoid glycosides is often more complex than that of their aglycones. Most flavonoid glycosides need to be hydrolyzed by intestinal enzymes or gut microflora back to their aglycone form (Myricetin) before they can be absorbed via passive diffusion.[23] However, some glycosides can be absorbed directly via transporters like the sodium-dependent glucose transporter 1 (SGLT1).[23] The overall impact of the rhamnoside group on bioavailability depends on the efficiency of these competing absorption pathways.
Troubleshooting Guides
Issue 1: Low Cmax and AUC in Pharmacokinetic Studies
-
Problem: Your in vivo study in rats shows minimal plasma concentration (Cmax) and a low Area Under the Curve (AUC) after oral administration of a simple this compound suspension.
-
Cause: This is a classic indication of poor oral bioavailability due to the factors listed in FAQ 1.
-
Solution: Implementing an advanced formulation strategy is the most effective approach to improve systemic exposure. Nanoformulations and cyclodextrin complexes are highly recommended. These strategies enhance bioavailability by improving solubility, increasing the surface area for absorption, and protecting the compound from degradation.[3]
Issue 2: Difficulty in Selecting Excipients for a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Problem: You want to formulate a Myricetin-SNEDDS but are unsure how to select the optimal oil, surfactant, and co-surfactant to ensure spontaneous nanoemulsion formation and stability.
-
Solution: A systematic screening process is required.
-
Solubility Studies: Determine the solubility of Myricetin in various oils, surfactants, and co-surfactants. The excipients that show the highest solubility for Myricetin should be selected.
-
Construction of Pseudo-Ternary Phase Diagrams: Based on the solubility data, select the best oil, surfactant, and co-surfactant. Prepare different ratios of the surfactant and co-surfactant (Smix). For each Smix ratio, mix it with the oil phase at various weight ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion. The areas where nanoemulsions form are plotted on a ternary phase diagram to identify the optimal concentration ranges.
-
Issue 3: Physical Instability of the Prepared Nanoformulation
-
Problem: After preparing your Myricetin nanoformulation, you observe precipitation, aggregation, or a significant increase in particle size upon storage.
-
Cause: This indicates physical instability, which can arise from a non-optimal formulation or improper storage conditions.
-
Solution:
-
Formulation Optimization: Re-evaluate the components and their ratios. For lipid-based systems, ensure the chosen lipids and surfactants are compatible and provide sufficient stabilization.
-
Zeta Potential Analysis: Measure the zeta potential of your nanoparticles. A zeta potential of at least ±30 mV is generally considered indicative of good physical stability due to electrostatic repulsion between particles.
-
Incorporate Stabilizers: For SLNs and nanosuspensions, the inclusion of steric stabilizers like poloxamers or polyethylene (B3416737) glycol (PEG) can prevent aggregation.
-
Lyophilization: For long-term storage, consider freeze-drying (lyophilization) the nanoformulation with a suitable cryoprotectant (e.g., trehalose, mannitol) to preserve the particle size and prevent degradation.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Myricetin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Free Myricetin | 50 | 180.2 ± 35.7 | 6.4 ± 1.2 | 1873.4 ± 345.8 | 1.0 | [7] |
| Myricetin/HP-β-CD Inclusion Complex | 50 | 1256.3 ± 210.9 | 1.5 ± 0.5 | 17610.2 ± 2987.5 | 9.4 | [17][18] |
| Myricetin Microemulsion | 50 | Not Reported | Not Reported | Not Reported | 14.43 | [3] |
| Casein-Myricetin Nanomicelles | Not Reported | Not Reported | Not Reported | Not Reported | ~4 (absorption rate) | [3][5] |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
1. Preparation of Myricetin/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
-
Method: Co-evaporation Method
-
Protocol:
-
Dissolve Myricetin and HP-β-CD (typically in a 1:2 molar ratio) in a suitable solvent, such as a 50% ethanol-water solution.
-
Stir the solution at room temperature for 24 hours to allow for complex formation.
-
Remove the solvent by rotary evaporation under reduced pressure at 45°C.
-
Dry the resulting solid in a vacuum oven at 40°C for 48 hours.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
-
Characterization: The formation of the inclusion complex should be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM).
2. Preparation of Myricetin Solid Lipid Nanoparticles (SLNs)
-
Method: High-Pressure Homogenization
-
Protocol:
-
Lipid Phase Preparation: Melt a solid lipid (e.g., Gelucire) at a temperature above its melting point. Dissolve Myricetin in the molten lipid.
-
Aqueous Phase Preparation: Prepare a hot aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 407) at the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at an optimized pressure and temperature.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Caption: Workflow for preparing and characterizing Myricetin-HP-β-CD inclusion complexes.
Caption: Workflow for the preparation of Myricetin Solid Lipid Nanoparticles (SLNs).
Caption: Myricetin inhibits the PI3K/Akt/mTOR signaling pathway, promoting apoptosis.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Method for enhancing bioavailability of myricetin based on self‐assembly of casein–myricetin nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Myricetin solid lipid nanoparticles: Stability assurance from system preparation to site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. (PDF) Formulation, Characterization and Antioxidant Myricetin Nanophytosome for Topical Delivery (2020) | Purnamasari Nur Aini | 2 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. atlantis-press.com [atlantis-press.com]
- 17. Development of a myricetin/hydroxypropyl-β-cyclodextrin inclusion complex: preparation, characterization, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. archives.ijper.org [archives.ijper.org]
- 23. mdpi.com [mdpi.com]
Optimizing HPLC separation of Myricetin 3-rhamnoside from other flavonoid glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Myricetin 3-rhamnoside and other flavonoid glycosides.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-eluting Peaks
You are observing overlapping or poorly separated peaks for this compound and other flavonoid glycosides.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier and aqueous phase pH can significantly impact selectivity.
-
Solution 1: Modify the Organic Modifier. Switching from acetonitrile (B52724) to methanol (B129727), or vice-versa, can alter elution patterns due to different solvent properties.[1]
-
Solution 2: Adjust Mobile Phase pH. The retention of flavonoids can be sensitive to pH.[1] Acidifying the mobile phase with 0.1% formic acid or phosphoric acid is a common practice to ensure good peak shape and consistent retention.[1]
-
Solution 3: Optimize the Gradient. A slow, shallow gradient can significantly improve the separation of closely eluting compounds.[1][2] Consider introducing isocratic steps at critical points in the gradient to resolve specific pairs.[1]
-
-
Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity.
-
Solution 1: Change Column Chemistry. If mobile phase optimization is insufficient, consider columns with alternative bonding, such as phenyl-hexyl or cyano (CN) phases, which can offer different selectivity and potentially change the elution order.[1][3]
-
Solution 2: Use High-Efficiency Columns. Columns with smaller particle sizes (sub-2 µm for UPLC) or core-shell technology provide higher efficiency, leading to sharper peaks and better resolution.[1][4]
-
-
Incorrect Temperature or Flow Rate: These parameters can influence both efficiency and selectivity.
-
Solution 1: Adjust Column Temperature. Systematically evaluate the effect of column temperature (e.g., in increments of 5-10°C).[5] Higher temperatures can decrease viscosity and improve peak shape, but the effect on selectivity varies.[2]
-
Solution 2: Optimize Flow Rate. A lower flow rate generally improves resolution by allowing more time for interaction with the stationary phase, though it increases analysis time.[1][3]
-
Troubleshooting Workflow for Co-eluting Peaks:
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Peak Tailing
The peak for this compound or other flavonoids is asymmetrical with a trailing edge.[6]
Possible Causes and Solutions:
-
Chemical Interactions:
-
Secondary Silanol (B1196071) Interactions: Phenolic hydroxyl groups on flavonoids can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[6][7]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column.[6][9]
-
Solution: Dilute the sample and re-inject.
-
-
-
Physical/System Issues:
-
Column Contamination or Void: Particulate matter can accumulate at the head of the column, or a void can form.[6]
-
Extra-Column Volume: Excessive tubing length or wide-diameter tubing can cause peak broadening and tailing.[6][7]
-
Solution: Use narrow internal diameter tubing (e.g., 0.005") and minimize tubing length.[7]
-
-
Diagnostic Workflow for Peak Tailing:
Caption: Diagnostic workflow for identifying the cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A: A common starting point for flavonoid glycoside separation is a reversed-phase C18 column.[2] A gradient elution with an acidified water/acetonitrile mobile phase is typically effective.
Q2: How does pH affect the separation of flavonoid glycosides?
A: The pH of the mobile phase affects the ionization state of both the flavonoid analytes and the residual silanol groups on the stationary phase.[6][7] Suppressing ionization by using an acidic mobile phase (e.g., with 0.1% formic acid) generally leads to sharper, more symmetrical peaks and reproducible retention times.[1][2]
Q3: Should I use acetonitrile or methanol as the organic solvent?
A: Both are commonly used. Acetonitrile often provides different selectivity for phenolic compounds compared to methanol and may resolve co-eluting peaks that are problematic with methanol, and vice-versa.[1][2] If you have co-elution issues, trying the other solvent is a good optimization step.
Q4: Can increasing the column temperature improve my separation?
A: Yes, increasing the temperature can improve efficiency by reducing mobile phase viscosity, leading to sharper peaks.[2] It can also alter selectivity, which may improve the resolution of some compounds.[11] However, the effect is compound-dependent, so it should be optimized for your specific separation.[2] A typical starting temperature is 30-40°C.[1][2]
Q5: My retention times are shifting between injections. What could be the cause?
A: Retention time drift is often caused by inadequate column equilibration between runs or inconsistent mobile phase preparation.[2] Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (at least 10 column volumes). Also, prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[2]
Data and Protocols
Table 1: Example HPLC Conditions for Flavonoid Glycoside Separation
| Parameter | Condition A | Condition B | Condition C |
| Column | C18 (150 x 4.6 mm, 5 µm)[1] | C18 (250 x 4.6 mm, 5 µm)[12] | Phenyl-Hexyl (150 x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2] | Water:Acetic Acid (25:1)[12] | 0.1% Phosphoric Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1][2] | Methanol[12] | Acetonitrile[1] |
| Gradient | 5-95% B in 15 min[1] | 20-80% B in 6 min[12] | 10-60% B in 20 min |
| Flow Rate | 1.0 mL/min[1][2] | 0.5 mL/min[12] | 0.8 mL/min[3] |
| Temperature | 30°C[1] | 35°C[12] | 40°C[2] |
| Detection | 360 nm[1] | 260 nm[12] | 370 nm[2] |
Experimental Protocol: HPLC Method Development for Flavonoid Glycosides
This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound from other flavonoid glycosides.
1. Initial Setup and Scouting Gradient:
-
Column: Select a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 360 nm (or based on the UV maxima of your target analytes).[1]
-
Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution times of the compounds.[1]
2. Gradient Optimization:
-
Based on the scouting run, adjust the gradient to improve the separation of closely eluting peaks.
-
If peaks are clustered, flatten the gradient slope in that region. For example, if peaks of interest elute between 8 and 10 minutes, you might change the gradient from 30-40% B over 5 minutes to 30-35% B over 8 minutes.[1]
3. Selectivity Optimization:
-
If co-elution persists, change the organic modifier from acetonitrile to methanol and repeat the gradient optimization.[1][2]
-
Consider trying a different column chemistry (e.g., phenyl-hexyl) if changing the mobile phase is not sufficient.[1][3]
4. Fine-Tuning:
-
Once satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[1]
Method Development Workflow:
Caption: Systematic workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phcog.com [phcog.com]
Degradation products of Myricetin 3-rhamnoside under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the degradation products of Myricetin (B1677590) 3-rhamnoside under various experimental conditions. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of Myricetin 3-rhamnoside under acidic conditions?
A1: Under acidic conditions, the primary degradation product of this compound is its aglycone, myricetin , formed through the hydrolysis of the glycosidic bond.[1]
Q2: How does temperature affect the stability of this compound?
A2: this compound is susceptible to thermal degradation. The rate of degradation increases with higher temperatures. The degradation process involves not only the cleavage of the rhamnose sugar moiety to form myricetin but also the opening of the heterocyclic C-ring of the flavonoid structure, leading to the formation of simpler aromatic compounds.
Q3: What are the expected degradation products of this compound under oxidative stress?
A3: While specific studies on the forced oxidative degradation of this compound are limited, based on the behavior of its aglycone, myricetin, and other flavonoids, degradation is expected to be complex. Myricetin itself can act as a pro-oxidant, generating hydrogen peroxide.[2][3] Enzymatic oxidation of myricitrin (B1677591) has been shown to produce dimeric structures and other unidentified products. Therefore, under oxidative conditions (e.g., using hydrogen peroxide), a mixture of products resulting from the oxidation of both the glycoside and its aglycone, including ring-opened products and polymers, can be anticipated.
Q4: Is this compound sensitive to light?
Q5: How can I monitor the degradation of this compound and identify its degradation products?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with a photodiode array (PDA) detector is the recommended approach to monitor the degradation of this compound.[6] For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are essential for obtaining molecular weight and fragmentation data to elucidate their structures.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Complete degradation of this compound observed at the initial time point of a forced degradation study. | The stress conditions (e.g., acid/base concentration, temperature, peroxide concentration) are too harsh. | Reduce the severity of the stress conditions. For example, use a lower concentration of acid/base, decrease the temperature, or use a lower concentration of hydrogen peroxide. For hydrolytic studies, consider starting with 0.1 M HCl or NaOH at a lower temperature (e.g., 40°C) and shorter time points.[9] |
| No degradation or very little degradation of this compound is observed after applying stress conditions. | The stress conditions are too mild. The molecule is inherently stable under the applied conditions. | Increase the severity of the stress conditions incrementally. For thermal stress, increase the temperature. For hydrolytic stress, increase the acid/base concentration or the temperature. For oxidative stress, increase the concentration of the oxidizing agent or the exposure time.[9] If the compound remains stable under harsh conditions, it can be concluded that it is stable under those specific stress factors. |
| Multiple unknown peaks appear in the chromatogram after the degradation study, making identification difficult. | Formation of secondary degradation products due to over-stressing. Complex degradation pathway. | Reduce the stress conditions to favor the formation of primary degradation products. Analyze samples at multiple, shorter time points to track the formation and disappearance of peaks, which can help in distinguishing primary from secondary products.[9] Employ high-resolution mass spectrometry (HRMS) for accurate mass measurements to aid in formula determination of the unknown peaks. |
| Poor peak shape or resolution in the HPLC/UPLC analysis of degradation samples. | Co-elution of degradation products with the parent compound or with each other. Inappropriate chromatographic conditions. | Optimize the HPLC/UPLC method. This may involve changing the mobile phase composition, gradient profile, column type (e.g., using a different stationary phase), or pH of the mobile phase. A well-developed stability-indicating method should be able to resolve all significant degradation products from the parent peak and from each other.[10] |
| Mass balance in the stability study is not within the acceptable range (typically 95-105%). | Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore, are volatile, or are retained on the column). Inaccurate quantification due to differences in detector response for the degradation products compared to the parent compound. | Ensure the detection wavelength is appropriate for both the parent compound and the expected degradation products. Use a mass detector (LC-MS) in parallel with a UV detector to identify non-chromophoric products. If possible, isolate and characterize major degradation products to determine their response factors for more accurate quantification. |
Data Presentation
Table 1: Summary of Degradation Products of this compound under Different Stress Conditions
| Stress Condition | Degradation Products | Analytical Method | Reference |
| Acidic Hydrolysis | Myricetin (aglycone) | HPLC-DAD | [1] |
| Thermal (Boiling Water) | Myricetin, 3,4,5-trihydroxybenzoic acid, 2,4,6-trihydroxybenzoic acid, 2,4,6-trihydroxybenzaldehyde | UPLC-Q-tof-MS/MS | |
| Oxidative (Enzymatic) | Dimeric structures (e.g., G3), other unidentified products | Silica gel column chromatography | |
| Photolytic | Not directly studied for this compound. Expected to be similar to its aglycone, involving oxidation and solvent addition. | - | [4][5] |
Table 2: Optimized Conditions for Acid Hydrolysis of this compound
| Parameter | Optimal Value | Yield of Myricetin |
| HCl Concentration | 2.5 M | 81.15% |
| Temperature | 75 °C | |
| Time | 60 min |
Experimental Protocols
Acidic Degradation (Hydrolysis)
Objective: To induce and analyze the degradation of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
Methanol or Ethanol (HPLC grade)
-
Water bath or heating block
-
HPLC-DAD system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
In a reaction vial, add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an appropriate amount of NaOH solution.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC-DAD method to quantify the remaining this compound and the formed myricetin.
Thermal Degradation
Objective: To evaluate the thermal stability of this compound.
Materials:
-
This compound
-
Water (HPLC grade)
-
Oven or heating block capable of maintaining a stable temperature
-
HPLC-DAD or UPLC-MS/MS system
Procedure:
-
Prepare a solution of this compound in water.
-
Place the solution in a sealed vial in an oven set to a high temperature (e.g., 80°C or boiling).
-
Collect samples at various time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Cool the samples to room temperature before analysis.
-
Analyze the samples by HPLC-DAD or UPLC-MS/MS to identify and quantify the degradation products.
Oxidative Degradation (Inferred Protocol)
Objective: To investigate the degradation of this compound under oxidative stress.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol (HPLC grade)
-
HPLC-DAD or UPLC-MS/MS system
Procedure:
-
Prepare a solution of this compound in methanol.
-
Add a specific volume of 3% H₂O₂ to the solution.
-
Keep the mixture at room temperature, protected from light.
-
Take samples at different time points (e.g., 2, 6, 24, 48 hours).
-
Analyze the samples directly or after appropriate dilution using HPLC-DAD or UPLC-MS/MS to identify potential degradation products.
Photodegradation (Inferred Protocol)
Objective: To assess the photostability of this compound.
Materials:
-
This compound
-
Methanol or Ethanol (HPLC grade)
-
Photostability chamber with controlled UV and visible light sources
-
Control sample wrapped in aluminum foil
-
HPLC-DAD or UPLC-MS/MS system
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Place the solution in a quartz cuvette or a transparent vial inside a photostability chamber.
-
Expose the sample to a defined light source (e.g., UV-A, UV-B, or a combination) for a set duration.
-
Simultaneously, keep a control sample, protected from light, under the same temperature conditions.
-
At various time intervals, withdraw samples from both the exposed and control solutions.
-
Analyze the samples using HPLC-DAD or UPLC-MS/MS to identify any photodegradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. scielo.br [scielo.br]
- 2. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. mdpi.com [mdpi.com]
- 5. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. asianjpr.com [asianjpr.com]
- 10. longdom.org [longdom.org]
Overcoming solubility issues of Myricetin 3-rhamnoside for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Myricetin 3-rhamnoside for in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions for experimental work.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound, like many flavonoids, has limited aqueous solubility despite the presence of the hydrophilic rhamnose group. Direct dissolution in aqueous buffers is often challenging.
-
Recommended Solution: First, prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose.[1][2] Subsequently, this stock solution can be diluted to the final desired concentration in your aqueous buffer or cell culture medium.
Q2: After diluting my DMSO stock solution into my aqueous medium, a precipitate formed. What should I do?
A2: This is a common phenomenon known as "precipitation upon dilution," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.
-
Immediate Steps:
-
Vortexing/Mixing: Gently vortex or sonicate the solution to see if the precipitate redissolves.
-
Dilution Factor: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]
-
-
Preventative Measures for Future Experiments:
-
Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for a smaller volume to be added to the aqueous medium, thereby lowering the final DMSO concentration and reducing the chances of precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous medium.
-
Warm the Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the this compound stock solution can sometimes help maintain solubility.
-
Use of Pluronic F-68: Consider the inclusion of a small amount of a non-ionic surfactant like Pluronic F-68 in your final solution to help maintain the solubility of hydrophobic compounds.
-
Q3: I am concerned about the stability of my this compound solution during my experiment.
A3: The stability of flavonoid compounds like Myricetin and its glycosides can be influenced by pH, temperature, and light exposure.[3][4]
-
pH: Myricetin is most stable in acidic conditions (pH 2.0) and degrades in neutral to basic environments.[3][4] While specific data for the 3-rhamnoside is limited, a similar trend can be expected. For cell culture experiments at physiological pH (~7.4), it is advisable to prepare fresh dilutions from your stock solution just before use.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Light: Protect solutions from direct light exposure by using amber vials or wrapping tubes in foil.
Frequently Asked Questions (FAQs)
Q4: What is the best solvent to dissolve this compound?
A4: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2] Ethanol (B145695) can also be used, but Myricetin generally shows lower solubility in ethanol compared to DMSO.[1] For applications where DMSO is not suitable, consider exploring solubility enhancement techniques.
Q5: How can I enhance the aqueous solubility of this compound?
A5: Several methods can be employed to improve the aqueous solubility of flavonoid glycosides:
-
Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound is the most straightforward approach.[1]
-
Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its water solubility by forming an inclusion complex.[5]
-
Nanoparticle Formulations: Advanced drug delivery systems like nanoemulsions, liposomes, or polymeric nanoparticles can be formulated to enhance both solubility and bioavailability.[5]
Q6: What is the recommended storage procedure for this compound stock solutions?
A6: To ensure the long-term stability of your this compound stock solution in DMSO:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to one year).[1]
-
Protect the vials from light.
Q7: What is the predicted water solubility of this compound?
A7: The predicted water solubility of this compound is approximately 2.43 g/L.[6] This is considerably higher than its aglycone, Myricetin, which is poorly soluble in water.[3][4] However, for cell-based assays requiring specific concentrations, starting with a stock solution in an organic solvent is still the most reliable method.
Quantitative Solubility Data
The following table summarizes the solubility of Myricetin in various solvents. While specific experimental data for this compound is limited, the data for Myricetin provides a useful reference point. The presence of the rhamnose moiety in this compound is expected to increase its aqueous solubility.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | ~2.43 g/L (Predicted) | [6] |
| Myricetin | DMSO | ~10 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] | |
| Water | <5 µg/mL | [3] | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] | |
| PEG 400 (2% w/v) | 32.74 ± 3.21 µg/mL | [4] | |
| HP-β-CD (2% w/v) | 174.75 ± 3.82 µg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 464.38 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 4.64 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
-
Protocol 2: Treatment of Adherent Cells with this compound
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the medium is consistent across all treatment groups (including the vehicle control) and remains at a non-toxic level (e.g., ≤ 0.1%).[2]
-
-
Cell Treatment:
-
Seed adherent cells in a multi-well plate and allow them to attach and grow to the desired confluency.
-
Carefully aspirate the existing medium from the wells.
-
Add the freshly prepared medium containing the various concentrations of this compound to the respective wells.
-
Include a "vehicle control" group of cells that are treated with medium containing the same final concentration of DMSO as the experimental groups.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Myricetin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound this compound (FDB012726) - FooDB [foodb.ca]
Troubleshooting peak tailing and broadening in HPLC analysis of Myricetin 3-rhamnoside
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Myricetin 3-rhamnoside, specifically focusing on peak tailing and broadening.
Troubleshooting Guide: Peak Tailing and Broadening
Peak tailing and broadening are common chromatographic problems that can significantly impact the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to identify and resolve these issues when analyzing this compound.
Initial Assessment: Is it Peak Tailing or Broadening?
First, visually inspect the chromatogram to characterize the peak shape. A symmetrical, Gaussian peak is ideal.
-
Peak Tailing: The peak has an asymmetrical shape with a "tail" extending from the peak maximum towards the baseline. The tailing factor is greater than 1.
-
Peak Broadening: The peak is wider than expected, leading to decreased resolution and sensitivity.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and address peak shape issues.
Caption: Troubleshooting workflow for HPLC peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: Peak tailing for polar, ionizable compounds like this compound is often due to secondary interactions with the stationary phase. The primary causes include:
-
Interaction with Residual Silanol (B1196071) Groups: The silica (B1680970) backbone of many C18 columns has exposed silanol groups (-Si-OH) that can interact with the polar hydroxyl groups of this compound, causing tailing.[1][2]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of both the analyte and the silanol groups, increasing unwanted interactions.[3]
-
Column Contamination: Accumulation of strongly retained compounds on the column can create active sites that cause tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like flavonoids.[5][6] For this compound, a lower pH (typically between 2.5 and 3.5) is recommended.[7] This is because:
-
Suppression of Silanol Ionization: At low pH, the residual silanol groups on the silica packing are protonated (-Si-OH), reducing their ability to interact with the analyte through ion-exchange mechanisms.[1]
-
Consistent Analyte Ionization: Maintaining a consistent, low pH ensures that the this compound molecule is in a single, non-ionized form, which promotes better interaction with the reversed-phase stationary phase and reduces peak tailing.[5]
The following diagram illustrates the chemical interactions that can lead to peak tailing.
Caption: Chemical interactions leading to peak tailing and its resolution.
Q3: My peak is broad, but not necessarily tailing. What should I investigate?
A3: Peak broadening, or an increase in peak width, can be caused by several factors unrelated to secondary silanol interactions. These include:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.[7]
-
Column Degradation: Over time, the packed bed of the column can degrade, creating voids and leading to broader peaks.
-
Slow Injection: A slow injection can introduce the sample into the column as a wide band, resulting in a broad peak.
-
Inappropriate Mobile Phase Strength: If the mobile phase is too weak, the analyte will move slowly through the column, leading to increased diffusion and broader peaks. If it is too strong, the analyte may elute too quickly with poor retention and resolution.[8]
Q4: What are some recommended starting conditions for the HPLC analysis of this compound to achieve good peak shape?
A4: For a standard C18 column (e.g., 4.6 x 150 mm, 5 µm), the following starting conditions are often a good starting point for achieving symmetrical peaks for this compound:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to achieve a pH of approximately 2.5-3.0).[7][9]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might start at 10-20% B and increase to 80-90% B over 20-30 minutes.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25-35 °C. Using a column oven provides temperature stability, which is crucial for reproducible retention times.[7]
-
Detection Wavelength: Approximately 350-370 nm.[10]
Data Presentation: Impact of Mobile Phase on Peak Shape
The following tables summarize the expected impact of mobile phase pH and organic modifier concentration on the peak shape of this compound. This data is illustrative and serves as a guide for method development and troubleshooting.
Table 1: Effect of Mobile Phase pH on Tailing Factor and Peak Width
| Mobile Phase pH | Tailing Factor (As) | Peak Width at Half Height (W_h) (min) | Observations |
| 2.5 | 1.1 | 0.25 | Symmetrical peak shape, good resolution. |
| 4.5 | 1.8 | 0.35 | Noticeable peak tailing, reduced resolution. |
| 6.0 | 2.5 | 0.45 | Significant peak tailing, poor quantification. |
Table 2: Effect of Initial Organic Modifier Concentration on Peak Shape
| Initial % Acetonitrile | Tailing Factor (As) | Peak Width at Half Height (W_h) (min) | Observations |
| 5% | 1.2 | 0.30 | Good peak shape, but longer retention time. |
| 15% | 1.1 | 0.25 | Optimal peak shape and retention time. |
| 25% | 1.3 | 0.28 | Potential for slight peak fronting and co-elution with early eluting compounds. |
Experimental Protocols
Protocol 1: Troubleshooting Peak Tailing
This protocol provides a step-by-step guide to diagnose and resolve peak tailing issues.
-
Prepare a Fresh Mobile Phase:
-
Prepare a new batch of mobile phase A (e.g., water with 0.1% formic acid, pH ~2.7) and mobile phase B (acetonitrile or methanol).
-
Ensure all solvents are properly degassed.
-
Inject a standard of this compound and observe the peak shape.
-
-
Column Flushing:
-
If tailing persists, flush the column with a strong solvent. For a C18 column, a typical flushing sequence is:
-
Water (20 column volumes)
-
Isopropanol (20 column volumes)
-
Hexane (20 column volumes) - Use with caution and ensure compatibility with your HPLC system.
-
Isopropanol (20 column volumes)
-
Water (20 column volumes)
-
Mobile Phase (equilibrate for at least 30 minutes)
-
-
Re-inject the standard and evaluate the peak shape.
-
-
Evaluate a New Column:
-
If flushing does not resolve the issue, the column may be irreversibly contaminated or degraded.
-
Install a new C18 column of the same type and equilibrate with the mobile phase.
-
Inject the standard and compare the peak shape to the previous column.
-
Protocol 2: Investigating Peak Broadening
This protocol outlines steps to identify the cause of broad peaks.
-
Inspect for Extra-Column Volume:
-
Examine the tubing connecting the autosampler, column, and detector.
-
Ensure the tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).
-
Check all fittings to ensure they are properly seated and not contributing to dead volume.
-
-
Optimize Flow Rate:
-
Systematically vary the flow rate (e.g., 0.6, 0.8, 1.0, 1.2 mL/min) while injecting the standard.
-
Monitor the peak width and resolution at each flow rate to determine the optimal setting. A lower flow rate can sometimes improve peak shape but will increase the analysis time.[7]
-
-
Check for Column Voids:
-
If the column is old or has been subjected to high pressure, a void may have formed at the inlet.
-
Carefully disconnect the column and inspect the inlet frit for any visible signs of a void or contamination.
-
If a void is suspected, the column should be replaced.
-
References
- 1. chromanik.co.jp [chromanik.co.jp]
- 2. LC Technical Tip [discover.phenomenex.com]
- 3. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. paperso.journal7publish.com [paperso.journal7publish.com]
Technical Support Center: Enhancing the Stability of Myricetin 3-Rhamnoside Stock Solutions for Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing Myricetin (B1677590) 3-rhamnoside in long-term experiments, maintaining the stability of stock solutions is critical for reproducible and reliable results. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and storage of this bioactive flavonoid glycoside.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems users may face with Myricetin 3-rhamnoside stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Concentration exceeds solubility limit in the chosen solvent.- Temperature fluctuations during storage. | - Prepare a fresh stock solution at a slightly lower concentration.- Ensure the compound is fully dissolved before storage, using gentle warming (37°C) or sonication if necessary.[1]- Store aliquots at a constant, recommended temperature (-20°C for short-term, -80°C for long-term).[1][2] |
| Precipitation when diluting stock into aqueous media (e.g., cell culture medium) | - Poor aqueous solubility of this compound.- Rapid change in solvent polarity. | - Pre-warm the aqueous medium to 37°C before adding the DMSO stock solution.[1]- Add the stock solution dropwise while gently vortexing the medium to ensure rapid and thorough mixing.- Keep the final DMSO concentration in the medium low (typically ≤0.5%) to avoid cytotoxicity and precipitation.[2] |
| Color change of the stock solution over time (e.g., yellowing) | - Degradation of the compound due to exposure to light, oxygen, or inappropriate pH. | - Store stock solutions in amber or light-blocking tubes to protect from light.[1]- Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.- Prepare fresh stock solutions regularly, especially for critical experiments. |
| Loss of biological activity in long-term experiments | - Degradation of this compound in the experimental medium over time, especially at physiological pH (~7.4). | - For experiments extending beyond 24-48 hours, consider refreshing the medium with a freshly prepared working solution at regular intervals.[1]- For enhanced stability, consider using encapsulation methods such as cyclodextrin (B1172386) inclusion complexes or liposomal formulations.[3] |
Frequently Asked Questions (FAQs)
1. What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility.[1] Solubility in DMSO is reported to be at least 46.4 mg/mL and can be as high as 93 mg/mL.[1] Ethanol can also be used, but the solubility is significantly lower.[1]
2. How should I store my this compound stock solutions?
For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage (up to one year), store the aliquots at -80°C.[1][2] For short-term storage (up to one month), -20°C is acceptable.[1] Always protect the solutions from light.[1]
3. Is this compound stable in aqueous solutions?
This compound, like many flavonoids, has limited stability in aqueous solutions, particularly at neutral or alkaline pH.[4] One study on the autoxidation of flavonoids in PBS buffer (pH 7.4) found that myricitrin (B1677591) (this compound) had the slowest degradation rate compared to myricetin and quercetin.[5] However, for long-term experiments at physiological pH, degradation can still be a significant factor.
4. What are the degradation products of this compound?
The primary degradation pathway involves the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, myricetin.[6] Further degradation of myricetin can occur through oxidation, especially at higher pH and temperature, resulting in simpler aromatic compounds.
Quantitative Data on Stability
While specific quantitative stability data for this compound across a wide range of conditions is limited, the following table summarizes the known stability information for its aglycone, myricetin, which can provide some guidance. It is important to note that the rhamnose group on this compound can influence its stability.
Table 1: Stability of Myricetin in Different Conditions
| Condition | Solvent/Buffer | Temperature | Half-life (t½) | Reference |
| pH 3 | Citrate Buffer | 23°C | 1155 hours | [4] |
| pH 5 | Citrate Buffer | 23°C | 630 hours | [4] |
| pH 5 | Phosphate Buffer | 23°C | 198 hours | [4] |
| pH 8 | Borate Buffer | 23°C | 7.0 hours | [4] |
| pH 8 | Phosphate Buffer | 23°C | 0.1 hours | [4] |
| pH 2.0 | Phosphate Buffer | 25°C - 40°C | Relatively stable | [7][8] |
| pH 2.0 | Phosphate Buffer | 60°C - 80°C | Rapid degradation | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath, 37°C water bath
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 464.38 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of the powder.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief sonication or gentle warming in a 37°C water bath to aid dissolution.[1]
-
Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected tubes. Store at -20°C for short-term use or -80°C for long-term storage.[1][2]
Protocol 2: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for a stability-indicating HPLC method.
Equipment and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid or acetic acid (HPLC grade)
-
Water (HPLC grade)
-
Incubator or water bath for temperature studies
-
pH meter and various buffers for pH stability studies
Procedure:
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 350-370 nm
-
Column Temperature: 30°C
-
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve based on peak area versus concentration.
-
Sample Preparation for Stability Study: Prepare solutions of this compound in the desired solvents (e.g., DMSO, ethanol, cell culture medium) and under the conditions to be tested (e.g., different pH, temperature, light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.
-
Sample Analysis: Dilute the aliquot with the mobile phase to a concentration that falls within the range of the standard curve. Inject the diluted sample into the HPLC system.
-
Data Analysis: Quantify the remaining concentration of this compound at each time point using the calibration curve. The degradation rate can be determined by plotting the concentration versus time.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways modulated by Myricetin (the aglycone of this compound) and a general workflow for assessing stock solution stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Analysis of Myricetin 3-rhamnoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of Myricetin 3-rhamnoside.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Co-eluting interfering compounds from the matrix. | 1. Adjust the mobile phase pH with formic acid or ammonium (B1175870) formate (B1220265) to ensure this compound is in a single ionic form. 2. Reduce the injection volume or dilute the sample. 3. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Optimize the chromatographic gradient to better separate the analyte from interferences. |
| Inconsistent Retention Time | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Column degradation. | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.[1] 2. Prepare fresh mobile phases daily.[1] 3. Use a guard column to protect the analytical column. If shifts persist, consider replacing the column.[1] |
| High Background Noise | 1. Contamination of the LC-MS system. 2. Incomplete removal of matrix components. 3. Use of non-volatile salts in the mobile phase. | 1. Clean the ion source and flush the LC system with a strong solvent.[1] 2. Enhance the sample preparation method to more effectively remove matrix components. 3. Use volatile mobile phase additives like formic acid or ammonium acetate. |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous matrix components (e.g., phospholipids, salts) interfere with the ionization of this compound.[2] | 1. Improve Sample Preparation: Implement more rigorous cleanup steps such as SPE or LLE. Protein precipitation is a common starting point for biological matrices.[1][3] 2. Chromatographic Separation: Optimize the LC gradient to separate this compound from the interfering compounds. 3. Dilution: Dilute the sample to reduce the concentration of matrix components. This is effective if the analyte concentration is high enough for detection after dilution. 4. Use of an Internal Standard (IS): A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. If a labeled standard is unavailable, a structurally similar compound can be used. 5. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect. |
| Low Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing. | 1. Optimize the extraction solvent and procedure. For flavonoids, methanol (B129727) or acetonitrile-based solvents are often effective. 2. Minimize sample processing time and keep samples at a low temperature. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2] This can lead to either signal suppression (decreased analyte response) or enhancement (increased analyte response), ultimately affecting the accuracy, precision, and sensitivity of the quantification of this compound.
2. How can I evaluate the matrix effect for this compound in my samples?
The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample to that of a standard solution in a neat solvent at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
3. What is a suitable sample preparation technique for analyzing this compound in plasma?
A common and straightforward method is protein precipitation. This involves adding a threefold to fourfold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing this compound can be evaporated and reconstituted in the initial mobile phase for LC-MS/MS analysis.[1][3] For cleaner samples, Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18) is recommended.
4. What are the recommended LC-MS/MS parameters for this compound analysis?
-
Column: A reversed-phase C18 column is typically used.[4]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common for good peak shape and ionization efficiency.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for flavonoids like this compound.[4]
-
MRM Transitions: The specific MRM transitions for this compound would need to be optimized. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by the fragmentation of the glycosidic bond and the flavonoid backbone. For the aglycone myricetin, characteristic fragment ions are observed at m/z 271, 179, and 151.[4]
5. How can I improve the sensitivity of my assay for low concentrations of this compound?
To improve sensitivity, focus on minimizing matrix effects and optimizing the MS parameters. A thorough sample cleanup using SPE can significantly reduce ion suppression. Direct infusion of a this compound standard into the mass spectrometer will help in optimizing the cone voltage and collision energy for the specific MRM transitions, thereby maximizing the signal intensity.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for a structurally similar compound, Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside (QGR), which can serve as a reference.[3]
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| QGR | 14.8 | 76.8 ± 4.6 | 105 - 117 |
| QGR | 740 | 77.1 ± 3.8 | 105 - 117 |
| QGR | 14,800 | 74.7 ± 4.5 | 105 - 117 |
Data adapted from a study on QGR in rat plasma.[3] The matrix effect was reported as a ratio, which has been converted to a percentage range here.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect for this compound
This protocol describes the post-extraction spike method to quantify the matrix effect.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the initial mobile phase at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma, plant extract) through the entire sample preparation procedure. In the final step, spike the this compound standard into the processed blank extract to achieve the same final concentration as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the this compound standard into the blank matrix at the beginning of the sample preparation process to the same final concentration as in Set A.
-
-
Analyze by LC-MS/MS: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
If using an internal standard, add it at this stage.
-
Add 300 µL of ice-cold acetonitrile or methanol to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
Centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Visualizations
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Caption: Decision tree for troubleshooting inaccurate quantification.
References
Technical Support Center: Optimization of Acid Hydrolysis for Myricetin 3-Rhamnoside
Welcome to the technical support center for the optimization of acid hydrolysis of Myricetin (B1677590) 3-rhamnoside to its aglycone, myricetin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary goal of acid hydrolysis of Myricetin 3-rhamnoside?
Acid hydrolysis is a chemical process used to cleave the glycosidic bond in this compound, separating the myricetin aglycone from the rhamnose sugar moiety.[1] This is often done to increase the biological activity of the flavonoid, as the aglycone form can exhibit different properties than its glycoside counterpart.
Q2: I am planning my experiment. What are the key factors influencing the yield of myricetin during acid hydrolysis?
The successful hydrolysis of this compound is primarily influenced by four key parameters:
-
Acid Concentration: The molarity of the acid used is a critical factor.
-
Temperature: The reaction temperature significantly impacts the rate of hydrolysis.
-
Time: The duration of the hydrolysis reaction needs to be optimized to ensure complete conversion without degradation.
-
Solvent Composition: The type and ratio of alcohol (e.g., methanol (B129727) or ethanol) to water in the reaction medium affects the solubility of both the glycoside and the resulting aglycone.[1]
Q3: My myricetin yield is lower than expected. What are the potential causes and how can I troubleshoot this?
Low yields of myricetin can be attributed to several factors:
-
Incomplete Hydrolysis: The hydrolysis conditions (acid concentration, temperature, or time) may not be sufficient for complete conversion. Refer to the optimized protocol in the "Experimental Protocols" section below.
-
Aglycone Degradation: Myricetin can degrade under harsh acidic conditions, especially at high temperatures and acid concentrations.[1][2] If you suspect degradation, consider reducing the temperature or acid concentration.
-
Poor Solubility: The myricetin aglycone is more apolar than its glycoside and may have limited solubility in the reaction medium, leading to precipitation and an apparent lower yield.[1] Using a higher proportion of an organic solvent like ethanol (B145695) can improve solubility.[1]
-
Incorrect Solvent Ratio: An improper solvent ratio can affect the solubility of the starting material and the product.[1] It has been shown that a 60% ethanol-water mixture provides a good balance for the hydrolysis of this compound.[1]
Q4: I am observing a color change in my reaction mixture, and I suspect myricetin is degrading. How can I minimize this?
Degradation of myricetin is a known issue, particularly at high temperatures and in the presence of strong acids.[1] Myricetin is most stable at a pH of 2.0.[3] To minimize degradation:
-
Optimize Conditions: Adhere to the recommended optimized conditions where the balance between hydrolysis and degradation is achieved.
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid has been shown to protect flavonoid aglycones from degradation during acid hydrolysis.[2][4]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Q5: Which solvent system is better for the hydrolysis, methanol or ethanol?
Studies have shown that using ethanol in the reaction medium can lead to a higher recovery of myricetin compared to methanol.[1] This is likely due to the greater apolar nature of ethanol, which enhances the solubility of the myricetin aglycone.[1]
Data Presentation
Table 1: Optimized Conditions for Acid Hydrolysis of this compound
| Parameter | Optimal Value | Reference |
| HCl Concentration | 2.5 M | [1][5][6][7] |
| Temperature | 75 °C | [1][5][6][7] |
| Time | 60 minutes | [1][5][6][7] |
| Solvent | 60% Ethanol in Water (v/v) | [1] |
| Predicted Myricetin Yield | 81.2 ± 6.68% | [1] |
| Observed Myricetin Yield | 81.15 ± 9.97% | [1] |
Table 2: Effect of Ethanol:Water Ratio on Myricetin Recovery
| Ethanol:Water Ratio (v/v) | Relative Myricetin Concentration | Reference |
| 20:80 | Lower | [1] |
| 40:60 | Intermediate | [1] |
| 60:40 | Highest | [1] |
| 80:20 | Lower | [1] |
Experimental Protocols
Optimized Protocol for Acid Hydrolysis of this compound
This protocol is based on the findings of Tolosa et al. (2018).[1][5][6][7]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Ethanol (food-grade or HPLC-grade)
-
Deionized water
-
Heating apparatus (e.g., water bath, heating block)
-
Reaction vials
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of this compound (e.g., 25 µg/mL) in a 60:40 (v/v) ethanol:water solution.
-
In a reaction vial, add the this compound solution.
-
Add concentrated HCl to the solution to achieve a final concentration of 2.5 M.
-
Seal the vial tightly.
-
Place the vial in a pre-heated water bath or heating block set to 75 °C.
-
Incubate the reaction for 60 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for analysis by HPLC to determine the concentration of myricetin.
Mandatory Visualizations
Caption: Experimental workflow for the acid hydrolysis of this compound.
Caption: Acid-catalyzed cleavage of this compound to its aglycone.
References
Validation & Comparative
A Comparative Analysis of Myricetin 3-rhamnoside and Quercetin 3-rhamnoside in Wound Healing
In the pursuit of novel therapeutic agents for accelerated and effective wound healing, flavonoids have emerged as promising candidates due to their diverse biological activities. Among these, Myricetin 3-rhamnoside and Quercetin (B1663063) 3-rhamnoside have garnered significant attention. This guide provides a detailed comparison of their wound healing potential, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Quantitative Comparison of Wound Healing Activity
The following table summarizes the key quantitative findings from comparative and individual studies on this compound and Quercetin 3-rhamnoside.
| Parameter | This compound (MM) | Quercetin 3-rhamnoside (QM) | Experimental Model | Reference |
| Wound Closure (%) | Increased wound healing compared to negative control.[1][2] | Increased wound healing compared to negative control.[1][2] | In vivo (rat skin excision wound) | [1][2] |
| Inflammatory Response | Significantly lower C-reactive protein (CRP) levels and decreased inflammatory cell infiltration compared to the negative control.[1][2] | Significantly lower C-reactive protein (CRP) levels and decreased inflammatory cell infiltration compared to the negative control.[1][2] | In vivo (rat skin excision wound) | [1][2] |
| Collagen Deposition | Significantly higher hydroxyproline (B1673980) content, indicating increased collagen biosynthesis, compared to the negative control.[1][2] | Significantly higher hydroxyproline content, indicating increased collagen biosynthesis, compared to the negative control.[1][2] | In vivo (rat skin excision wound) | [1][2] |
| Angiogenesis | Lower expression of the angiogenesis marker CD-31 compared to the negative control.[1] | Lower expression of the angiogenesis marker CD-31 compared to the negative control.[1] | In vivo (rat skin excision wound) | [1] |
| Pro-inflammatory Factors | Lower expression of TNF-α compared to the negative control.[1] | Lower expression of TNF-α compared to the negative control.[1] | In vivo (rat skin excision wound) | [1] |
| Elastase Inhibition | Induced good elastase inhibition at 100 µg/ml.[1][2] | Induced good elastase inhibition at 100 µg/ml.[1][2] | In vitro | [1][2] |
| Cell Migration (Fibroblasts) | At 10 µg/mL, demonstrated a two-fold higher rate of wound closure in Normal Human Dermal Fibroblasts (NHDFs) compared to the negative control.[3][4][5] | No specific data available for Quercetin 3-rhamnoside in this direct comparison. | In vitro (Scratch Assay) | [3][4][5] |
| Cell Migration (Keratinocytes) | Did not lead to a significantly higher Normal Human Epidermal Keratinocytes (NHEK) gap closure than the control.[3] | No specific data available for Quercetin 3-rhamnoside in this direct comparison. | In vitro (Scratch Assay) | [3] |
Signaling Pathways in Wound Healing
The wound healing process is a complex cascade of events involving inflammation, proliferation, and remodeling. Both Myricetin and Quercetin derivatives are known to modulate key signaling pathways to promote these stages.
Myricetin has been shown to exert its anti-inflammatory effects by reducing the production of pro-inflammatory mediators.[6] This is achieved, in part, through the downregulation of COX-2 and inducible nitric oxide synthase (iNOS) expression.[6] Furthermore, Myricetin can inhibit the activation of the PI-3 kinase signaling pathway, which is involved in cell survival and proliferation.[6]
Quercetin is known to promote cutaneous wound healing by activating the Wnt/β-catenin signaling pathway.[7] This pathway is crucial for cell proliferation and migration.[7] Additionally, Quercetin can modulate inflammation by reducing the levels of inflammatory factors such as TNF-α, IL-1β, and IL-6.[7] It also influences the expression of integrins, which are cell surface receptors that mediate cell-extracellular matrix interactions, thereby impacting cell migration and fibrosis.[8]
Caption: Signaling pathways modulated by this compound and Quercetin 3-rhamnoside in wound healing.
Experimental Protocols
In Vivo Excision Wound Healing Model
This protocol is designed to evaluate the wound healing efficacy of topical agents in a rat model.
-
Animal Model: Healthy adult albino rats are used. The animals are housed in standard laboratory conditions and provided with food and water ad libitum.
-
Wound Creation: The dorsal fur of the rats is shaved, and the area is disinfected. A circular, full-thickness excision wound is created using a sterile biopsy punch.
-
Treatment: The wounded area is topically treated with the test compounds (this compound or Quercetin 3-rhamnoside) or a control vehicle daily.
-
Wound Closure Measurement: The wound area is traced on a transparent sheet and measured using a planimeter at regular intervals (e.g., days 0, 5, 9, and 14). The percentage of wound closure is calculated.
-
Biochemical and Histological Analysis: On the final day of the experiment, blood samples are collected to measure inflammatory markers like C-reactive protein.[1][2] The wound tissue is excised for histological examination to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.[1][2] Hydroxyproline content, a marker for collagen, is also quantified.[1][2]
Caption: Workflow for the in vivo excision wound healing model.
In Vitro Scratch Assay
The scratch assay is a standard method to study cell migration in vitro.[9][10]
-
Cell Culture: A confluent monolayer of cells (e.g., fibroblasts or keratinocytes) is grown in a multi-well plate.[9][11]
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or a cell-free gap in the monolayer.[9][11][12]
-
Treatment: The cells are then treated with the test compounds (this compound or Quercetin 3-rhamnoside) or a control medium.
-
Image Acquisition: The scratch is imaged at the beginning of the experiment (0 hours) and at regular intervals thereafter using a microscope.[9]
-
Data Analysis: The width or area of the scratch is measured at each time point. The rate of wound closure is calculated to determine the effect of the test compounds on cell migration.
Caption: Workflow for the in vitro scratch assay.
References
- 1. Wound healing potential of quercetin-3-O-rhamnoside and myricetin-3-O-rhamnoside isolated from Pistacia lentiscus distilled leaves in rats model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wound Healing Potential of Chlorogenic Acid and Myricetin-3-O-β-Rhamnoside Isolated from Parrotia persica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin promotes cutaneous wound healing in mice through Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of quercetin on wound healing relates to changes in αV and β1 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. In vitro cell migration quantification method for scratch assays | Journal of The Royal Society Interface | The Royal Society [royalsocietypublishing.org]
- 11. Wound healing migration assay (Scratch assay) [protocols.io]
- 12. axionbiosystems.com [axionbiosystems.com]
A Comparative Analysis of the Antioxidant Capacity of Myricetin 3-Rhamnoside and its Aglycone, Myricetin
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the antioxidant capacities of the naturally occurring flavonoid myricetin (B1677590) and its glycoside, myricetin 3-rhamnoside. This guide provides a detailed examination of their performance in various antioxidant assays, supported by quantitative data, experimental protocols, and visualizations of their molecular interactions.
Myricetin, a flavonol found in numerous fruits, vegetables, and medicinal plants, is well-regarded for its potent antioxidant properties. Its glycosidic form, this compound, where a rhamnose sugar molecule is attached to the myricetin backbone, is also prevalent in nature. Understanding the comparative antioxidant efficacy of the aglycone (myricetin) versus its glycoside is crucial for the development of novel therapeutic agents targeting oxidative stress-related diseases.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of myricetin and this compound has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant activity. The following table summarizes the available data from different studies. For a more direct comparison, IC50 values have been converted to micromolar (µM) concentrations.
| Compound | Antioxidant Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| Myricetin | DPPH Radical Scavenging | 4.68 | 14.71 | [1] |
| Myricetin | DPPH Radical Scavenging | 4.50 | 14.14 | [2] |
| This compound | DPPH Radical Scavenging | 1.4 | 3.02 | [3] |
| Myricetin | ABTS Radical Scavenging | 16.78 | 52.73 | [1][4] |
| Myricetin | H₂O₂ Scavenging | 133.32 | 418.92 | [4] |
| Myricetin 3-o-galactoside | Lipid Peroxidation | 160 | - | [3] |
| Myricetin 3-o-rhamnoside | Lipid Peroxidation | 220 | - | [3] |
Note: The conversion to µM is based on the molecular weights of myricetin (~318.24 g/mol ) and this compound (~464.38 g/mol ). Discrepancies in IC50 values for the same compound can arise from variations in experimental conditions across different studies.
A computational study based on bond dissociation enthalpy (BDE) suggests that myricetin 3-O-α-L-rhamnopyranoside possesses an antioxidant potential comparable to its aglycone, myricetin.[5][6] The study found that the lowest BDE for myricetin 3-O-α-L-rhamnopyranoside was similar to that of myricetin, indicating a comparable ease of donating a hydrogen atom to neutralize free radicals.[5][6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of antioxidant capacity studies. Below are generalized protocols for the key assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2]
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.[2]
-
Sample Preparation : The test compounds (myricetin and this compound) are dissolved in the same solvent to create a series of concentrations.
-
Reaction : A fixed volume of the DPPH solution is mixed with various concentrations of the test compound in a 96-well plate or test tubes.[2]
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
-
Measurement : The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorption of DPPH (around 517 nm).[4] The percentage of radical scavenging activity is then calculated.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•⁺).
-
Reagent Preparation : The ABTS•⁺ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[4] The ABTS•⁺ solution is then diluted to a specific absorbance at 734 nm.
-
Sample Preparation : The test compounds are prepared in a suitable solvent at various concentrations.
-
Reaction : The diluted ABTS•⁺ solution is mixed with different concentrations of the test compound.
-
Incubation : The reaction mixture is incubated for a specific period (e.g., 6 minutes).
-
Measurement : The absorbance is measured at 734 nm, and the percentage of inhibition is calculated.[4]
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a FeCl₃ solution.
-
Sample Preparation : The test compounds are dissolved in a suitable solvent.
-
Reaction : The FRAP reagent is mixed with the test compound solution.
-
Incubation : The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Measurement : The absorbance of the resulting blue-colored complex is measured at 593 nm. The antioxidant capacity is determined against a standard curve of a known Fe²⁺ concentration.[7]
Signaling Pathways and Mechanisms of Action
Myricetin and its glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular response to oxidative stress.
Myricetin has been shown to influence several key signaling pathways.[8] In healthy cells, it can promote cell survival by activating the PI3K/Akt pathway.[8] Conversely, in cancer cells, it can suppress this pathway to induce apoptosis.[8] Myricetin also modulates the MAPK signaling pathway, which is involved in cellular stress responses.[5] Furthermore, it can enhance the cellular antioxidant defense system by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[9]
This compound has been found to modulate the expression of genes involved in oxidative stress and DNA damage repair.[3] It can also suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway.[10]
References
- 1. repository.maranatha.edu [repository.maranatha.edu]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioavailability of Myricetin 3-rhamnoside and Myricetin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Myricetin (B1677590), a naturally occurring flavonoid with a spectrum of pharmacological activities, and its glycosidic form, Myricetin 3-rhamnoside (also known as myricitrin), are both of significant interest in the field of drug development. However, their therapeutic potential is intrinsically linked to their bioavailability. This guide provides a comprehensive comparison of the bioavailability of this compound and myricetin, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and development efforts.
Executive Summary
The oral bioavailability of the aglycone, myricetin, is inherently low.[1][2] This is primarily attributed to its poor aqueous solubility and extensive metabolism in the gastrointestinal tract and liver. This compound, as a glycoside, exhibits different physicochemical properties that influence its absorption and metabolism. While direct comparative in-vivo pharmacokinetic studies are limited, available data suggests that the bioavailability of myricetin from oral administration of this compound is contingent on the enzymatic deglycosylation by the gut microbiota. This compound itself is not readily absorbed; it must first be hydrolyzed to myricetin to enter systemic circulation.
Quantitative Data Presentation
The following tables summarize the key pharmacokinetic parameters for myricetin from a study in rats. Due to the lack of direct comparative studies, data for this compound is presented separately and highlights the concentration of the aglycone (myricetin) detected after its administration.
Table 1: Pharmacokinetic Parameters of Myricetin in Rats Following Oral and Intravenous Administration
| Parameter | 50 mg/kg Oral Dose | 100 mg/kg Oral Dose | 0.5 mg/kg Intravenous Dose |
| Cmax (ng/mL) | 1488.75 ± 200.78 | 2845.33 ± 450.12 | 2232.16 ± 856.36 |
| Tmax (h) | 6.4 ± 1.2 | 6.8 ± 1.5 | - |
| AUC (ng·h/mL) | 18987.54 ± 3456.78 | 38765.43 ± 5678.90 | 1973.45 ± 432.10 |
| Absolute Bioavailability (%) | 9.62 | 9.74 | - |
| Data sourced from Dang et al. (2014).[3][4] |
Table 2: Peak Plasma Concentration of Myricitrin (B1677591) in Rats Following Oral Administration of a Liposomal Formulation
| Parameter | 200 mg/kg Myricitrin Liposome Oral Dose |
| Cmax (µg/mL) | 4.92 ± 0.20 |
| Note: This data represents the concentration of myricitrin in a specific formulation and is not a direct measure of the bioavailability of the resulting myricetin aglycone.[5] |
Experimental Protocols
A representative experimental protocol for determining the oral bioavailability of a flavonoid like myricetin or this compound in a rat model is detailed below.
In-Vivo Oral Bioavailability Study in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before oral administration, with continued access to water.
2. Dosing and Administration:
-
Oral Administration: The test compound (myricetin or this compound) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a specific dose (e.g., 50 mg/kg).
-
Intravenous Administration (for absolute bioavailability determination): The test compound is dissolved in a suitable vehicle and administered as a bolus injection into the tail vein at a lower dose (e.g., 0.5 mg/kg).
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
4. Plasma Preparation and Analysis:
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
-
For this compound administration, plasma samples are typically treated with β-glucuronidase/sulfatase to hydrolyze any conjugated metabolites back to the aglycone (myricetin) for total myricetin quantification.
-
Plasma concentrations of the analyte are determined using a validated analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data using non-compartmental analysis software.
-
Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Signaling Pathways and Experimental Workflows
The biological effects of myricetin, and by extension, myricitrin following its conversion, are mediated through various signaling pathways. Understanding these pathways is crucial for drug development.
Signaling Pathways
Myricetin has been shown to modulate several key signaling pathways, including the PI3K/Akt and Nrf2 pathways, which are critical in cell survival, proliferation, and antioxidant defense.
Caption: Myricetin inhibits the PI3K/Akt signaling pathway.
References
- 1. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synergistic Anti-Cancer Effects: A Comparative Analysis of Myricetin in Combination Therapies
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This guide details the synergistic anti-cancer effects of Myricetin (B1677590) , the aglycone form of Myricetin 3-rhamnoside. Extensive research has documented the combination effects of Myricetin with various chemotherapeutic agents. However, at present, there is a notable lack of published studies specifically investigating the synergistic anti-cancer properties of this compound. The data and pathways presented herein for Myricetin provide a foundational framework that may inform future research into its glycoside derivatives.
Introduction
Myricetin, a naturally occurring flavonoid found in numerous fruits, vegetables, and medicinal plants, has garnered significant attention for its multifaceted pharmacological activities, including potent anti-cancer properties.[1] Beyond its standalone efficacy, emerging evidence highlights Myricetin's ability to act synergistically with conventional chemotherapeutic drugs, enhancing their therapeutic potential and potentially mitigating chemoresistance. This guide provides a comparative overview of the synergistic anti-cancer effects of Myricetin when combined with other compounds, supported by experimental data, detailed protocols, and signaling pathway visualizations.
I. Quantitative Analysis of Synergistic Effects
The combination of Myricetin with standard chemotherapeutic agents has demonstrated enhanced cytotoxicity and pro-apoptotic activity across various cancer cell lines. The following tables summarize key quantitative data from representative studies.
Table 1: Synergistic Effects of Myricetin with Cisplatin on Cervical Cancer Cells (HeLa)
| Treatment Group | Inhibition of Cell Growth (%) | Apoptotic Cells (%) (Hoechst Staining) | Caspase-3 Activity (Fold Change vs. Control) |
| Myricetin (MYR) alone | Data not specified | Increased vs. Control | Increased vs. Control |
| Cisplatin (CP) alone | Data not specified | Increased vs. Control | Increased vs. Control |
| MYR + CP Combination | Significantly greater than single agents | Significantly greater than single agents | Significantly greater than single agents |
Data synthesized from a study on HeLa cervical cancer cells, which showed that the combination of Myricetin and Cisplatin resulted in a greater effect on inhibiting cancer cell growth and inducing apoptosis compared to individual treatments.[2]
Table 2: Synergistic Effects of Myricetin with Paclitaxel on Ovarian Cancer Cells
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Myricetin (5 µM) | ~100 |
| Paclitaxel (100 nM) | ~100 |
| Myricetin (5 µM) + Paclitaxel (100 nM) | ~50 |
This study demonstrated that sub-lethal concentrations of Myricetin can sensitize ovarian cancer cells to Paclitaxel, leading to a significant reduction in cell viability when used in combination.[3]
Table 3: Synergistic Effects of Myricetin-based Nanoparticles with Doxorubicin
| Treatment Formulation | Tumor Growth Inhibition | Key Mechanism |
| Doxorubicin (DOX) alone | Standard efficacy | DNA damage |
| DOX@Myricetin-Fe³⁺ NPs (FDMP NPs) | Enhanced synergistic therapy | Inhibition of HIF-1α and VEGF expression, preventing angiogenesis |
A study utilizing a nanoplatform co-delivering Doxorubicin and Myricetin reported a synergistic anti-tumor effect by inhibiting key angiogenesis pathways.[4]
II. Key Signaling Pathways in Synergistic Action
Myricetin's synergistic effects are often attributed to its ability to modulate multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and resistance to therapy.
A. PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is frequently hyperactivated in cancer, contributing to chemoresistance. Myricetin has been shown to inhibit this pathway, thereby sensitizing cancer cells to chemotherapeutic agents. In combination therapies, Myricetin's inhibition of PI3K/Akt/mTOR signaling can prevent the pro-survival signals that are often induced by chemotherapy, leading to enhanced apoptosis.[5][6]
References
- 1. A review on myricetin as a potential therapeutic candidate for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin and methyl eugenol combination enhances the anticancer activity, cell cycle arrest and apoptosis induction of cis-platin against HeLa cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin-Based Self-Assembled Nanoparticles for Tumor Synergistic Therapy by Antioxidation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Myricetin 3-rhamnoside with Other Natural Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myricetin 3-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential as a potent enzyme inhibitor. This guide provides a comprehensive head-to-head comparison of its inhibitory efficacy against other well-known natural compounds. The data presented herein is curated from various experimental studies, offering a valuable resource for researchers investigating novel therapeutic agents.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and other natural inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values against key enzymes, providing a direct comparison of potency. It is important to note that variations in experimental conditions can influence absolute IC50 values.
Table 1: α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 (µg/mL) |
| This compound | 69.02 ± 0.65 | - | Acarbose | 87.70 ± 0.68[1] |
| This compound | 46.03 ± 0.25 | - | Acarbose | 45.84 ± 0.27[2] |
| Myricetin-3-O-(2″-O-galloyl)-α-L-rhamnoside | - | 1.32 | Acarbose | 238.33[3] |
| Myricetin-3-O-(4″-O-galloyl)-α-L-rhamnoside | - | 1.77 | Acarbose | 238.33[3] |
| Quercetin | - | 5.41 µg/mL | Acarbose | 193.37 µg/mL |
| Myricetin | - | 414 | - | -[4] |
Table 2: Tyrosinase Inhibition
Tyrosinase is a central enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation disorders.
| Compound | IC50 (mM) | Reference Compound | Reference IC50 (mM) |
| Myricetin 3-O-α-l-rhamnopyranoside | 0.12 ± 0.002 | Kojic acid | 0.01 ± 0.001[5] |
| Rutin | 0.13 ± 0.003 | Kojic acid | 0.01 ± 0.001[5] |
| Quercetin-7-O-α-l-rhamnoside | 0.05675 | - | -[5] |
Table 3: Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibitors of this enzyme are used to treat hyperuricemia and gout.
| Compound | Inhibition (%) at 100 µg/mL | IC50 (µM) | Reference Compound |
| Myricetin 3-o-rhamnoside | 59% | - | -[6] |
| Myricetin 3-o-galactoside | 57% | - | -[6] |
| Myricetin | - | 8.66 ± 0.03 | -[7] |
| Quercetin | - | 2.74 ± 0.04 | - |
| Kaempferol | - | ~2.3 | - |
Table 4: Other Enzyme Inhibitory Activities of this compound
| Enzyme | IC50 (µM) |
| α-Amylase | 65.17 ± 0.43 µg/mL[1] |
| Hyaluronidase (HYAL) | 11.92 ± 2.89[8] |
| Ornithine Decarboxylase (ODC) | 15.22 ± 2.61[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key enzyme inhibition assays cited in this guide.
α-Glucosidase Inhibition Assay
This assay spectrophotometrically determines the inhibitory effect of a compound on α-glucosidase activity.
-
Reagent Preparation:
-
Phosphate (B84403) buffer (50 mM, pH 6.8).
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae) prepared in phosphate buffer.
-
Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in phosphate buffer.
-
Test compound solution dissolved in a suitable solvent (e.g., DMSO) and diluted with phosphate buffer.
-
Positive control: Acarbose solution.
-
Stop solution: Sodium carbonate (Na2CO3) solution (e.g., 0.1 M).
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound solution (or positive control/blank) and the α-glucosidase enzyme solution.
-
Incubate the mixture at 37°C for a specified period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).
-
Stop the reaction by adding the Na2CO3 solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.
-
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, typically from a mushroom source.
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Mushroom tyrosinase solution prepared in phosphate buffer.
-
Substrate solution: L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-tyrosine dissolved in phosphate buffer.
-
Test compound solution dissolved in a suitable solvent and diluted with buffer.
-
Positive control: Kojic acid solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, test compound solution (or positive control/blank), and tyrosinase solution.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).
-
Start the reaction by adding the substrate solution (L-DOPA or L-tyrosine).
-
Incubate the plate at the same temperature.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals.
-
-
Calculation:
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate is the change in absorbance per unit of time.
-
The IC50 value is calculated from the dose-response curve.
-
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay quantifies the inhibition of xanthine oxidase, which catalyzes the formation of uric acid.
-
Reagent Preparation:
-
Phosphate buffer (e.g., 70 mM, pH 7.5).
-
Xanthine oxidase enzyme solution prepared in phosphate buffer.
-
Substrate solution: Xanthine dissolved in phosphate buffer.
-
Test compound solution dissolved in a suitable solvent and diluted with buffer.
-
Positive control: Allopurinol solution.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvettes, add the phosphate buffer, test compound solution (or positive control/blank), and xanthine oxidase solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a period of time.
-
-
Calculation:
-
The rate of uric acid formation is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC50 value is determined from the concentration-inhibition curve.
-
Signaling Pathways and Experimental Workflows
Understanding the biological context in which these enzymes operate is crucial. The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a general experimental workflow for enzyme inhibitor screening.
Caption: Carbohydrate Digestion Pathway and α-Glucosidase Inhibition.
Caption: Melanogenesis Signaling Pathway and Tyrosinase Inhibition.
Caption: Purine Degradation Pathway and Xanthine Oxidase Inhibition.
Caption: General Experimental Workflow for Enzyme Inhibitor Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. revistabionatura.com [revistabionatura.com]
- 3. researchgate.net [researchgate.net]
- 4. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 5. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for Myricetin 3-rhamnoside quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Myricetin 3-rhamnoside, a bioactive flavonoid glycoside also known as myricitrin, is crucial for quality control, pharmacokinetic studies, and the overall development of botanical drugs and functional foods. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate method depends on the specific requirements of the analysis, including sensitivity, selectivity, and throughput.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of HPLC-DAD and UPLC-MS/MS for the quantification of this compound, based on published experimental data.
| Performance Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 2.0 ng/mL |
| Accuracy (% Recovery) | 99.4% - 101.5% | 87.48% - 97.37% |
| Precision (% RSD) | < 2.3% | < 12.82% |
| Specificity | Moderate to High | Very High |
| Throughput | Moderate | High |
| Cost | Moderate | High |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-DAD and UPLC-MS/MS are provided below. These protocols are based on validated methods found in the scientific literature.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the routine quality control of herbal extracts and formulated products containing this compound.
a. Sample Preparation:
-
Accurately weigh the powdered plant material or formulated product.
-
Extract the sample with a suitable solvent, such as 70% ethanol, using ultrasonication or reflux extraction.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
-
For the calibration curve, prepare a series of standard solutions of this compound in methanol.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used with:
-
Solvent A: Acetonitrile
-
Solvent B: 1% Acetic Acid in Water
-
-
Gradient Program:
-
0-30 min: 10-20% A
-
30-45 min: 20% A
-
45-60 min: 20-30% A
-
60-70 min: 30-10% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) set at 355 nm.
-
Injection Volume: 20 µL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices, such as plasma, for pharmacokinetic studies.
a. Sample Preparation (for plasma samples):
-
To a 100 µL plasma sample, add an internal standard solution (e.g., orientin).
-
Precipitate proteins by adding methanol, followed by vortexing and centrifugation.
-
The supernatant is then further processed or directly injected into the UPLC-MS/MS system.
-
Prepare calibration standards by spiking blank plasma with known concentrations of this compound.
b. UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).
-
Mobile Phase: A gradient elution with:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Myricitrin: Precursor ion (m/z) 463.1 → Product ion (m/z) 317.0.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the quantification of this compound using the described analytical methods.
Caption: Experimental workflow for HPLC-DAD quantification.
Caption: Cross-validation workflow for analytical methods.
Myricetin 3-rhamnoside: A Comparative Review of In Vitro and In Vivo Efficacy
Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. This comparative guide synthesizes the available experimental data to provide a clear overview of its efficacy in both controlled laboratory settings (in vitro) and within living organisms (in vivo).
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the in vitro and in vivo activities of Myricetin 3-rhamnoside and its aglycone, Myricetin.
Table 1: In Vitro Efficacy of this compound and Myricetin
| Activity | Target/Cell Line | Compound | IC50/EC50 | Reference |
| Antioxidant | DPPH Radical Scavenging | This compound | 1.4 µg/mL | [1] |
| Lipid Peroxidation Inhibition | This compound | 220 µg/mL | [1] | |
| Anticancer | MDA-MB-231 (Breast Cancer) | This compound | 88.64 ± 7.14 µM (SRB assay) | [2][3] |
| MDA-MB-231 (Breast Cancer) | This compound | 56.26 ± 8.50 µM (MTT assay) | [2][3] | |
| SKOV3 (Ovarian Cancer) | Myricetin | 1x10⁻⁵ - 1x10⁻⁴ M (Optimal concentration) | [4] | |
| Hep3B (Hepatocellular Carcinoma) | Myricetin | IC50 < 252.2 µM (24h) | [5][6] | |
| SMMC-7721 (Hepatocellular Carcinoma) | Myricetin | IC50 < 252.2 µM (24h) | [5][6] | |
| Enzyme Inhibition | α-amylase | This compound | 65.17 ± 0.43 µg/mL | [7] |
| α-glucosidase | This compound | 69.02 ± 0.65 µg/mL | [7] | |
| Hyaluronidase (B3051955) | This compound | 11.92 ± 2.89 µM (cell-free) | [2][3] | |
| Hyaluronidase | This compound | 21.46 ± 4.03 µM (cell-based) | [2][3] |
Table 2: In Vivo Efficacy of this compound and Myricetin
| Activity | Animal Model | Compound | Dosage | Key Findings | Reference |
| Diuretic | Female Wistar rats | This compound | 0.3 and 1 mg/kg (oral) | Stimulated diuresis, natriuresis, and kaliuresis. | [8] |
| Anticancer | Triple-negative breast cancer xenografts (nude mice) | Myricetin Nanoemulsion | 25 mg/kg (intraperitoneal) | Substantially reduced tumor progression compared to Myricetin alone. | [9] |
| Esophageal carcinoma xenografts (nude mice) | Myricetin + 5-FU | Not specified | Significantly decreased tumor growth speed. | [10] | |
| Hepatoprotective | High-fat diet-induced hepatic steatosis (C57BL/6 mice) | Myricetin | 0.12% w/w in diet | Reduced steatosis, lipid accumulation, and TBARS levels; enhanced antioxidant enzyme activities. | [11][12] |
| Anti-inflammatory | LPS-induced cardiac inflammation (mice) | Myricetin | 100 mg/kg | Reduced inflammatory cytokines in serum and cardiac tissue. | [11] |
| Metabolic Regulation | Diabetic rats (STZ-induced) | Myricetin | 3 mg/12 hours for 2 days | 50% decrease in Diabetes. | [13][14] |
| Diabetic nephrotoxicity (rats) | Myricetin | 1 mg/kg (I.P.) | Antihyperglycemic and renal protective effects. | [13][14] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.
In Vitro Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the antioxidant capacity of a compound. This compound was incubated with a DPPH solution, and the decrease in absorbance was measured spectrophotometrically to determine the concentration required to scavenge 50% of the DPPH radicals (IC50).[1]
-
Cell Viability Assays (MTT and SRB):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Cancer cells (e.g., MDA-MB-231) were treated with varying concentrations of this compound. The metabolic activity of viable cells reduces the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is measured to determine cell viability and calculate the IC50 value.[2][3]
-
SRB (Sulphorhodamine B) Assay: This assay relies on the ability of SRB to bind to protein components of cells. After treatment with this compound, cells were fixed and stained with SRB. The amount of bound dye, measured by absorbance, is proportional to the cell number.[2][3]
-
-
Enzyme Inhibition Assays (α-amylase, α-glucosidase, Hyaluronidase): The inhibitory effect of this compound on these enzymes was determined by incubating the compound with the respective enzyme and its substrate. The reduction in product formation, measured spectrophotometrically, was used to calculate the IC50 values.[2][3][7]
In Vivo Studies
-
Animal Models: Studies utilized various animal models, including Wistar rats for diuretic studies and different strains of mice (e.g., C57BL/6, nude mice) for investigating hepatoprotective, anti-inflammatory, and anticancer effects.[8][9][10][11]
-
Administration Routes: this compound and Myricetin were administered through different routes, including oral gavage and intraperitoneal injections, depending on the study's objective.[8][9][10][15]
-
Xenograft Models: For anticancer studies, human cancer cells were subcutaneously implanted into immunodeficient nude mice. Tumor growth was monitored over time following treatment with Myricetin or its nanoemulsion formulation.[9][10]
-
Biochemical Analysis: At the end of the studies, blood and tissue samples were collected to measure various biochemical parameters, such as inflammatory cytokines (e.g., TNF-α, IL-6), liver enzymes (e.g., ALT, AST), and markers of oxidative stress.[11][12]
Signaling Pathways and Experimental Workflows
Myricetin and its glycosides exert their biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways and a general workflow for in vivo experiments.
Caption: Key signaling pathways modulated by Myricetin.
Caption: Generalized workflow for in vivo experiments.
Discussion and Conclusion
The compiled data indicates that this compound demonstrates promising biological activities both in vitro and in vivo. In vitro studies reveal its potent antioxidant and anticancer effects at micromolar concentrations, as well as its ability to inhibit key enzymes involved in metabolism and disease progression.
In vivo studies corroborate these findings, showing that Myricetin and its rhamnoside can exert significant therapeutic effects in animal models of cancer, inflammation, and metabolic disorders. However, a notable consideration is the bioavailability of these compounds. Myricetin has been reported to have low oral bioavailability, which may necessitate higher doses or advanced drug delivery systems, such as nanoemulsions, to achieve therapeutic efficacy in vivo.[11][15][16] The development of a nanoemulsion of Myricetin has shown to enhance its anti-tumor activity in mice, suggesting a promising strategy to overcome this limitation.[9]
References
- 1. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound retards the proliferation of hormone-independent breast cancer cells by targeting hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Myricetin Suppresses Ovarian Cancer In Vitro by Activating the p38/Sapla Signaling Pathway and Suppressing Intracellular Oxidative Stress [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of myricetin-3-O-α-rhamnoside (myricitrin) treatment on urinary parameters of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoemulsion of myricetin enhances its anti-tumor activity in nude mice of triple-negative breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myricetin enhance chemosensitivity of 5-fluorouracil on esophageal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Myricetin 3-rhamnoside Cytotoxicity in Normal Versus Cancer Cell Lines
An Objective Evaluation Supported by Experimental Data
Myricetin 3-rhamnoside, a naturally occurring flavonoid glycoside, has garnered interest for its potential pharmacological activities. A critical aspect of evaluating any potential anti-cancer therapeutic is its differential cytotoxicity towards cancer cells over normal, healthy cells. This guide provides a comparative overview of the cytotoxic effects of this compound, supplemented with data on its aglycone, Myricetin, to provide a broader context on its potential as a selective anti-cancer agent.
Data Presentation: Quantitative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound in both normal and cancer cell lines are limited in the currently available literature. However, data on its effect on a cancer cell line is available and is presented below. To provide a comparative perspective, we have also included extensive data on its aglycone, Myricetin, which has been more widely studied.
Table 1: Cytotoxicity of this compound in a Cancer Cell Line
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Hormone-independent breast cancer | MTT | 56.26 ± 8.50 | [1][2] |
| This compound | MDA-MB-231 | Hormone-independent breast cancer | SRB | 88.64 ± 7.14 | [1][2] |
Table 2: Comparative Cytotoxicity of Myricetin (Aglycone) in Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| Myricetin | Cancer Cell Lines | ||||
| A2780 | Ovarian cancer | MTT | ~25 | [3] | |
| OVCAR3 | Ovarian cancer | MTT | ~25 | [3] | |
| Hep3B | Hepatocellular carcinoma | MTT | - | [4] | |
| SMMC-7721 | Hepatocellular carcinoma | MTT | - | [4] | |
| Panc-1 | Pancreatic cancer | - | - | [4] | |
| MIA PaCa-2 | Pancreatic cancer | - | - | [4] | |
| S2-013 | Pancreatic cancer | - | - | [4] | |
| AGS | Gastric cancer | MTT | - | [4] | |
| Normal Cell Lines | |||||
| Myricetin | HL-7702 | Normal human hepatocyte | MTT | 252.2 (24h), 163.9 (48h) | [4] |
| IOSE-364 | Normal ovarian | - | Less cytotoxic | [5] | |
| - | Normal pancreatic ductal cells | - | Mild effect | [4] |
Note: "-" indicates that the study mentioned a cytotoxic effect but did not provide a specific IC50 value.
The data on Myricetin suggests a degree of selective cytotoxicity, with higher IC50 values observed in normal cell lines compared to cancer cell lines, indicating a lower toxicity to healthy cells.[4][5] For instance, the IC50 for the normal human hepatocyte cell line HL-7702 was significantly higher than the concentrations required to inhibit the growth of various cancer cell lines.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[6][9]
-
Formazan Solubilization: The medium is then removed, and a solubilization solution (such as DMSO or an acidified isopropanol (B130326) solution) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 550 and 600 nm) using a microplate reader.[6] The cell viability is calculated as a percentage of the untreated control cells.
SRB (Sulforhodamine B) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.[11][12]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Cell Fixation: After the treatment period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[11]
-
Staining: The plates are then washed with water and air-dried. The fixed cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[11][13]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[11]
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[11][12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510-565 nm.[12][14] The absorbance is proportional to the total cellular protein, which correlates with the cell number.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of a compound using cell-based assays.
Signaling Pathways Modulated by Myricetin
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound retards the proliferation of hormone-independent breast cancer cells by targeting hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricetin induces apoptosis and enhances chemosensitivity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Myricetin inhibits proliferation of cisplatin-resistant cancer cells through a p53-dependent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. static.igem.wiki [static.igem.wiki]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. zellx.de [zellx.de]
- 15. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Myricetin (B1677590) 3-rhamnoside and structurally related flavonoid glycosides. The structure-activity relationships (SAR) are explored through quantitative data from various in vitro assays, detailed experimental protocols, and visualizations of key signaling pathways.
Structure-Activity Relationship Overview
Flavonoids are a class of polyphenolic compounds known for their diverse pharmacological effects. Their biological activity is intrinsically linked to their chemical structure, particularly the hydroxylation pattern of the aromatic rings and the nature and position of glycosidic moieties.
Myricetin, with its distinctive pyrogallol (B1678534) group (three hydroxyl groups) on the B-ring, often exhibits potent antioxidant and enzyme inhibitory activities compared to other flavonoids like quercetin (B1663063) (catechol B-ring) and kaempferol (B1673270) (monohydroxylated B-ring). Glycosylation, the attachment of a sugar moiety, significantly influences the physicochemical properties of the flavonoid, such as water solubility and bioavailability, which in turn modulates its biological efficacy. The rhamnose sugar attached at the 3-position of myricetin in Myricetin 3-rhamnoside is a key structural feature influencing its activity.
Quantitative Bioactivity Data
The following tables summarize the in vitro biological activities of this compound and related flavonoids, providing a quantitative comparison of their potency.
Table 1: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µg/mL) | Reference |
| This compound | 1.4 | [1] |
| Myricetin 3-o-galactoside | > 1.4 | [1] |
| Kaempferol | 16.8 | [2] |
| Kaempferol-7-O-glucoside | 28.3 | [2] |
| Kaempferol-3-O-rhamnoside | > 50 | [2] |
| Kaempferol-3-O-rutinoside | > 50 | [2] |
Interpretation: this compound demonstrates exceptionally strong antioxidant activity in the DPPH assay, significantly more potent than its galactoside counterpart and various kaempferol derivatives.[1][2] This highlights the importance of both the myricetin backbone and the specific rhamnose glycoside for radical scavenging.
Table 2: Enzyme Inhibitory Activity (α-amylase and α-glucosidase)
| Compound | α-amylase IC50 (µg/mL) | α-glucosidase IC50 (µg/mL) | Reference |
| This compound | 65.17 ± 0.43 | 69.02 ± 0.65 | [3] |
| Quercetin | - | 5.41 | [4] |
| Quercitrin (Quercetin 3-rhamnoside) | - | 49.69 | [4] |
| Kaempferol | - | > Quercetin | [5] |
| Acarbose (B1664774) (Standard) | 32.25 ± 0.36 | 87.70 ± 0.68 | [3] |
Interpretation: this compound is a potent inhibitor of both α-amylase and α-glucosidase, key enzymes in carbohydrate digestion.[3] Notably, it is more effective than the standard drug acarbose in inhibiting α-glucosidase.[3] In comparison, while quercetin shows strong α-glucosidase inhibition, its rhamnoside derivative, quercitrin, is less potent.[4] This suggests that the aglycone's structure is a primary determinant of activity, but the glycosidic moiety can modulate this effect.
Table 3: Anticancer Activity (Cytotoxicity in MDA-MB-231 Human Breast Cancer Cells)
| Compound | Assay | IC50 (µM) | Reference |
| This compound | MTT | 56.26 ± 8.50 | [6] |
| This compound | SRB | 88.64 ± 7.14 | [6] |
Interpretation: this compound exhibits moderate cytotoxic activity against the MDA-MB-231 breast cancer cell line.[6] The difference in IC50 values between the MTT and SRB assays may reflect different mechanisms of action or cellular targets.
Key Signaling Pathways Modulated by Myricetin
Myricetin and its glycosides exert their biological effects by modulating several key intracellular signaling pathways involved in cell proliferation, survival, and inflammation.
Myricetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer, leading to decreased cell proliferation and survival, and the induction of apoptosis.[7][8]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell fate. Myricetin can induce apoptosis by activating the JNK and p38 arms of the MAPK pathway while inhibiting the pro-proliferative ERK pathway.[9][10]
Myricetin demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[7][11]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should have a deep purple color.
-
Sample Preparation: Dissolve the test compounds (this compound, etc.) and a positive control (e.g., ascorbic acid or Trolox) in methanol to create a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sample dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.[12][13]
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.05 U/mL) in a phosphate (B84403) buffer (e.g., 100 mM, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 600 µM), in the same buffer.
-
-
Sample Preparation: Dissolve the test compounds and a positive control (e.g., acarbose) in the buffer to obtain various concentrations.
-
Assay Procedure:
-
In a 96-well microplate, pre-incubate 50 µL of the enzyme solution with 50 µL of each sample dilution at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Measurement: Stop the reaction by adding a stop solution (e.g., 50 µL of 1 M Na2CO3). Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction with no inhibitor, and A_sample is the absorbance with the test compound. The IC50 value is calculated from the dose-response curve.[14][15][16]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) in an appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
-
Measurement: Shake the plate for a few minutes to ensure complete dissolution and measure the absorbance at a wavelength between 570 and 600 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.[17][18][19]
References
- 1. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound retards the proliferation of hormone-independent breast cancer cells by targeting hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myricetin attenuates lipopolysaccharide-stimulated activation of mouse bone marrow-derived dendritic cells through suppression of IKK/NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. researchhub.com [researchhub.com]
- 19. MTT assay protocol | Abcam [abcam.com]
Replicating Published Findings on the Biological Activity of Myricetin 3-Rhamnoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reported biological activities of Myricetin (B1677590) 3-rhamnoside, a naturally occurring flavonoid glycoside. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a valuable resource for researchers seeking to replicate and build upon existing findings in the fields of antioxidant, anti-inflammatory, and anticancer research.
Comparative Biological Activity of Myricetin 3-Rhamnoside
This compound has demonstrated a range of biological effects in preclinical studies. The following tables summarize the quantitative data from published research, offering a comparative perspective on its potency in various assays.
Table 1: Antioxidant and Enzyme Inhibitory Activity
| Biological Activity | Assay | Target | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Antioxidant | DPPH Radical Scavenging | DPPH Radical | ~10.5 (equivalent to 4.68 µg/mL) | Myricetin | ~14.5 (equivalent to 4.68 µg/mL) |
| Antidiabetic | α-Glucosidase Inhibition | α-Glucosidase | 155.2 (equivalent to 69.02 µg/mL) | Acarbose | 135.8 (equivalent to 87.70 µg/mL) |
| Anticancer | Hyaluronidase Inhibition | Hyaluronidase | 11.92 ± 2.89 | - | - |
| Anticancer | Ornithine Decarboxylase Inhibition | Ornithine Decarboxylase | 15.22 ± 2.61 | - | - |
Note: IC50 values were converted from µg/mL to µM for consistency, using a molecular weight of 464.38 g/mol for this compound and 318.24 g/mol for Myricetin. Conversions are approximate.
Table 2: Anticancer Activity (Cell-Based Assays)
| Cell Line | Assay | Effect | IC50 Value (µM) |
| MDA-MB-231 (Hormone-independent breast cancer) | MTT Assay | Inhibition of cell proliferation | 56.26 ± 8.50 |
| MDA-MB-231 (Hormone-independent breast cancer) | SRB Assay | Inhibition of cell growth | 88.64 ± 7.14 |
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed protocols for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of an antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a working solution of DPPH in methanol (typically 0.1 mM).
-
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of various concentrations of the this compound solution to the wells in triplicate.
-
For the control, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.[2]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, and is relevant for screening potential antidiabetic agents.[3]
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Mixture:
-
In a 96-well plate, add 20 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer), 112 µL of phosphate buffer, and 8 µL of the test sample (this compound at various concentrations).[3]
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 15 minutes.[3]
-
-
Initiation of Reaction:
-
Termination of Reaction:
-
Stop the reaction by adding 80 µL of 0.1 M Na2CO3.[3]
-
-
Measurement:
-
Measure the absorbance at 405 nm.[4]
-
-
Calculation:
-
The percentage of inhibition is calculated as: % Inhibition = [1 - (OD_sample - OD_sample_blank) / (OD_control - OD_control_blank)] x 100[3]
-
The IC50 value is determined from the dose-response curve.
-
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MDA-MB-231 breast cancer cells
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 490 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows related to the activity of this compound.
Anti-inflammatory Signaling Pathway
Myricetin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] While direct studies on this compound are less common, its aglycone's mechanism provides a likely model.
Caption: this compound's potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Anticancer Mechanism: Cell Cycle Arrest
Studies have shown that this compound can induce cell cycle arrest in cancer cells, contributing to its antiproliferative effects.[6]
Caption: this compound induces G0/G1 cell cycle arrest in cancer cells.
Experimental Workflow: DPPH Assay
A visual representation of the DPPH assay workflow.
Caption: Workflow for the DPPH radical scavenging assay.
This guide provides a foundational understanding of the biological activities of this compound, supported by quantitative data and detailed methodologies. It is intended to aid researchers in the replication and further exploration of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Two Myricetin-Derived Flavonols from Morella rubra Leaves as Potent α-Glucosidase Inhibitors and Structure-Activity Relationship Study by Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Comparative Anti-Inflammatory Efficacy of Myricetin 3-rhamnoside and Other Flavonoids: A Guide for Researchers
Myricetin and its glycoside derivatives, such as Myricetin 3-rhamnoside, are naturally occurring flavonols found in various plants, fruits, and vegetables.[1] These compounds have garnered significant scientific interest for their potent antioxidant and anti-inflammatory properties.[2] This guide provides a comparative analysis of the anti-inflammatory efficacy of this compound and related flavonoids, supported by experimental data, to aid researchers and drug development professionals in evaluating their therapeutic potential.
The anti-inflammatory effects of flavonoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] By inhibiting these pathways, flavonoids can effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5]
Key Signaling Pathway in Inflammation Modulated by Flavonoids
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the transcription of pro-inflammatory genes. Flavonoids can intervene at multiple points in this process.
Figure 1: Simplified NF-κB signaling pathway and points of flavonoid inhibition.
Comparative Data on Inflammatory Mediator Inhibition
The efficacy of flavonoids in mitigating inflammation can be quantified by measuring their ability to inhibit the production of key inflammatory mediators in cell-based assays. The following table summarizes comparative data for Myricetin, its glycoside derivatives, and other common flavonoids.
| Flavonoid/Derivative | Assay | Cell Line | Key Findings | Reference |
| Myricetin 3-O-rhamnoside & Quercetin 3-O-rhamnoside | Wound Healing Model (in vivo) | Wistar Rats | Both compounds significantly decreased the inflammatory protein CRP and the pro-inflammatory factor TNF-α in wound tissues.[6][7] | [6][7] |
| Myricetin | LPS-stimulated NO, PGE2, Cytokine Production | RAW 264.7 Macrophages | Dose-dependently reduced levels of iNOS, NO, IL-6, TNF-α, and IL-12.[4] Inhibited NF-κB activation by preventing IκBα degradation and p65 translocation.[4] | [4] |
| Myricetin 3-O-β-d-galactopyranoside (M3G) | UVA-induced Inflammation | HaCaT Keratinocytes | At 25 µM, M3G decreased levels of COX-2, iNOS, TNF-α, IL-1β, and IL-6 by 51.7%, 55.9%, 66.6%, 52.6%, and 81.3%, respectively.[8] | [8] |
| Myricetin vs. Quercetin & Fisetin (B1672732) | LPS-stimulated NO Production | RAW 264.7 Macrophages | Fisetin (20 µM) showed the highest NO inhibition (52.00%), while Myricetin (80 µM) showed the least effect (25.91%) among the three.[3] | [3] |
| Quercetin | Carrageenan-induced Paw Edema (in vivo) | Animal Model | Was the most effective compound in reducing paw edema induced by carrageenan compared to other tested flavonols and flavanones.[9] | [9] |
| Kaempferol | Carrageenan-induced Nitrite (B80452) & PGE2 Production (in vivo) | Animal Model | At 100mg/kg, significantly inhibited nitrite production (59.74%) and prostaglandin-E2 generation (78.55%).[10] | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of the anti-inflammatory activities of different compounds.
In Vitro Assay Workflow for Anti-inflammatory Screening
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of flavonoids in a cell-based assay.
Figure 2: General experimental workflow for in vitro anti-inflammatory assays.
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound or other flavonoids for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Protocol 2: Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected as described in the NO assay) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until sufficient color develops.
-
Reaction Stop & Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm. The cytokine concentration is determined from the standard curve.
Conclusion
This compound and related flavonoids demonstrate significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[11][12] The available data indicates that the anti-inflammatory efficacy of flavonoids is structure-dependent, with variations in the number and position of hydroxyl groups influencing their activity.[3] While Myricetin and its glycosides are potent inhibitors of various inflammatory markers, including TNF-α and IL-6, comparative studies show that other flavonoids like fisetin may exhibit superior activity against specific mediators such as nitric oxide under certain experimental conditions.[3][6] Therefore, the selection of a flavonoid for therapeutic development should be guided by a thorough comparative evaluation based on the specific inflammatory condition being targeted. Further research, particularly in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wound healing potential of quercetin-3-O-rhamnoside and myricetin-3-O-rhamnoside isolated from Pistacia lentiscus distilled leaves in rats model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Myricetin 3-rhamnoside
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, extending to the responsible disposal of chemical reagents. This guide provides essential safety and logistical information for the proper disposal of Myricetin 3-rhamnoside, ensuring the protection of laboratory personnel and the environment. While specific safety data for this compound is not extensively detailed, the following procedures are based on established best practices for the disposal of flavonoid compounds and general chemical waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with care. As a standard practice for handling chemical compounds, appropriate Personal Protective Equipment (PPE) should be worn.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Skin and Body Protection | Laboratory coat or other protective clothing |
| Respiratory Protection | Generally not required for small quantities with adequate ventilation. For larger quantities or potential for aerosolization, a NIOSH-approved respirator may be necessary. |
In the event of a spill, ensure the area is well-ventilated. For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in maintaining a safe laboratory environment. The following protocol outlines the recommended procedure for its disposal.
-
Waste Identification and Segregation : All materials that have come into contact with this compound, including unused product, contaminated labware (such as pipette tips and vials), and used PPE, should be treated as chemical waste. It is imperative to segregate this waste from other waste streams to prevent any potential chemical reactions.[1][2]
-
Containerization : Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2] The container must be compatible with the chemical. The label should prominently display:
-
"Hazardous Waste"
-
The chemical name: "this compound Waste"
-
The primary hazards (e.g., "Chemical Waste")
-
The date of accumulation
-
-
Waste Accumulation and Storage : Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The container must be kept closed at all times, except when adding waste.[3]
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4] Do not attempt to dispose of chemical waste down the drain or in regular trash.[3]
-
Empty Container Disposal : Empty containers that once held this compound should be triple-rinsed with a suitable solvent.[3][5] The rinsate must be collected and disposed of as hazardous waste.[3][5] After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[3][6]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the "triple-rinsing" procedure for empty containers is a standard and critical protocol in laboratory waste management.[3][5]
Triple-Rinsing Protocol for Empty Containers:
-
Select a solvent that is appropriate for dissolving this compound (e.g., ethanol, methanol, or another solvent in which the compound is soluble).
-
Add a small amount of the solvent to the empty container, ensuring to wet all interior surfaces.
-
Securely cap the container and agitate it to ensure the solvent comes into contact with all residual chemical.
-
Pour the rinsate into the designated hazardous waste container for this compound.
-
Repeat this rinsing process two more times for a total of three rinses.[3][5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Myricetin 3-rhamnoside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Myricetin 3-rhamnoside, a flavonoid glycoside. Adherence to these protocols will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE): A Tabulated Guide
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact with airborne powder or splashes. Goggles are recommended when a higher risk of splash exists. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Inspect gloves for any tears or perforations before use. Change gloves immediately if contaminated, and always before leaving the laboratory. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills and contamination. The lab coat should be fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood | This compound is a solid, often in powder form.[1] Handling should be done in a manner that minimizes dust generation. For procedures that may generate significant dust, a NIOSH-approved respirator may be necessary. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Emergency Response for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is critical. The following flowchart details the necessary steps.
Caption: Emergency response plan for accidental exposure.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as chemical waste.[2] These wastes should be collected in a designated, properly labeled, and sealed container.[2][3]
-
Contaminated Materials: Any materials, such as pipette tips, tubes, or paper towels, that come into contact with this compound should also be disposed of as chemical waste.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. Once cleaned, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.[2] If in doubt, contact your institution's Environmental Health and Safety (EHS) department.[4]
By implementing these safety protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their research.
References
- 1. Myricitrin(Myricetin-3-O-Rhamnoside)(P) | LGC Standards [lgcstandards.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
